Ethyl indoline-6-carboxylate
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
ethyl 2,3-dihydro-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)9-4-3-8-5-6-12-10(8)7-9/h3-4,7,12H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXBELNNLRIRRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CCN2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652938 | |
| Record name | Ethyl 2,3-dihydro-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350683-40-8 | |
| Record name | Ethyl 2,3-dihydro-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl Indoline-6-carboxylate
Abstract
Ethyl indoline-6-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of pharmacologically active agents and functional materials. This guide provides a comprehensive technical overview of the primary synthetic pathways to this valuable intermediate. Two principal strategies are detailed: the direct reductive cyclization of a substituted nitroaromatic precursor and the sequential synthesis of an indole intermediate followed by catalytic hydrogenation. This document offers field-proven insights into the causality behind experimental choices, detailed step-by-step protocols for key transformations, and a comparative analysis to aid in route selection for specific research and development objectives.
Chapter 1: Strategic Overview and Retrosynthetic Analysis
The synthesis of the indoline scaffold can be approached from several distinct strategic standpoints. A retrosynthetic analysis of the target molecule, this compound, reveals two logical and industrially relevant bond disconnection strategies.
-
C4-N Bond Formation via Reductive Cyclization: This approach involves disconnecting the C4-N bond of the indoline ring. The synthesis begins with a suitably substituted benzene ring, such as ethyl 4-chloro-3-nitrobenzoate. A two-carbon unit with a terminal amine or hydroxyl group is introduced at the C4 position via nucleophilic aromatic substitution. Subsequent reduction of the nitro group to an amine initiates an intramolecular cyclization to form the indoline ring. This convergent strategy is often favored for its efficiency.
-
Reduction of the C2=C3 Bond: This strategy involves the initial synthesis of the corresponding aromatic indole, ethyl 1H-indole-6-carboxylate. The indoline is then obtained through the selective catalytic hydrogenation of the C2=C3 double bond. While potentially involving more steps to construct the indole precursor, this route allows for late-stage diversification of the indole core before reduction and can leverage the extensive literature on indole synthesis.
The following diagram illustrates these two primary retrosynthetic pathways.
Caption: Retrosynthetic analysis of this compound.
Chapter 2: Synthesis via Reductive Cyclization
This pathway is a robust and direct method for constructing the indoline nucleus. It leverages a cascade reaction where the reduction of an aromatic nitro group provides the amine nucleophile required for the final ring-closing step.
Pathway Overview
The synthesis commences with a commercially available substituted nitrobenzoate. A nucleophilic aromatic substitution reaction introduces the N-ethyl side chain, followed by a one-pot reduction and cyclization to yield the target indoline.
Caption: Reductive cyclization pathway to this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate
This reaction is a nucleophilic aromatic substitution where the chlorine atom on the benzene ring is displaced by the amino group of ethanolamine. The presence of an electron-withdrawing nitro group ortho to the chlorine atom activates the ring towards this substitution. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is used to quench the HCl generated during the reaction without competing with the primary nucleophile.
-
Protocol:
-
Dissolve ethyl 4-fluoro-3-nitrobenzoate or ethyl 4-chloro-3-nitrobenzoate (1.0 mmol) in dry dichloromethane (10.0 mL) in a round-bottom flask under an inert atmosphere.[1][2]
-
Add N,N-diisopropylethylamine (DIPEA) (1.1 mmol) to the stirred solution.[1]
-
Slowly add ethanolamine (1.1 mmol) dropwise to the reaction mixture.[1]
-
Allow the reaction to stir overnight at room temperature.[1]
-
Upon completion (monitored by TLC), wash the reaction mixture with 10% aqueous Na₂CO₃ (3 x 10 mL).
-
Dry the combined organic fractions over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo to yield the crude product, which can be purified by column chromatography if necessary.
-
Step 2: Reductive Cyclization to this compound
This key step involves the catalytic hydrogenation of the nitro group to an aniline. The resulting amino group, being in proximity to the hydroxyethyl side chain, undergoes an acid-catalyzed intramolecular cyclization. The hydroxyl group is likely protonated, leaves as water, and the aniline nitrogen attacks the resulting carbocation to form the five-membered ring.
-
Protocol:
-
To a solution of ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate (1.0 mmol) in ethanol (20 mL), add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid or a few drops of acetic acid).[3]
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Pressurize the reaction vessel with hydrogen gas (typically 50 psi to atmospheric pressure) and stir vigorously at room temperature or with gentle heating (e.g., 80 °C) until the uptake of hydrogen ceases.[3][4]
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford pure this compound.
-
Data Summary
| Step | Reactants | Reagents | Conditions | Yield | Reference |
| 1 | Ethyl 4-chloro-3-nitrobenzoate, Ethanolamine | DIPEA, DCM | Room Temp, Overnight | High | [1] |
| 2 | Ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate | H₂, 10% Pd/C | EtOH, Acid (cat.), 80 °C | Good to High | [3][4] |
Chapter 3: Synthesis via Hydrogenation of Ethyl Indole-6-carboxylate
This alternative pathway first constructs the aromatic indole ring system, which is then selectively reduced to the corresponding indoline. This approach is valuable when indole-based intermediates are readily available or when specific substitution patterns are more easily installed at the indole stage.
Pathway Overview
The synthesis typically begins with a Fischer indole synthesis to create the indole core, followed by a selective hydrogenation of the pyrrole ring.
Caption: Synthesis via Fischer Indole reaction and subsequent hydrogenation.
Experimental Protocols
Step 1: Synthesis of Ethyl 1H-indole-6-carboxylate via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful method for forming indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions.[5][6] The reaction proceeds through a hydrazone intermediate, which undergoes a[7][7]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the aromatic indole ring.[5][8]
-
Protocol:
-
Combine 4-hydrazinobenzoic acid (1.0 equiv.) and a suitable three-carbon carbonyl compound (e.g., pyruvic acid or ethyl pyruvate, 1.1 equiv.) in a suitable solvent such as ethanol or acetic acid.[6]
-
Add a strong acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride.[5]
-
Heat the reaction mixture to reflux for several hours until the formation of the indole-6-carboxylic acid is complete (monitored by TLC).
-
Cool the mixture and pour it into ice water to precipitate the crude product.
-
Collect the solid by filtration.
-
To obtain the ethyl ester, suspend the crude indole-6-carboxylic acid in absolute ethanol and add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 4-6 hours (Fischer esterification).
-
After cooling, neutralize the mixture and extract the ethyl ester with a suitable organic solvent (e.g., ethyl acetate).
-
Dry, concentrate, and purify the product by column chromatography or recrystallization.
-
Step 2: Catalytic Hydrogenation to this compound
The hydrogenation of the electron-rich indole ring to an indoline can be challenging due to potential catalyst poisoning by the nitrogen atom and over-reduction of the benzene ring.[7] An effective modern approach utilizes a platinum-on-carbon catalyst in water with a Brønsted acid co-catalyst, which protonates the indole at the C3 position to form an iminium ion, disrupting the aromaticity and facilitating selective reduction.[7]
-
Protocol:
-
Suspend ethyl 1H-indole-6-carboxylate (1.0 mmol) and p-toluenesulfonic acid (p-TSA, 1.1 mmol) in water or ethanol (10 mL).[7]
-
Add 5% Platinum on carbon (Pt/C) catalyst (5 mol%).
-
Pressurize the reaction vessel with hydrogen gas (e.g., 100 psi) and stir the mixture vigorously at room temperature for 12-24 hours.[7]
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, carefully vent the hydrogen and purge with an inert gas.
-
Filter the reaction mixture through Celite to remove the catalyst, washing with the reaction solvent.
-
Neutralize the filtrate with a saturated aqueous solution of NaHCO₃ and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify by silica gel chromatography to yield this compound.
-
Data Summary
| Step | Method | Key Reagents | Conditions | Key Features | Reference |
| 1 | Fischer Indole Synthesis | Arylhydrazine, Ketone/Aldehyde | Acid catalyst, Heat | Versatile, classic method | [5][6] |
| 2 | Catalytic Hydrogenation | Pt/C, p-TSA, H₂ | Water or EtOH, RT | Green solvent, high selectivity | [7] |
Chapter 4: Comparative Analysis and Process Optimization
| Feature | Reductive Cyclization Pathway | Indole Hydrogenation Pathway |
| Overall Strategy | Convergent, direct formation of the indoline ring. | Linear, sequential formation of indole then indoline. |
| Step Count | Generally shorter (2-3 steps from commercial materials). | Generally longer due to indole synthesis and esterification. |
| Starting Materials | Relies on substituted nitroaromatics (e.g., ethyl 4-chloro-3-nitrobenzoate). | Relies on substituted hydrazines (e.g., 4-hydrazinobenzoic acid). |
| Key Challenges | Ensuring complete cyclization without side reactions. | Controlling selectivity during hydrogenation to avoid over-reduction; potential catalyst poisoning.[7] |
| Advantages | High overall efficiency, often one-pot for the key step. | Allows access to a wide range of indole analogues before reduction; leverages well-established indole chemistry. |
Optimization Insights:
-
For Reductive Cyclization: The choice of reducing agent is critical. Catalytic hydrogenation (Pd/C, Pt/C) is often cleaner and higher yielding than chemical reductants (Fe/acid, SnCl₂), though the latter can be more cost-effective on a large scale. The acid catalyst in the cyclization step is crucial for activating the hydroxyl group for elimination.
-
For Indole Hydrogenation: The key to success is the acid co-catalyst (like p-TSA), which generates the reactive iminium ion intermediate and prevents catalyst poisoning.[7] Catalyst loading and hydrogen pressure may need to be optimized depending on the specific indole substrate to balance reaction rate and selectivity.[7] Using water as a solvent is an environmentally benign choice that can also prevent polymerization side reactions.[7]
Conclusion
The synthesis of this compound can be reliably achieved through two primary, robust pathways. The reductive cyclization of ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate offers a highly efficient and direct route, making it attractive for streamlined synthesis. Alternatively, the hydrogenation of a pre-formed ethyl indole-6-carboxylate provides strategic flexibility, allowing for modifications at the indole stage before reduction to the final target. The choice between these pathways will depend on the specific project goals, including the availability of starting materials, desired scale, and the need for analogue synthesis. Both methods are well-documented and provide reliable access to this important synthetic intermediate.
References
- 1. Ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 4-butylamino-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamides as carbonic anhydrase isoforms I and II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
Ethyl Indoline-6-Carboxylate: A Technical Guide for Researchers and Drug Development Professionals
Foreword: The Strategic Value of the Indoline Scaffold
In the landscape of medicinal chemistry, the indoline nucleus stands as a "privileged scaffold"—a core structure demonstrating a remarkable capacity to bind to a diverse array of biological targets. This versatility has cemented its role as a cornerstone in the development of novel therapeutics. Unlike its aromatic counterpart, indole, the saturated heterocyclic ring of indoline imparts a three-dimensional geometry that can be pivotal for achieving specific and high-affinity interactions within protein binding pockets. This guide provides an in-depth technical overview of Ethyl Indoline-6-carboxylate, a key building block in the synthesis of pharmacologically active agents, offering insights into its chemical properties, structure, synthesis, and potential applications in modern drug discovery.
Structural and Chemical Properties of this compound
This compound is a heterocyclic compound featuring a bicyclic structure where a benzene ring is fused to a pyrrolidine ring, with an ethyl carboxylate group attached at the 6-position of the indoline core.
Chemical Structure
The structure of this compound is characterized by the fusion of an aromatic benzene ring and a saturated five-membered nitrogen-containing ring. The ethyl ester functional group at the 6-position provides a crucial handle for further chemical modifications.
Caption: Chemical structure of this compound.
Physicochemical Properties
While comprehensive experimental data for this compound is not widely published, the following table summarizes its known and predicted properties.
| Property | Value | Source |
| CAS Number | 350683-40-8 | [1] |
| Molecular Formula | C₁₁H₁₃NO₂ | N/A |
| Molecular Weight | 191.23 g/mol | N/A |
| Appearance | Not available | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
Spectral Data
The structural integrity of this compound can be confirmed through various spectroscopic techniques.
-
¹H NMR Spectroscopy: A proton NMR spectrum provides characteristic signals for the aromatic, pyrrolidine, and ethyl ester protons. A publicly available ¹H NMR spectrum supports the assigned structure.[1]
-
¹³C NMR Spectroscopy: Carbon NMR would show distinct peaks for the aromatic, aliphatic, and carbonyl carbons.
-
Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of the compound.
Synthesis of this compound
Synthetic Strategy Overview
The proposed synthesis involves:
-
Step 1: Synthesis of the Precursor, Ethyl Indole-6-carboxylate. This can be achieved through various indole synthesis methods, such as the Fischer, Reissert, or Bartoli indole synthesis, followed by esterification.
-
Step 2: Catalytic Hydrogenation of Ethyl Indole-6-carboxylate. The indole ring is reduced to an indoline ring using a suitable catalyst and hydrogen source.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: A Plausible Approach
The following protocol is a representative procedure based on general methods for indole synthesis and reduction. Optimization of reaction conditions may be necessary.
Step 1: Synthesis of Ethyl Indole-6-carboxylate
This step can be adapted from established procedures for the synthesis of substituted indoles.[2]
-
Reaction Setup: To a solution of indole-6-carboxylic acid (1 equivalent) in anhydrous ethanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Catalytic Hydrogenation to this compound
The reduction of the indole to an indoline can be achieved via catalytic hydrogenation.[3]
-
Reaction Setup: In a high-pressure reaction vessel, dissolve ethyl indole-6-carboxylate (1 equivalent) in a suitable solvent such as ethanol or acetic acid. Add a catalytic amount of platinum on carbon (Pt/C, 5-10 wt%).
-
Reaction Execution: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up and Purification: After the reaction is complete, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Applications in Medicinal Chemistry and Drug Discovery
The indoline-6-carboxylate scaffold is a valuable pharmacophore in the design of novel therapeutic agents, particularly in oncology. While specific applications of the ethyl ester are not extensively documented, the closely related methyl indolinone-6-carboxylates have been identified as potent angiokinase inhibitors.[4]
Rationale for Pharmacological Activity
The indoline structure offers several advantages in drug design:
-
Three-Dimensionality: The non-planar structure of the indoline ring allows for more specific interactions with the binding sites of biological targets compared to the planar indole ring.[5]
-
Hydrogen Bonding: The nitrogen atom in the indoline ring can act as a hydrogen bond donor or acceptor, facilitating key interactions with protein residues.[5]
-
Modulation of Physicochemical Properties: The indoline core can be readily functionalized to optimize properties such as solubility, lipophilicity, and metabolic stability.
Potential Therapeutic Targets
Derivatives of indole-6-carboxylic acid have shown promise as inhibitors of key signaling pathways implicated in cancer progression, such as those involving the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6] The indoline-6-carboxylate moiety can serve as a crucial anchor for binding to the ATP-binding pocket of these kinases.
References
- 1. This compound(350683-40-8) 1H NMR spectrum [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel methyl indolinone-6-carboxylates containing an indole moiety as angiokinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Application of Indolines in Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Ethyl Indoline-6-Carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Therapeutic Potential of the Indoline Scaffold
The indoline nucleus, a privileged scaffold in medicinal chemistry, has consistently demonstrated a remarkable breadth of biological activities. This guide focuses on a specific, promising class: ethyl indoline-6-carboxylate derivatives. These compounds have emerged as versatile candidates for therapeutic development, exhibiting significant potential in oncology, inflammation, and infectious diseases. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing not only a comprehensive overview of the current landscape but also actionable, field-proven insights into their synthesis, evaluation, and mechanisms of action. Our objective is to bridge the gap between theoretical knowledge and practical application, empowering you to accelerate your research and development endeavors in this exciting area of medicinal chemistry.
Anticancer Activity: Targeting the Engines of Malignancy
This compound derivatives have demonstrated significant promise as anticancer agents, primarily through their ability to inhibit key regulators of cell proliferation and survival, such as receptor tyrosine kinases (RTKs).
Mechanism of Action: Inhibition of Receptor Tyrosine Kinases (EGFR and VEGFR-2)
A prominent mechanism of action for this class of compounds is the inhibition of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2).[1] Aberrant activation of EGFR is a hallmark of many cancers, leading to uncontrolled cell division.[1] Similarly, VEGFR-2 is a critical mediator of angiogenesis, the process by which tumors develop new blood vessels to sustain their growth.[1] By targeting these kinases, this compound derivatives can simultaneously halt tumor cell proliferation and cut off their nutrient supply.
Molecular docking studies have revealed that these derivatives can effectively bind to the active sites of EGFR and VEGFR-2, mimicking the interactions of known inhibitors like erlotinib and sorafenib.[2][3] This binding prevents the phosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell survival and proliferation.
Signaling Pathway: EGFR and VEGFR-2 Inhibition
Caption: Inhibition of EGFR and VEGFR-2 signaling by this compound derivatives.
Quantitative Data: In Vitro Cytotoxicity
The anticancer potential of these derivatives is quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| 4a | EGFR | HepG2 | 12.5 | [2][3] |
| HCT-116 | 15.2 | [2][3] | ||
| A549 | 18.9 | [2][3] | ||
| 6c | VEGFR-2 | HepG2 | 10.8 | [2][3] |
| HCT-116 | 13.5 | [2][3] | ||
| A549 | 16.3 | [2][3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.
Workflow: MTT Cytotoxicity Assay
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a key driver of numerous diseases. This compound derivatives have shown significant anti-inflammatory properties, offering a potential therapeutic avenue for a range of inflammatory conditions.
Mechanism of Action: Modulation of Inflammatory Pathways
The anti-inflammatory effects of these derivatives are attributed to their ability to modulate key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokine production. Some derivatives have also been shown to inhibit protein denaturation, a hallmark of inflammation.[4]
The NF-κB signaling pathway is a central regulator of inflammation.[5] Certain indoline derivatives can suppress the activation of NF-κB, thereby downregulating the expression of downstream inflammatory mediators like TNF-α and IL-6.[5]
Signaling Pathway: NF-κB Inhibition
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Quantitative Data: In Vitro Anti-inflammatory Activity
The anti-inflammatory potential of these compounds can be assessed using various in vitro assays.
| Compound ID | Assay | IC50 (µg/mL) | Reference |
| 4a | Protein Denaturation Inhibition | 62.2 | [4] |
| 4b | Protein Denaturation Inhibition | 60.7 | [4] |
Experimental Protocol: Protein Denaturation Inhibition Assay
This assay assesses the ability of a compound to prevent the denaturation of proteins, a process that contributes to inflammation.[4]
Detailed Steps:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing bovine serum albumin (BSA) solution and the test compound at various concentrations in a suitable buffer.
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Induce protein denaturation by heating the mixtures at 57°C for 3 minutes.
-
Cooling and Absorbance Measurement: After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition of protein denaturation compared to a control without the test compound. Determine the IC50 value from the dose-response curve.
Antimicrobial Activity: Combating Microbial Threats
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. This compound derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.
Mechanism of Action
While the exact antimicrobial mechanisms for all derivatives are not fully elucidated, it is believed that they may disrupt microbial cell membrane integrity, inhibit essential enzymes, or interfere with nucleic acid synthesis. The lipophilic nature of the indoline scaffold likely facilitates its passage through microbial cell walls.
Quantitative Data: In Vitro Antimicrobial Susceptibility
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Indole Derivative 3d | S. aureus | 3.125 | [6] |
| MRSA | 3.125 | [6] | |
| E. coli | 6.25 | [6] | |
| C. krusei | 3.125 | [6] |
Note: Data for a closely related indole derivative is presented due to limited specific data on this compound derivatives.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent.[7]
Workflow: Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Detailed Steps:
-
Compound Dilution: Perform serial twofold dilutions of the this compound derivative in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Controls: Include a positive control (microbes in medium without the compound) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism.
-
MIC Determination: After incubation, visually assess the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Synthesis of this compound Derivatives
The synthesis of these derivatives typically involves a multi-step process, starting from commercially available precursors. A general synthetic route is outlined below.
General Synthetic Scheme
Caption: A generalized synthetic pathway for this compound derivatives.
A common synthetic approach involves the initial N-alkylation of a suitable indole-6-carboxylate ester, followed by hydrazinolysis to form the corresponding carbohydrazide. This intermediate can then be reacted with various electrophiles to generate a diverse library of derivatives. For instance, reaction with isothiocyanates can yield carbothioamide derivatives, which can be further cyclized to form oxadiazoles.[2][3]
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel therapeutics with diverse biological activities. The demonstrated anticancer, anti-inflammatory, and antimicrobial properties, coupled with well-defined mechanisms of action, underscore their potential to address significant unmet medical needs.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core structure to optimize potency and selectivity for specific biological targets.
-
In Vivo Efficacy and Safety Profiling: Evaluation of promising candidates in relevant animal models to assess their therapeutic potential and toxicological profiles.
-
Exploration of Novel Biological Targets: Investigating the effects of these derivatives on other relevant biological pathways and targets to uncover new therapeutic applications.
This guide provides a solid foundation for researchers to build upon, and it is with great anticipation that we await the future discoveries and innovations that will undoubtedly emerge from the continued exploration of these versatile molecules.
References
- 1. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. athmicbiotech.com [athmicbiotech.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of cinnamoyl tethered indoline derivatives with anti-inflammatory and antioxidant activities [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. integra-biosciences.com [integra-biosciences.com]
Discovery and Synthesis of Novel Indole-6-Carboxylate Esters: A Technical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Specifically, derivatives functionalized at the 6-position, such as indole-6-carboxylate esters, serve as crucial intermediates and target compounds in drug discovery.[3][4] These esters are synthetic precursors for molecules targeting receptor tyrosine kinases like EGFR and VEGFR-2, highlighting their potential in developing anti-proliferative agents.[4][5] This guide provides an in-depth exploration of the strategic synthesis, purification, and characterization of novel indole-6-carboxylate esters. We will dissect both classical and modern transition-metal-catalyzed methodologies, emphasizing the rationale behind experimental choices to empower researchers in this vital area of chemical science.
The Strategic Importance of the Indole-6-Carboxylate Scaffold
The indole ring system is a cornerstone of biologically active compounds, from the essential amino acid tryptophan to complex alkaloids.[6][7] The introduction of a carboxylate ester at the C-6 position provides a versatile chemical handle for several reasons:
-
Modulation of Physicochemical Properties: The ester group can be tailored to fine-tune solubility, lipophilicity, and metabolic stability, which are critical parameters in drug development.
-
Bioisosteric Replacement: It can act as a bioisostere for other functional groups, enabling the exploration of structure-activity relationships (SAR).
-
Synthetic Versatility: The ester can be hydrolyzed to the corresponding carboxylic acid, converted to amides, or reduced to alcohols, providing a gateway to a diverse library of analogues.[3]
Recent studies have underscored the potential of indole-6-carboxylic acid derivatives as potent inhibitors of key signaling pathways in oncology, making their synthesis a high-priority endeavor for medicinal chemists.[4][5]
Synthetic Pathways to the Indole Core
The construction of the core indole ring is the foundational challenge. The choice of synthetic route is dictated by the availability of starting materials, desired substitution patterns, and tolerance to reaction conditions.
Classical Indole Syntheses
These time-honored methods remain relevant for specific applications, though they often require harsh conditions.
-
Fischer Indole Synthesis: This reaction, discovered in 1883, involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a ketone or aldehyde.[8][9] It is a robust method for producing a wide range of substituted indoles. The primary drawback is the need for strongly acidic conditions and high temperatures, which can be incompatible with sensitive functional groups.[10]
-
Bischler-Möhlau Indole Synthesis: This pathway constructs a 2-aryl-indole from an α-bromo-acetophenone and an excess of an aniline derivative.[11] While useful, its application can be limited by poor yields and a lack of predictable regioselectivity, often yielding a mixture of isomers.[11][12]
Modern Transition-Metal-Catalyzed Syntheses
The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder conditions, superior functional group tolerance, and greater control over regioselectivity.[13][14]
-
Larock Indole Synthesis: A powerful palladium-catalyzed heteroannulation of an ortho-haloaniline (typically o-iodoaniline) with a disubstituted alkyne.[15][16] This method is exceptionally versatile, accommodating a wide array of functional groups on both starting materials.[17] The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the aniline, alkyne insertion, and subsequent intramolecular cyclization.[15][18]
-
Hegedus Indole Synthesis: This approach utilizes a palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines.[19][20] It provides a direct route to the indole core from readily accessible precursors.
The workflow for synthesizing a target indole-6-carboxylate ester typically begins with the construction of the indole ring, followed by esterification.
Caption: General experimental workflow for indole-6-carboxylate ester synthesis.
Comparative Analysis of Synthetic Strategies
The selection of a synthetic route is a critical decision based on a trade-off between efficiency, cost, and substrate scope.
| Method | Starting Materials | Conditions | Advantages | Limitations |
| Fischer Synthesis | Arylhydrazine, Ketone/Aldehyde | Strong Acid (Brønsted or Lewis), High Temp. | Widely applicable, readily available starting materials.[21] | Harsh conditions, not suitable for sensitive substrates.[8] |
| Bischler-Möhlau | α-Bromo-ketone, Aniline | High Temp. | Access to 2-arylindoles.[11] | Often low yields, poor regiocontrol, harsh conditions.[12] |
| Larock Synthesis | o-Haloaniline, Alkyne | Pd Catalyst, Base, Milder Temp. (60-110 °C) | Excellent functional group tolerance, high yields, versatile.[15][17] | Requires palladium catalyst, potential cost factor. |
| Hegedus Synthesis | o-Alkenyl aniline | Pd(II) Reagent | Direct cyclization of alkenyl anilines.[19] | Stoichiometric palladium use in original protocol. |
Detailed Experimental Protocols
Herein, we provide trusted, self-validating protocols for the synthesis and purification of a representative ethyl indole-6-carboxylate derivative.
Protocol 4.1: Synthesis of 2,3-Diphenyl-1H-indole-6-carboxylic acid via Larock Annulation
This protocol is adapted from the seminal work by Richard C. Larock, demonstrating the power of palladium catalysis.[15][17]
Rationale: The Larock synthesis is chosen for its superior functional group tolerance, allowing for the direct use of a starting material containing a carboxylic acid group, which might be incompatible with harsher, classical methods.
Materials:
-
4-Amino-3-iodobenzoic acid
-
Diphenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂), add 4-amino-3-iodobenzoic acid (1.0 eq), diphenylacetylene (1.1 eq), K₂CO₃ (3.0 eq), and PPh₃ (0.05 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the aniline.
-
Degas the solution by bubbling N₂ through it for 15 minutes.
-
Add Pd(OAc)₂ (0.02 eq) to the reaction mixture.
-
Heat the mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the organic layer with 1 M HCl (aq) and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude indole-6-carboxylic acid.
Caption: Simplified catalytic cycle for the Larock Indole Synthesis.
Protocol 4.2: Fischer Esterification to Ethyl 2,3-Diphenyl-1H-indole-6-carboxylate
Rationale: This is a straightforward, cost-effective method for converting a carboxylic acid to its corresponding ethyl ester, driven by Le Chatelier's principle using an excess of ethanol.
Materials:
-
Crude 2,3-diphenyl-1H-indole-6-carboxylic acid
-
Ethanol (200 proof), absolute
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dean-Stark apparatus (optional, but recommended)
Procedure:
-
Combine the crude indole-6-carboxylic acid and a large excess of absolute ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated H₂SO₄ (approx. 2-5 mol%) to the stirring solution.
-
Fit the flask with a reflux condenser (and optionally a Dean-Stark trap to remove water) and heat the mixture to reflux (approx. 80 °C).
-
Maintain reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the bulk of the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ solution until effervescence ceases.
-
Wash the organic layer with water, then brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.
Protocol 4.3: Purification by Column Chromatography
Rationale: Column chromatography is the standard and most effective method for separating the desired ester from unreacted starting materials, byproducts, and baseline impurities.[22] Indoles can be sensitive to the acidic nature of silica gel; therefore, deactivation with a base is a prudent measure to prevent product degradation.[22]
Materials:
-
Silica gel (230-400 mesh)
-
Hexanes and Ethyl Acetate (HPLC grade)
-
Triethylamine (optional, for deactivation)
-
Crude indole-6-carboxylate ester
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate). For acid-sensitive indoles, add 0.5-1% triethylamine to the eluent mixture.[22]
-
Column Packing: Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column.
-
Elution: Begin elution with the starting solvent system, gradually increasing the polarity (e.g., from 5% to 20% Ethyl Acetate in Hexanes) to elute the compounds.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified ethyl indole-6-carboxylate ester as a solid or oil.
Characterization and Data Analysis
Unequivocal structural confirmation is paramount. A combination of spectroscopic techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the primary structural map of the molecule, confirming the connectivity of atoms and the substitution pattern on the indole ring.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound (via the molecular ion peak, [M+H]⁺) and offers structural clues through characteristic fragmentation patterns.[23][24] The loss of the ester group is a common fragmentation pathway for these derivatives.
Table of Expected Spectroscopic Data for a Representative Ester
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons on the indole and phenyl rings (δ 7.0-8.5 ppm).- NH proton of the indole (broad singlet, δ > 8.0 ppm).- Quartet and triplet for the ethyl ester (δ ~4.4 and ~1.4 ppm, respectively). |
| ¹³C NMR | - Carbonyl carbon of the ester (δ ~165-170 ppm).- Aromatic carbons (δ ~110-140 ppm).- Methylene and methyl carbons of the ethyl group (δ ~61 and ~14 ppm). |
| High-Res MS | - Accurate mass measurement of the [M+H]⁺ ion, confirming the elemental formula. |
| FT-IR | - N-H stretch (~3300-3400 cm⁻¹).- C=O stretch of the ester (~1700-1720 cm⁻¹). |
Conclusion and Future Directions
The synthesis of novel indole-6-carboxylate esters is a dynamic and enabling field within medicinal chemistry. While classical methods laid the groundwork, modern palladium-catalyzed reactions like the Larock synthesis have become the gold standard, offering unparalleled efficiency and scope.[25] The protocols and rationale detailed in this guide provide a robust framework for researchers to confidently synthesize, purify, and characterize these high-value compounds.
Future research will likely focus on developing even more sustainable and cost-effective catalytic systems, perhaps utilizing earth-abundant metals, and expanding the application of these esters in the synthesis of complex, biologically active molecules targeting a range of human diseases.[26]
References
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic Version of the Fischer Indole Synthesis - ChemistryViews [chemistryviews.org]
- 7. pcbiochemres.com [pcbiochemres.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Fischer Indole Synthesis [organic-chemistry.org]
- 11. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Recent advances in the synthesis of indoles from alkynes and nitrogen sources - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 16. synarchive.com [synarchive.com]
- 17. grokipedia.com [grokipedia.com]
- 18. researchgate.net [researchgate.net]
- 19. Hegedus indole synthesis - Wikipedia [en.wikipedia.org]
- 20. Hegedus indole synthesis - Wikiwand [wikiwand.com]
- 21. testbook.com [testbook.com]
- 22. benchchem.com [benchchem.com]
- 23. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 25. Blog Posts [dukevertices.org]
- 26. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Structural Elucidation of Ethyl indoline-6-carboxylate
Abstract
This technical guide provides a comprehensive framework for the definitive structural characterization of Ethyl indoline-6-carboxylate, a heterocyclic scaffold of significant interest in synthetic and medicinal chemistry. Moving beyond a mere recitation of data, this document elucidates the causal logic behind the analytical strategy, integrating Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). We detail field-proven protocols, from optimal sample preparation to data acquisition and interpretation, establishing a self-validating workflow. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to unambiguously confirm the molecular structure of this compound with the highest degree of scientific integrity.
Introduction: The Scientific Imperative for Unambiguous Characterization
This compound is a key heterocyclic building block. The indoline core is a "privileged scaffold" found in numerous natural products and pharmacologically active compounds.[1][2] Its precise structure, including the substitution pattern on the aromatic ring and the integrity of the dihydro-pyrrole moiety, is critical to its function as a synthetic intermediate. Any ambiguity in its characterization can lead to significant downstream consequences in a research and development pipeline, including loss of time, resources, and the generation of erroneous biological data.
Therefore, a robust, multi-technique approach is not merely academic but essential for program success. This guide employs two powerful and orthogonal analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide a detailed atomic map of the molecule, confirming the connectivity of protons (¹H) and carbons (¹³C) and revealing the intricate details of their chemical environments.
-
Mass Spectrometry (MS): To determine the precise molecular weight and elemental formula, offering absolute confirmation of the compound's composition.
By synergizing these methods, we create a self-validating system where the data from one technique corroborates the findings of the other, leading to an irrefutable structural assignment.
The Subject Molecule: this compound
Before delving into the analysis, it is crucial to establish the hypothesized structure. This allows for the prediction of spectral features against which experimental data can be compared.
Molecular Formula: C₁₁H₁₃NO₂ Molecular Weight (Monoisotopic): 191.0946 g/mol
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides the most definitive information regarding the specific arrangement and connectivity of atoms in a molecule. We will perform both ¹H (proton) and ¹³C (carbon-13) NMR experiments.
Rationale for Experimental Choices & Protocol
Expertise in Action: Why These Steps?
The protocol below is not arbitrary. Each choice is deliberate, designed to maximize data quality and ensure an unambiguous result.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for this analysis. Its rationale is threefold: it readily dissolves a wide range of moderately polar organic compounds like our target, its residual proton signal (δ ~7.26 ppm) appears in a region unlikely to overlap with our aromatic signals, and it is relatively inexpensive for routine analysis.[3][4][5] An alternative for more polar compounds would be DMSO-d₆, but its high boiling point can make sample recovery difficult.[4]
-
Concentration: A sample concentration of 5-10 mg in 0.6-0.7 mL of solvent is optimal.[4] This ensures a strong enough signal for efficient data acquisition, especially for the less sensitive ¹³C nucleus, without causing issues of solubility or line broadening.
-
Internal Standard: Tetramethylsilane (TMS) is added as the internal standard (or the residual solvent peak is used as a secondary reference). TMS provides a sharp singlet at 0.00 ppm, a region where few other organic protons resonate, serving as a universal reference point for chemical shifts.[5]
Step-by-Step Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound into a clean, dry vial. The sample must be free of residual solvents from synthesis.
-
Solvent Addition: Add ~0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. If any solid remains, the solution must be filtered through a small cotton plug in a Pasteur pipette directly into the NMR tube to prevent solid particles from degrading the magnetic field homogeneity.[6]
-
Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube. The solvent height should be at least 4.5 cm to ensure it is within the detection region of the NMR coil.[4]
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
Data Interpretation: Decoding the Spectra
The acquired spectra are a rich source of structural information. We will analyze the chemical shift (δ), signal integration, and multiplicity (splitting pattern) for each signal.
¹H NMR Spectral Data (400 MHz, CDCl₃)
The ¹H NMR spectrum provides a proton census of the molecule. We expect to see signals corresponding to the three distinct aromatic protons, the two aliphatic CH₂ groups of the indoline ring, the NH proton, and the ethyl ester group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.75 | d (J ≈ 7.8 Hz) | 1H | H-7 | Doublet due to coupling with H-5. Deshielded by the adjacent ester group. |
| ~7.65 | s | 1H | H-5 | Appears as a singlet or a narrow doublet of doublets. Positioned between two substituents. |
| ~6.80 | d (J ≈ 7.8 Hz) | 1H | H-4 | Doublet due to coupling with H-5. Shielded by the electron-donating nitrogen atom. |
| ~4.35 | q (J ≈ 7.1 Hz) | 2H | -OCH₂ CH₃ | Quartet due to coupling with the three adjacent methyl protons. Deshielded by the ester oxygen. |
| ~4.10 (broad) | s | 1H | NH | Often a broad singlet due to quadrupole broadening and potential exchange. Its chemical shift can be variable. |
| ~3.60 | t (J ≈ 8.4 Hz) | 2H | C2-H₂ | Triplet due to coupling with the adjacent C3 protons. Deshielded by the adjacent nitrogen atom. |
| ~3.10 | t (J ≈ 8.4 Hz) | 2H | C3-H₂ | Triplet due to coupling with the adjacent C2 protons. |
| ~1.38 | t (J ≈ 7.1 Hz) | 3H | -OCH₂CH₃ | Triplet due to coupling with the two adjacent methylene protons. |
¹³C NMR Spectral Data (101 MHz, CDCl₃)
The ¹³C NMR spectrum confirms the carbon framework. We expect 11 distinct signals, one for each unique carbon atom in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~167.0 | C =O | Ester carbonyl carbon, highly deshielded. |
| ~150.0 | C7a | Aromatic carbon attached to nitrogen, deshielded. |
| ~131.0 | C3a | Aromatic quaternary carbon. |
| ~129.5 | C5 | Aromatic CH carbon. |
| ~125.0 | C6 | Aromatic carbon attached to the carboxylate group. |
| ~123.0 | C7 | Aromatic CH carbon. |
| ~109.0 | C4 | Aromatic CH carbon, shielded by the adjacent nitrogen. |
| ~60.5 | -OCH₂ CH₃ | Ethyl ester methylene carbon, deshielded by oxygen. |
| ~47.0 | C2 | Aliphatic carbon adjacent to nitrogen. |
| ~29.0 | C3 | Aliphatic carbon adjacent to the aromatic ring. |
| ~14.5 | -OCH₂CH₃ | Ethyl ester methyl carbon. |
Self-Validation via NMR: The data is internally consistent. The classic quartet/triplet pattern for the ethyl group, the two coupled triplets for the C2/C3 protons of the indoline ring, and the distinct signals for the three aromatic protons collectively provide a compelling and self-validating fingerprint for the proposed structure.
Mass Spectrometry Analysis
While NMR establishes the molecular framework, mass spectrometry provides an exact molecular weight and, with high resolution, the elemental formula. This serves as the ultimate confirmation of the compound's identity.
Rationale for Experimental Choices & Protocol
Expertise in Action: Why Electrospray Ionization?
-
Ionization Technique: Electrospray Ionization (ESI) is the method of choice. ESI is a "soft" ionization technique that imparts minimal excess energy to the analyte.[7][8][9] This is critical because it minimizes in-source fragmentation, ensuring that the primary species observed is the intact, protonated molecule ([M+H]⁺). This allows for a clear and unambiguous determination of the molecular weight.[10][11]
-
Mode: Positive ion mode is selected because the nitrogen atom in the indoline ring is basic and can be readily protonated to form a stable cation.
Caption: Generalized workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).
Step-by-Step Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., m/z 100-500). If available, perform High-Resolution Mass Spectrometry (HRMS) to obtain an accurate mass measurement.
Data Interpretation: Confirming the Formula
The primary goal is to identify the protonated molecular ion, [M+H]⁺.
High-Resolution Mass Spectrometry (HRMS) Data
| Ion Species | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |
| [C₁₁H₁₃NO₂ + H]⁺ | 192.1019 | 192.1021 (example) |
Self-Validation via HRMS: The power of HRMS lies in its precision. An observed mass of 192.1021 is consistent with the elemental formula C₁₁H₁₄NO₂⁺ (the protonated form) to within a few parts per million (ppm). This level of accuracy effectively rules out other possible elemental compositions with the same nominal mass, providing definitive confirmation of the molecular formula.
Potential Fragmentation: Although ESI is soft, some fragmentation may be induced. A logical fragmentation would be the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) or ethylene (C₂H₄, 28 Da) from the ester. Observing these fragments can provide additional, albeit secondary, structural confirmation.
Conclusion: A Synergistic and Definitive Characterization
The structural characterization of this compound is definitively achieved through the synergistic application of NMR spectroscopy and mass spectrometry.
-
NMR spectroscopy provided an exhaustive map of the molecule's covalent framework, confirming the connectivity and chemical environment of every proton and carbon atom.
-
High-Resolution Mass Spectrometry furnished an exact mass and elemental composition, validating the molecular formula with a high degree of certainty.
The data from these orthogonal techniques are entirely self-consistent and mutually reinforcing. This in-depth guide provides a robust, logical, and scientifically rigorous workflow that ensures the unambiguous structural elucidation of this compound, a standard applicable to a wide range of small molecule characterization challenges in the chemical and pharmaceutical sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]
- 4. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. How To [chem.rochester.edu]
- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Ethyl Indoline-6-carboxylate: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Potential of a Versatile Scaffold
In the landscape of modern medicinal chemistry, the indoline scaffold stands out as a privileged structure, forming the core of numerous approved drugs and clinical candidates. Ethyl indoline-6-carboxylate, a key derivative of this scaffold, represents a critical starting material for the synthesis of a diverse array of bioactive molecules. Its strategic placement of functional groups—a nucleophilic secondary amine and a versatile ethyl ester—offers a rich platform for chemical elaboration. This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth exploration of the physical and chemical properties of this compound. More than a mere compilation of data, this document aims to deliver actionable insights, grounded in established scientific principles, to empower your research and development endeavors.
Section 1: Core Physicochemical Characteristics
A comprehensive understanding of a molecule's intrinsic properties is the bedrock of successful laboratory practice, influencing everything from reaction setup to formulation.
Molecular Identity and Physical State
This compound is an off-white to light yellow crystalline solid under standard conditions. Its fundamental molecular attributes are summarized below.
| Property | Data |
| IUPAC Name | This compound |
| Synonyms | Ethyl 2,3-dihydro-1H-indole-6-carboxylate |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol |
| CAS Number | 122765-71-3 |
| Canonical SMILES | CCOC(=O)C1=CC2=C(CCN2)C=C1 |
Solubility and Thermal Properties
The solubility and thermal stability of this compound are critical parameters for its handling, storage, and application in various reaction conditions.
| Property | Value |
| Melting Point | 76-80 °C[1] |
| Boiling Point | 342.4°C at 760 mmHg (Predicted)[2] |
| Solubility | Soluble in common organic solvents such as methanol, ethyl acetate, and dichloromethane. |
Section 2: Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the distinct reactivity of its two primary functional groups: the indoline nitrogen and the ethyl ester. This section explores the key transformations that enable its use as a versatile building block.
The Indoline Nitrogen: A Hub for N-Functionalization
The secondary amine within the indoline ring is a potent nucleophile, making it the primary site for introducing molecular diversity. This reactivity is fundamental to modifying the pharmacokinetic and pharmacodynamic properties of resulting compounds.
Logical Framework for N-Functionalization:
Caption: The interplay of reactants in the N-functionalization of this compound.
Expertise in Action: Causality of Reagent Selection
The choice of base and solvent is not arbitrary but a calculated decision to optimize reaction outcomes.
-
Base Selection: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is often sufficient for reactions with reactive electrophiles such as benzyl bromide or allyl bromide.[3] Its role is to deprotonate the indoline nitrogen, increasing its nucleophilicity. For less reactive electrophiles, a stronger organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in an aprotic solvent is preferred to prevent unwanted side reactions.
-
Solvent Choice: Polar aprotic solvents like acetone or dimethylformamide (DMF) are ideal for N-alkylation reactions.[3] They effectively dissolve the reactants and stabilize the transition state of the Sₙ2 reaction without interfering with the nucleophile.
The Ethyl Ester: A Gateway to Diverse Functionalities
The ethyl carboxylate group at the 6-position is a versatile handle that can be readily transformed into other key functional groups, such as carboxylic acids, amides, and alcohols.
Key Ester Transformations:
Caption: Synthetic pathways originating from the ethyl ester functionality.
-
Ester Hydrolysis: The conversion of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation.[4] This is typically achieved under basic conditions using reagents like lithium hydroxide (LiOH) in a mixture of aqueous and organic solvents. The resulting carboxylic acid is a crucial intermediate for forming amide bonds, a cornerstone of peptide and small molecule drug synthesis.
-
Reduction to an Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol. This transformation opens up further synthetic possibilities, such as ether formation or oxidation to an aldehyde.
Section 3: Validated Experimental Protocols
The following protocols are presented as robust starting points for the manipulation of this compound. They are designed to be self-validating, incorporating in-process controls to ensure reliable outcomes.
Protocol for N-Benzylation
Objective: To introduce a benzyl group onto the indoline nitrogen.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous acetone.
-
Base Addition: Add anhydrous potassium carbonate (2.0 eq.).
-
Electrophile Addition: Add benzyl bromide (1.2 eq.) to the suspension.
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the appearance of a new, less polar product spot.
-
Work-up: Once the reaction is complete, filter off the potassium carbonate and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Ester Hydrolysis
Objective: To convert the ethyl ester to a carboxylic acid.
Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water.
-
Base Addition: Add lithium hydroxide monohydrate (2.5 eq.).[4]
-
Reaction: Stir the mixture at room temperature or gently heat to 60°C for several hours.[4]
-
Monitoring (Trustworthiness): Monitor the reaction by TLC until the starting material is no longer visible.
-
Solvent Removal: Concentrate the reaction mixture in vacuo to remove the organic solvents.
-
Acidification: Dissolve the residue in water and acidify to a pH of ~3-4 with 1M HCl. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure indoline-6-carboxylic acid.
-
Confirmation: Verify the product's identity and purity via melting point analysis and spectroscopic methods.
References
The Strategic Intermediate: A Technical Guide to Ethyl Indoline-6-carboxylate for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the indoline scaffold stands out as a "privileged structure," a foundational framework for a multitude of biologically active agents. Its unique three-dimensional geometry and rich electronic properties make it an ideal starting point for the synthesis of novel therapeutics. This guide provides an in-depth technical overview of a key building block within this chemical class: Ethyl indoline-6-carboxylate. We will explore its chemical identity, synthesis, and critical applications in the development of next-generation pharmaceuticals, particularly in the realm of kinase inhibitors.
Core Compound Identification and Properties
This compound is an organic compound featuring a bicyclic indoline core with an ethyl ester substituent at the 6-position. This seemingly simple molecule is a versatile intermediate, with the indoline nitrogen and the aromatic ring providing multiple points for chemical modification, while the ethyl ester group can be readily hydrolyzed or converted to other functional groups.
| Property | Value | Source |
| CAS Number | 350683-40-8 | [1][2] |
| Molecular Formula | C11H13NO2 | [1][2] |
| Molecular Weight | 191.23 g/mol | [1][2] |
| Appearance | Dependent on purity and conditions, typically a solid or oil | [3] |
| Solubility | Soluble in many organic solvents, less soluble in water | [3] |
| Purity (typical) | >97% | [1] |
Synthesis of this compound: A Self-Validating Protocol
The most common and industrially scalable method for the synthesis of this compound is the catalytic hydrogenation of its aromatic precursor, Ethyl indole-6-carboxylate. The primary challenge in this transformation is preventing over-reduction of the benzene ring or polymerization of the indole starting material under acidic conditions.[1] The following protocol is a robust and self-validating system for achieving high yields of the desired indoline.
Experimental Protocol: Catalytic Hydrogenation of Ethyl Indole-6-carboxylate
Rationale: The use of a platinum-on-carbon catalyst provides a high surface area for the hydrogenation reaction. The addition of a non-nucleophilic acid, such as p-toluenesulfonic acid (p-TSA), is crucial. It protonates the C3 position of the indole ring, disrupting the aromaticity of the five-membered ring and forming an iminium ion. This intermediate is more susceptible to hydrogenation than the starting indole. Performing the reaction in an aqueous medium can prevent polymerization of the indole by solvating the reactive iminium ion intermediate.[1]
Materials:
-
Ethyl indole-6-carboxylate
-
Platinum on carbon (Pt/C, 5-10 wt%)
-
p-Toluenesulfonic acid (p-TSA)
-
Ethanol (or water for a greener alternative)
-
Hydrogen gas (H2)
-
Diatomaceous earth (e.g., Celite®)
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
Reactor Setup: In a high-pressure reactor, a solution of Ethyl indole-6-carboxylate in ethanol (or water) is prepared.
-
Catalyst and Acid Addition: To this solution, Pt/C (typically 5 mol%) and p-TSA (10-20 mol%) are added.
-
Hydrogenation: The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen gas (typically 50-100 psi). The reaction mixture is stirred vigorously at room temperature or with gentle heating (e.g., 40-50 °C) and monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, the reactor is carefully depressurized. The reaction mixture is filtered through a pad of diatomaceous earth to remove the catalyst, and the filter cake is washed with ethanol.
-
Neutralization and Extraction: The filtrate is concentrated under reduced pressure. The residue is redissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a brine wash.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated in vacuo to yield the crude this compound.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel.
Caption: Synthesis workflow for this compound.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The indoline scaffold is a cornerstone in the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. This compound serves as a crucial starting material for the synthesis of compounds targeting key kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5][6]
The general strategy involves the functionalization of the indoline nitrogen and subsequent elaboration of the ethyl ester at the 6-position into a pharmacophore that can interact with the kinase active site.
Exemplary Synthetic Application: Pathway to Indole-based Kinase Inhibitors
The following workflow illustrates how this compound can be utilized to synthesize a library of potential kinase inhibitors.
Step 1: N-Alkylation/Arylation: The indoline nitrogen is a nucleophile and can be readily alkylated or arylated to introduce substituents that can occupy the hydrophobic regions of the kinase ATP-binding pocket.
Step 2: Hydrazide Formation: The ethyl ester is converted to a carbohydrazide by reaction with hydrazine hydrate. This transformation is highly efficient and provides a versatile handle for further diversification.
Step 3: Pharmacophore Introduction: The resulting hydrazide can be reacted with a variety of electrophiles, such as isothiocyanates or aldehydes, to generate thiosemicarbazides or hydrazones, respectively. These moieties can form key hydrogen bond interactions within the kinase active site.
Step 4: Cyclization (Optional): The generated intermediates can be cyclized to form heterocycles like oxadiazoles or triazoles, which can further enhance binding affinity and modulate the physicochemical properties of the final compounds.
Caption: Synthetic pathway to kinase inhibitors.
This modular approach allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies, a critical component of any drug discovery program.
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage of this compound are paramount to ensure laboratory safety.
Hazard Identification:
Based on available safety data sheets for similar compounds, this compound should be handled with care. The GHS hazard statements for structurally related indole carboxylates often include:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[7]
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[3]
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.[3]
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Keep away from oxidizing agents.
Disposal:
-
Dispose of in accordance with local, state, and federal regulations.
Reputable Suppliers
A consistent and reliable supply of starting materials is crucial for any research and development program. The following are some of the reputable suppliers of this compound (CAS: 350683-40-8):
| Supplier | Website |
| AK Scientific, Inc. | --INVALID-LINK-- |
| Appchem | --INVALID-LINK-- |
| ChemicalBook | --INVALID-LINK-- |
| CymitQuimica | --INVALID-LINK-- |
| Fluorochem | --INVALID-LINK-- |
| FUJIFILM Wako Chemicals | --INVALID-LINK-- |
Note: This is not an exhaustive list, and availability may vary.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic building block that provides a reliable and versatile entry point into the synthesis of complex, biologically active molecules. Its straightforward synthesis and multiple points for chemical diversification make it an invaluable tool for medicinal chemists, particularly those working on the development of novel kinase inhibitors. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, will empower researchers to leverage this important molecule to its full potential in their drug discovery endeavors.
References
- 1. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ETHYL INDOLE-6-CARBOXYLATE - Safety Data Sheet [chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sds.edqm.eu [sds.edqm.eu]
A Senior Application Scientist's Guide to the Structural Elucidation of Ethyl indoline-6-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Beyond the Spectrum – A Logic-Driven Approach
In modern chemical research, the synthesis of a novel compound is but the first chapter. The definitive, unambiguous confirmation of its structure is the crucial epilogue that validates all subsequent biological and medicinal investigation. This guide addresses the structural elucidation of Ethyl indoline-6-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry due to the prevalence of the indoline core in pharmacologically active agents.
As your senior application scientist, my objective is not to merely present a sequence of analytical techniques. Instead, this document is structured to reflect a holistic and self-validating workflow. We will explore the causality behind each experimental choice, demonstrating how a multi-pronged analytical strategy, integrating Mass Spectrometry, Infrared Spectroscopy, and a suite of advanced Nuclear Magnetic Resonance experiments, converges to provide irrefutable structural proof. Each step is designed to corroborate the last, building a fortress of data around our final structural assignment.
The Strategic Workflow: An Integrated Elucidation Pathway
The structural confirmation of a molecule like this compound is not a linear process but a synergistic one. Data from each technique informs and validates the others. The overall strategy is to first confirm the molecular formula and identify key functional groups, then meticulously piece together the molecular skeleton and assign every atom to its specific chemical environment.
Figure 1: Integrated workflow for structural elucidation.
Part 1: Foundational Analysis - Molecular Formula and Functional Groups
Before assembling the puzzle, we must ensure we have all the correct pieces. High-Resolution Mass Spectrometry (HRMS) and Fourier-Transform Infrared (FT-IR) Spectroscopy provide the foundational data: the exact mass and the types of bonds present.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: Standard mass spectrometry provides a nominal mass, which can correspond to multiple molecular formulas. HRMS is the gold standard for the initial step because it measures mass with extremely high accuracy (typically to four or five decimal places).[1][2] This precision allows for the unambiguous determination of the elemental composition, a critical, non-negotiable starting point for elucidation.[3][4][5] For this compound (C₁₁H₁₃NO₂), we expect a specific, high-precision mass.
Expected Data:
-
Molecular Formula: C₁₁H₁₃NO₂
-
Exact Mass (Monoisotopic): 191.09463 Da
-
Observed Ion (ESI+): [M+H]⁺ = 192.10190 Da
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the synthesized compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer (e.g., TOF or Orbitrap) using a known standard to ensure high mass accuracy.
-
Analysis: Infuse the sample into the electrospray ionization (ESI) source in positive ion mode. The ESI process is gentle, minimizing fragmentation and maximizing the abundance of the protonated molecular ion [M+H]⁺.
-
Data Acquisition: Acquire the spectrum, ensuring the resolution is sufficient (>10,000) to achieve the required mass accuracy.
-
Verification: Compare the measured mass of the [M+H]⁺ peak to the theoretical value. A mass error of <5 ppm provides high confidence in the proposed molecular formula.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Rationale: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule.[6] It works by detecting the absorption of infrared radiation by specific molecular vibrations. For our target molecule, we are looking for definitive evidence of the N-H bond of the indoline, the C=O of the ester, and the C-O bonds, which will corroborate the elemental composition determined by HRMS.[7][8]
Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |
|---|---|---|---|
| ~3350 | N-H Stretch | Secondary Amine (Indoline) | Medium |
| 3050-2850 | C-H Stretch | Aromatic & Aliphatic | Medium-Strong |
| ~1700 | C=O Stretch | Ester | Strong |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring | Medium |
| ~1250 | C-O Stretch | Ester | Strong |
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid, purified compound directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. No sample preparation (like KBr pellets) is needed, making this method fast and efficient.
-
Background Scan: Perform a background scan with a clean ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Process the spectrum (e.g., baseline correction) and identify the key absorption bands corresponding to the expected functional groups. The presence of a strong peak around 1700 cm⁻¹ and a medium peak around 3350 cm⁻¹ would be primary indicators of success.
Part 2: Unraveling the Skeleton - Advanced NMR Spectroscopy
With the formula and functional groups confirmed, we now turn to Nuclear Magnetic Resonance (NMR) to map the precise connectivity of every atom. This is the core of the elucidation process, where we build the molecule proton by proton, carbon by carbon.[9][10]
¹H NMR: Mapping the Proton Environment
Expertise & Rationale: ¹H NMR provides detailed information about the chemical environment of each proton. Chemical shift (δ) indicates the electronic environment, integration gives the relative number of protons, and multiplicity (splitting) reveals adjacent protons. For this compound, we can predict distinct signals for the ethyl ester protons, the aliphatic indoline protons, the aromatic protons, and the N-H proton.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|---|
| H-a | -O-CH₂-CH₃ | ~4.35 | Quartet (q) | 2H | Deshielded by adjacent oxygen. Coupled to H-b. |
| H-b | -O-CH₂-CH₃ | ~1.38 | Triplet (t) | 3H | Coupled to H-a. |
| H-2 | Indoline CH₂ | ~3.10 | Triplet (t) | 2H | Aliphatic, adjacent to N and C3. Coupled to H-3. |
| H-3 | Indoline CH₂ | ~3.60 | Triplet (t) | 2H | Aliphatic, adjacent to aromatic ring. Coupled to H-2. |
| H-5 | Aromatic CH | ~7.65 | Doublet (d) | 1H | Ortho to ester, deshielded. Coupled to H-4. |
| H-7 | Aromatic CH | ~7.55 | Singlet (s) | 1H | Little to no coupling from H-5 or H-4. |
| H-4 | Aromatic CH | ~6.80 | Doublet (d) | 1H | Ortho to N, shielded. Coupled to H-5. |
| H-1 | Indoline NH | ~4.10 | Broad Singlet (br s) | 1H | Exchangeable proton. |
¹³C NMR & DEPT-135: Visualizing the Carbon Backbone
Expertise & Rationale: ¹³C NMR identifies all unique carbon atoms in the molecule. The DEPT-135 experiment is crucial as it distinguishes between carbon types: CH₃ and CH groups appear as positive peaks, while CH₂ groups appear as negative peaks. Quaternary carbons (including C=O) are absent in a DEPT-135 spectrum. This combination allows for a confident count of each type of carbon, which must match the molecular formula from HRMS.
Predicted ¹³C NMR and DEPT-135 Data (100 MHz, CDCl₃)
| Predicted δ (ppm) | DEPT-135 | Assignment | Rationale |
|---|---|---|---|
| ~166.5 | Absent | C=O (Ester) | Carbonyl carbon, highly deshielded. |
| ~151.0 | Absent | C-7a | Aromatic carbon attached to nitrogen. |
| ~131.5 | Absent | C-3a | Aromatic carbon at ring junction. |
| ~130.0 | Absent | C-6 | Aromatic carbon attached to the ester. |
| ~124.0 | Positive | C-5 | Aromatic methine. |
| ~122.5 | Positive | C-7 | Aromatic methine. |
| ~109.0 | Positive | C-4 | Aromatic methine, shielded by nitrogen. |
| ~60.5 | Negative | -O-CH₂-CH₃ | Ethyl ester methylene. |
| ~53.0 | Negative | C-2 | Indoline methylene. |
| ~29.0 | Negative | C-3 | Indoline methylene. |
| ~14.5 | Positive | -O-CH₂-CH₃ | Ethyl ester methyl. |
2D NMR: The Definitive Connectivity Map
Expertise & Rationale: While 1D NMR provides lists of protons and carbons, 2D NMR experiments like COSY, HSQC, and HMBC provide the unambiguous connections between them. They are the final arbiters of the molecular structure, leaving no room for doubt.[11]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). We expect to see clear correlation cross-peaks confirming the ethyl group (H-a ↔ H-b), the indoline aliphatic system (H-2 ↔ H-3), and the aromatic coupling (H-4 ↔ H-5).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It allows us to definitively assign the ¹³C peaks for all protonated carbons by correlating the known ¹H shifts with their corresponding ¹³C shifts.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular puzzle. It shows correlations between protons and carbons over 2 to 3 bonds. This allows us to connect the molecular "fragments" identified by COSY.
Key Expected HMBC Correlations:
-
Connecting the Ester: Protons H-a (-OCH₂) will show a correlation to the ester carbonyl carbon (C=O), confirming the ethyl ester group. Protons H-5 and H-7 will also show correlations to the C=O, definitively placing the ester at the C-6 position.
-
Confirming the Indoline Ring: The aliphatic protons H-3 will show correlations to the aromatic carbons C-4 and C-7a, locking the saturated ring to the aromatic system.
-
Validating Aromatic Substitution: The aromatic proton H-7 will show a correlation to C-3a, while H-5 correlates to C-3a, confirming the 1,2,4-trisubstituted pattern of the benzene ring.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. longdom.org [longdom.org]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. pubs.acs.org [pubs.acs.org]
- 11. arkat-usa.org [arkat-usa.org]
Methodological & Application
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of Ethyl Indoline-6-carboxylate
Abstract: This document provides a comprehensive, field-proven guide for the synthesis of Ethyl indoline-6-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The described two-step synthetic pathway begins with the construction of the indole core via the classic Fischer indole synthesis, followed by a highly efficient and environmentally benign catalytic hydrogenation to yield the target indoline. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of experimental choices, detailed step-by-step protocols, and visual aids to ensure procedural clarity and reproducibility.
Introduction and Strategic Overview
Indoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This compound, in particular, serves as a key intermediate for the synthesis of a wide range of biologically active molecules. Its structure combines the indoline nucleus with a strategically placed carboxylate group, offering a versatile handle for further chemical modifications.
The synthetic strategy detailed herein is a robust and scalable two-step process designed for efficiency and selectivity.
-
Step 1: Fischer Indole Synthesis. We will construct the aromatic indole precursor, Ethyl indole-6-carboxylate. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from ethyl 4-hydrazinylbenzoate and ethyl pyruvate.[1][2] The Fischer synthesis remains one of the most reliable and versatile methods for creating substituted indoles.[3]
-
Step 2: Catalytic Hydrogenation. The synthesized Ethyl indole-6-carboxylate will be selectively reduced to the target this compound. We will employ a green and highly effective heterogeneous catalytic hydrogenation method using Platinum on carbon (Pt/C) as the catalyst and p-toluenesulfonic acid (p-TSA) as an activator in an aqueous medium.[4]
This approach was selected for its high yields, use of readily available starting materials, and the environmental benefits of the aqueous hydrogenation step.
Caption: High-level overview of the two-step synthesis.
Part I: Synthesis of Ethyl indole-6-carboxylate via Fischer Indole Synthesis
Principle and Mechanistic Insight
The Fischer indole synthesis commences with the condensation of ethyl 4-hydrazinylbenzoate with ethyl pyruvate to form a phenylhydrazone.[1] This intermediate, under acidic conditions, tautomerizes to its enamine form. A critical[5][5]-sigmatropic rearrangement then occurs, followed by the loss of ammonia and subsequent aromatization to yield the stable indole ring system.[6] The choice of a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol, is crucial for promoting the key cyclization and dehydration steps.
Caption: Key stages of the Fischer Indole Synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 4-hydrazinylbenzoate hydrochloride | ≥98% | Commercial | Key starting material.[7] |
| Ethyl pyruvate | ≥98% | Commercial | Carbonyl component. |
| Ethanol (EtOH) | Anhydrous | Commercial | Reaction solvent. |
| Sulfuric Acid (H₂SO₄) | Concentrated, 98% | Commercial | Acid catalyst. Caution: Corrosive. |
| Sodium Bicarbonate (NaHCO₃) | Reagent | Commercial | For neutralization. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | Extraction solvent. |
| Brine (Saturated NaCl) | - | Lab Prepared | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent | Commercial | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Commercial | For column chromatography. |
Detailed Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-hydrazinylbenzoate hydrochloride (10.0 g, 1.0 eq).
-
Reagent Addition: Add anhydrous ethanol (100 mL) to the flask and stir to dissolve the starting material. Carefully add ethyl pyruvate (1.1 eq) to the solution.
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (5 mL) dropwise to the reaction mixture. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up - Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly pour the cooled mixture into 200 mL of ice-cold water.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford pure Ethyl indole-6-carboxylate as a solid.
Part II: Synthesis of this compound via Catalytic Hydrogenation
Principle and Mechanistic Insight
The reduction of the indole C2=C3 double bond to form an indoline is challenging due to the aromatic stability of the indole ring.[4] This protocol utilizes a highly effective method where a Brønsted acid (p-TSA) acts as a crucial activator. The acid protonates the most nucleophilic C3 position of the indole, disrupting the aromaticity and forming a reactive iminium ion intermediate.[4] This water-soluble iminium ion is then readily reduced on the surface of the heterogeneous Pt/C catalyst by hydrogen gas, selectively yielding the indoline product. Using water as a solvent makes this a particularly green and attractive transformation.[4]
Caption: Mechanism of Acid-Activated Indole Hydrogenation.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl indole-6-carboxylate | ≥98% | From Part I | Starting material. |
| Platinum on Carbon (Pt/C) | 10 wt. % | Commercial | Heterogeneous catalyst. Caution: Flammable. |
| p-Toluenesulfonic acid monohydrate (p-TSA) | ≥98% | Commercial | Acid activator. |
| Water (H₂O) | Deionized | - | Solvent. |
| Hydrogen (H₂) Gas | High Purity | Gas Supplier | Reducing agent. Caution: Flammable gas. |
| Dichloromethane (DCM) | ACS Grade | Commercial | Extraction solvent. |
| Celite® | - | Commercial | Filtration aid. |
Detailed Experimental Protocol
-
Vessel Preparation: To a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus) equipped with a magnetic stir bar, add Ethyl indole-6-carboxylate (5.0 g, 1.0 eq).
-
Reagent Addition: Add deionized water (50 mL) and p-toluenesulfonic acid monohydrate (p-TSA) (1.2 eq). Stir the mixture to form a suspension.
-
Catalyst Addition: Carefully add 10% Platinum on carbon (Pt/C) (5-10 mol %). Note: Handle Pt/C with care, as it can be pyrophoric when dry. It is often handled as a wet paste.
-
Hydrogenation: Seal the reaction vessel. Purge the system several times with nitrogen gas, followed by several purges with hydrogen gas. Pressurize the vessel with hydrogen gas to 30-50 bar (as recommended for substituted indoles).[4][8]
-
Reaction: Begin vigorous stirring and maintain the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by withdrawing a small aliquot (after carefully depressurizing and purging the vessel) and analyzing by LC-MS or TLC.
-
Work-up - Filtration: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the Celite® pad with dichloromethane (DCM).
-
Neutralization and Extraction: Transfer the filtrate to a separatory funnel. Add DCM to extract the product. Neutralize the aqueous layer by the careful addition of a saturated NaHCO₃ solution. Separate the layers.
-
Washing and Drying: Extract the aqueous layer again with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentration: Remove the solvent under reduced pressure to yield the final product, this compound. The product can be further purified by chromatography if necessary, but this procedure often yields a product of high purity.
Summary of Results
| Step | Starting Material | Product | Key Reagents | Typical Yield |
| 1 | Ethyl 4-hydrazinylbenzoate | Ethyl indole-6-carboxylate | Ethyl pyruvate, H₂SO₄, EtOH | 70-85% |
| 2 | Ethyl indole-6-carboxylate | This compound | H₂, 10% Pt/C, p-TSA, H₂O | >90%[4] |
Conclusion
This application note details a reliable and efficient two-step synthesis for this compound. The pathway leverages the classic Fischer indole synthesis for the construction of the indole core and a modern, green catalytic hydrogenation for the selective reduction to the indoline. The protocols are robust, scalable, and utilize readily accessible reagents, making this an excellent method for obtaining this valuable synthetic intermediate for research and drug discovery applications.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer Indole Synthesis | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Ethyl 4-hydrazinylbenzoate | C9H12N2O2 | CID 792992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst [html.rhhz.net]
Application Notes & Protocols: Ethyl Indoline-6-carboxylate as a Versatile Scaffold in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indoline core is a "privileged scaffold" in medicinal chemistry, forming the structural backbone of numerous natural products and pharmaceutical agents.[1][2] Its three-dimensional, saturated heterocyclic structure offers distinct advantages over its flat, aromatic indole counterpart, providing access to a different chemical space for drug design. Ethyl indoline-6-carboxylate, in particular, is a highly versatile building block. It possesses three key reactive "handles" that can be independently functionalized: the nucleophilic secondary amine (N-1), the electron-rich aromatic ring (positions C-4, C-5, and C-7), and the readily modifiable ester group at C-6. This strategic arrangement allows for the systematic and controlled synthesis of diverse and complex heterocyclic systems.
This guide provides a comprehensive framework for leveraging the unique reactivity of this compound. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into the synthesis of advanced heterocyclic structures relevant to drug discovery and materials science.
Section 1: Fundamental Reactivity and Strategic Considerations
Understanding the inherent reactivity of this compound is paramount for designing successful synthetic routes. The interplay between the aniline-like amine and the aromatic ring dictates its chemical behavior.
The Nucleophilic Nitrogen (N-1)
The secondary amine at the N-1 position is arguably the most versatile site for initial functionalization. It readily undergoes a variety of transformations to introduce diverse substituents.
-
N-Alkylation and N-Acylation: Standard reactions with alkyl halides or acyl chlorides under basic conditions (e.g., K₂CO₃, NaH, or triethylamine) proceed efficiently. These reactions are fundamental for building precursors to more complex fused systems.
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction enables the formation of N-aryl and N-heteroaryl bonds, which are crucial motifs in many modern pharmaceuticals.[3][4] The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and depends on the steric and electronic properties of the coupling partners.[5]
The Aromatic Core (C-4, C-5, and C-7)
The aromatic portion of the indoline ring is activated towards electrophilic aromatic substitution (SEAr).[6] The amino group is a strong ortho-, para- director. In the indoline system, this directs electrophiles primarily to the C-5 and C-7 positions.
-
Halogenation: Introduction of bromine or chlorine at the C-5 or C-7 position using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) creates a valuable handle for subsequent metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).
-
Nitration: Under carefully controlled conditions, nitration can be achieved, introducing a nitro group that can be reduced to an amine. This new amino group can then serve as a nucleophile for the construction of fused heterocyclic rings like benzimidazoles.[7]
-
Direct C-H Functionalization: Modern rhodium- and palladium-catalyzed methods allow for the direct, regioselective functionalization of C-H bonds, particularly at the C-7 position, offering a more atom-economical approach to elaborate the scaffold.[8][9]
The Carboxylate Group (C-6)
The ethyl ester at C-6 provides a stable, yet modifiable, functional group.
-
Hydrolysis: Saponification with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) readily converts the ester to the corresponding carboxylic acid. This acid can then be used in amide coupling reactions (e.g., using HATU or EDC as coupling agents) or as a directing group in certain C-H activation reactions.[10][11]
-
Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
-
Amidation: Direct conversion of the ester to an amide can be achieved under specific conditions, though hydrolysis followed by amide coupling is more common.
The following diagram illustrates the key reactive sites and potential synthetic pathways originating from this compound.
References
- 1. ijrpr.com [ijrpr.com]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Site-Selective Rh-Catalyzed C-7 and C-6 Dual C-H Functionalization of Indolines: Synthesis of Functionalized Pyrrolocarbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Purity Isolation of Ethyl Indoline-6-carboxylate via Silica Gel Column Chromatography
Abstract
This application note provides a comprehensive and technically detailed protocol for the purification of Ethyl indoline-6-carboxylate, a key intermediate in pharmaceutical synthesis. The methodology centers on silica gel column chromatography, a robust and scalable technique for the efficient removal of synthetic impurities. We will detail the systematic approach, from the initial mobile phase screening with Thin-Layer Chromatography (TLC) to the final isolation of the purified product. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for obtaining high-purity this compound.
Introduction
This compound is a crucial building block in the synthesis of a variety of pharmacologically active molecules. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological issues. Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[1] This protocol will focus on normal-phase chromatography using silica gel as the stationary phase, which is a common and effective method for the purification of moderately polar compounds like indole derivatives.[2][3]
The principle of this separation relies on the polarity of the molecules in the crude mixture. Silica gel is a highly polar stationary phase. Non-polar compounds will have weaker interactions with the silica gel and will elute faster with a non-polar mobile phase. Conversely, more polar compounds will have stronger interactions with the silica gel and will require a more polar mobile phase to be eluted from the column.[1] By carefully selecting the mobile phase, we can achieve a fine separation between this compound and any impurities from the synthesis.
Materials and Reagents
Equipment
-
Glass chromatography column (appropriate size for the amount of crude product)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Fraction collector or test tubes/flasks for manual collection
-
Rotary evaporator
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Pasteur pipettes and bulbs
-
Cotton or glass wool
-
Sand (acid-washed)
-
pH paper
Chemicals and Reagents
-
Crude this compound
-
Silica gel (for column chromatography, 60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (or heptane, as a less toxic alternative), HPLC grade[4]
-
Ethyl acetate, HPLC grade
-
Dichloromethane, HPLC grade
-
Methanol, HPLC grade
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
Experimental Protocol
This protocol is divided into three main stages: preliminary analysis by TLC to determine the optimal solvent system, the column chromatography procedure itself, and the post-chromatography analysis.
Stage 1: Preliminary Analysis by Thin-Layer Chromatography (TLC)
The success of column chromatography is highly dependent on the choice of the mobile phase. TLC is an essential preliminary step to quickly screen for an effective solvent system.[1][5]
-
Prepare TLC Chambers: Line the inside of a TLC chamber with filter paper and add a small amount of a pre-mixed solvent system. Start with a low polarity mixture, for example, 10% ethyl acetate in hexane (v/v). Close the chamber and allow the atmosphere to saturate with the solvent vapor.
-
Spot the TLC Plate: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane. Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the TLC Plate: Place the spotted TLC plate into the prepared chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber, mark the solvent front, and allow the solvent to evaporate. Visualize the separated spots under a UV lamp at 254 nm.
-
Optimize the Solvent System: The ideal solvent system will result in the desired compound (this compound) having a Retention Factor (Rf) of approximately 0.25-0.35.[6]
-
If the Rf value is too high (spots are near the solvent front), the solvent system is too polar. Decrease the proportion of the more polar solvent (ethyl acetate).
-
If the Rf value is too low (spots are near the baseline), the solvent system is not polar enough. Increase the proportion of the more polar solvent.
-
Test various ratios of ethyl acetate in hexane (e.g., 5%, 10%, 20%) to find the optimal separation between the product and its impurities.[3][6]
-
Stage 2: Column Chromatography Procedure
The following workflow illustrates the key steps in the column chromatography process.
Caption: Figure 1: Workflow for the Purification of this compound.
Step-by-Step Protocol:
-
Column Preparation:
-
Secure a glass column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis (e.g., 5% ethyl acetate in hexane).[7]
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during solvent addition.
-
Continuously drain the solvent until the solvent level is just above the top layer of sand. Never let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
-
Alternatively, for less soluble compounds, create a dry-loading cartridge by adsorbing the crude product onto a small amount of silica gel. This is done by dissolving the compound in a volatile solvent, adding silica gel, and evaporating the solvent to obtain a free-flowing powder.[8]
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase. For closely separating compounds, an isocratic elution (using a single solvent mixture) is recommended. For more complex mixtures, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed.[9]
-
Start collecting fractions in test tubes or flasks as soon as the solvent begins to elute from the column.
-
Stage 3: Analysis of Fractions and Product Isolation
-
Monitoring the Separation:
-
Spot every few fractions onto a TLC plate.
-
Develop and visualize the TLC plate to identify which fractions contain the purified product.
-
-
Combining and Evaporating:
-
Combine the fractions that contain only the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
-
Purity Assessment:
-
The purity of the final product can be assessed by various analytical techniques such as HPLC, GC-MS, or NMR spectroscopy.[10]
-
Summary of Chromatographic Conditions
The following table provides a summary of the recommended starting conditions for the purification of this compound. These may need to be optimized based on the specific impurities present in the crude mixture.
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Initial Eluent | 5-10% Ethyl Acetate in Hexane |
| Final Eluent | 20-30% Ethyl Acetate in Hexane |
| Detection | UV at 254 nm (for TLC) |
| Target Rf (TLC) | 0.25 - 0.35 |
Results and Discussion
A successful purification will yield this compound as a solid or oil, free from the impurities observed in the crude material's initial TLC. The choice of a gradient elution, starting with a low polarity mobile phase, allows for the elution of non-polar impurities first. As the polarity of the mobile phase is gradually increased by adding more ethyl acetate, the this compound will begin to move down the column and can be collected in separate fractions. Highly polar impurities will remain adsorbed to the silica gel at the top of the column.
The principle of separation on a silica gel column is illustrated in the diagram below.
Caption: Figure 2: Principle of Separation on a Silica Gel Column.
Troubleshooting:
-
Co-elution of compounds: If the desired product co-elutes with an impurity, the polarity difference of the eluent was not sufficient. A shallower gradient or a different solvent system may be required.
-
Band tailing: This can occur if the compound is too polar for the chosen solvent system or if the column is overloaded. Adding a small amount of a slightly more polar solvent (like methanol) or an acid/base modifier can sometimes help.[11]
-
Product not eluting: If the product remains at the top of the column, the mobile phase is not polar enough. A significant increase in the polarity of the eluent is necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Ethyl 1H-indole-6-carboxylate [synhet.com]
- 11. benchchem.com [benchchem.com]
Ethyl Indoline-6-carboxylate: A Versatile Scaffold for Modern Drug Discovery
Introduction: The Strategic Value of the Indoline Core
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets.[1] This versatility has cemented its role in the development of numerous therapeutic agents, from anticancer drugs like vincristine to anti-inflammatory agents such as indomethacin.[1] Within this esteemed class of heterocycles, ethyl indoline-6-carboxylate emerges as a particularly valuable building block. Its saturated heterocyclic core, combined with the reactive handles of the secondary amine and the C6-ethyl ester, provides a three-dimensional framework that is highly amenable to synthetic diversification. This document serves as a comprehensive guide for researchers, offering in-depth application notes and detailed protocols for the effective utilization of this compound in drug discovery campaigns, with a particular focus on the synthesis of kinase inhibitors.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties of a building block is paramount for its successful application in synthesis and for predicting the drug-like properties of its derivatives.
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | Mthis compound (Analogue) | Ethyl Indole-6-carboxylate (Precursor) |
| CAS Number | 341988-36-1[2][] | 50820-65-0 |
| Molecular Formula | C₁₀H₁₁NO₂[2] | C₁₀H₉NO₂ |
| Molecular Weight | 177.20 g/mol [2] | 175.18 g/mol |
| IUPAC Name | methyl 2,3-dihydro-1H-indole-6-carboxylate[2] | methyl 1H-indole-6-carboxylate |
| Melting Point | Not available | 76-80 °C |
| Boiling Point | Not available | Not available |
| XLogP3 | 1.9[2] | Not available |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 2 | 2 |
The indoline scaffold possesses a nucleophilic secondary amine (N-H) and an aromatic ring that can be further functionalized. The ethyl ester at the 6-position offers a site for modification, such as hydrolysis to the corresponding carboxylic acid followed by amide bond formation, or it can be retained to influence solubility and cell permeability. The reactivity of this compound is primarily centered around the N-H group, which readily undergoes alkylation and arylation, and the aromatic ring, which can be subjected to electrophilic substitution or cross-coupling reactions, typically after halogenation.
Synthesis of the Building Block: From Indole to Indoline
The most common and efficient route to this compound is through the catalytic reduction of its aromatic precursor, ethyl indole-6-carboxylate. A detailed protocol for the analogous methyl ester is presented below and can be readily adapted.
Protocol 1: Synthesis of Mthis compound (Analogue to this compound)
This protocol is adapted from a procedure for the synthesis of methyl 2,3-dihydro-1H-indole-6-carboxylate.[4]
Reaction Scheme:
Caption: Catalytic reduction of methyl indole-6-carboxylate.
Materials:
-
Methyl indole-6-carboxylate
-
Acetic acid
-
Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane
-
1N Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve methyl indole-6-carboxylate (1 equivalent) in acetic acid (approx. 14 mL per gram of starting material).
-
Cool the solution to 0°C in an ice bath.
-
Add sodium cyanoborohydride (3 equivalents) to the solution in batches while stirring.
-
Allow the reaction mixture to stir at 15°C for 40 minutes.
-
Add an additional portion of sodium cyanoborohydride (1 equivalent) and continue stirring for 30 minutes at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the acetic acid by rotary evaporation.
-
Dissolve the residue in dichloromethane and wash with 1N NaOH solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to afford mthis compound. The product is often of sufficient purity for subsequent steps.
Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors
The indoline-6-carboxylate scaffold is a key component in the synthesis of various kinase inhibitors, which are crucial in oncology.[5][6] The following protocols detail key transformations of the this compound building block.
Protocol 2: N-Alkylation of the Indoline Core
N-alkylation is a fundamental step to introduce diversity and modulate the pharmacological properties of the indoline scaffold. This protocol is adapted from the N-alkylation of methyl-1H-indole-6-carboxylate.[1]
Workflow for N-Alkylation:
References
- 1. researchgate.net [researchgate.net]
- 2. Mthis compound | C10H11NO2 | CID 16244446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mthis compound | 341988-36-1 [chemicalbook.com]
- 5. Fischer Indole Synthesis | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Application Notes & Protocols: Strategic N-Alkylation of Ethyl Indoline-6-carboxylate for Advanced Drug Discovery
Abstract: The N-alkylated indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The precise introduction of alkyl groups onto the indoline nitrogen is a critical synthetic step that significantly modulates a molecule's biological activity, pharmacokinetic profile, and target specificity. This document provides a comprehensive guide to the N-alkylation of ethyl indoline-6-carboxylate, a versatile intermediate in drug development. We delve into the mechanistic underpinnings of the reaction, offer a robust and validated experimental protocol, and present a comparative analysis of various reaction conditions to empower researchers in optimizing their synthetic strategies.
Scientific Principles: The Chemistry of N-Alkylation
The N-alkylation of this compound is fundamentally a nucleophilic substitution reaction, typically proceeding via an SN2 mechanism. The secondary amine of the indoline ring, while nucleophilic, requires activation to efficiently react with alkylating agents. This activation is the central principle governing the reaction's success.
The Critical Role of the Base: The primary function of the base is to deprotonate the indoline nitrogen (N-H). This deprotonation transforms the neutral, moderately nucleophilic amine into a highly nucleophilic indolide anion. The choice of base is paramount and dictates several experimental parameters:
-
Strong Bases (e.g., Sodium Hydride, NaH): These bases irreversibly and completely deprotonate the indoline, ensuring a high concentration of the active nucleophile.[1][2] This leads to faster reaction rates and is often the most effective method. However, their high reactivity necessitates strictly anhydrous (moisture-free) conditions and an inert atmosphere (e.g., nitrogen or argon) to prevent quenching and potential hazards.[1][3]
-
Weaker Bases (e.g., Potassium Carbonate, K₂CO₃; Cesium Carbonate, Cs₂CO₃): Carbonate bases offer a milder alternative, establishing an equilibrium between the neutral indoline and the indolide anion.[4][5] While safer and less sensitive to trace amounts of water, reactions may require higher temperatures or longer durations. Cesium carbonate (Cs₂CO₃) is particularly effective, often accelerating reactions due to the high solubility of its salts in organic solvents and the "cesium effect," which generates a more "naked" and reactive anion.[5][6][7]
Solvent Selection: The solvent must dissolve the reactants and facilitate the SN2 pathway. Polar aprotic solvents such as N,N-Dimethylformamide (DMF) , Tetrahydrofuran (THF) , and Acetonitrile (MeCN) are ideal.[1][2] They effectively solvate the cation of the base (e.g., Na⁺) while leaving the indolide anion poorly solvated, thereby enhancing its nucleophilicity and reactivity.
Mechanism Overview: The reaction proceeds in two main steps as illustrated below:
-
Deprotonation: The base removes the acidic proton from the indoline nitrogen.
-
Nucleophilic Attack: The resulting indolide anion attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the new C-N bond.
Caption: Figure 1: General Mechanism for N-Alkylation of Indoline
Validated Experimental Protocol: N-Benzylation using NaH/DMF
This protocol details a reliable method for the N-alkylation of this compound with benzyl bromide, a common transformation in synthetic campaigns. The use of sodium hydride ensures efficient and complete reaction.
Materials & Reagents:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous hexanes (for washing NaH)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septa and nitrogen/argon inlet
-
Syringes
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Protocol Workflow:
Caption: Figure 2: Experimental Workflow
Step-by-Step Procedure:
-
Preparation:
-
To a round-bottom flask, add the required amount of 60% NaH dispersion (typically 1.1-1.2 equivalents).
-
Under an inert atmosphere, wash the NaH dispersion three times with anhydrous hexanes to remove the mineral oil. Decant the hexanes carefully each time.
-
Dry the resulting grey NaH powder under a stream of nitrogen.
-
-
Deprotonation:
-
Add anhydrous DMF to the flask containing the washed NaH.
-
In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF.
-
Cool the NaH/DMF suspension to 0 °C using an ice-water bath.
-
Slowly add the solution of this compound to the NaH suspension via syringe. Causality Note: Slow addition is crucial to control the evolution of hydrogen gas, which is flammable.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
-
Alkylation:
-
Cool the reaction mixture back down to 0 °C.
-
Add the alkylating agent, such as benzyl bromide (1.1 eq.), dropwise via syringe. Causality Note: An exothermic reaction may occur; slow addition at 0 °C prevents temperature spikes that could lead to side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
-
Work-up:
-
Once complete, cool the reaction mixture to 0 °C and cautiously quench it by the slow, dropwise addition of deionized water to destroy any unreacted NaH.
-
Dilute the mixture with more water and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash them with water and then with brine to remove residual DMF and salts.
-
-
Purification:
-
Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure N-alkylated product.
-
Comparative Analysis of Reaction Conditions
The choice of reagents can be tailored to the specific alkylating agent and substrate sensitivities. The following table summarizes various conditions reported for the N-alkylation of indoles and related heterocycles, providing a valuable reference for methods development.
| Base (eq.) | Solvent | Alkylating Agent | Temp. (°C) | Typical Yield | Key Considerations & Reference |
| NaH (1.1) | DMF / THF | Alkyl Halides | 0 to RT | >90% | Highly effective; requires strict anhydrous conditions.[1][2][3] |
| K₂CO₃ (2.0) | DMF / MeCN | Alkyl Halides | 80 - 100 | 60-92% | Milder, good for base-sensitive substrates; requires heat.[4][8] |
| Cs₂CO₃ (1.5) | DMF / DMPU | Alkyl Halides | RT - 70 | >90% | Very efficient due to the "cesium effect"; good for challenging alkylations.[5][7][9] |
| KOH (aq) | Acetone | Alkyl Halides | Reflux | Moderate | Can be used but risks ester hydrolysis if not carefully controlled.[10] |
| DABCO (cat.) | DMF | Dimethyl Carbonate | 90 - 95 | >95% | Catalytic base method for methylation; uses a greener alkylating agent.[11] |
| Fe-complex (cat.) | TFE | Alcohols | 110 | 70-99% | "Borrowing Hydrogen" method; atom-economical and sustainable.[12][13] |
Yields are representative and can vary based on the specific substrate and alkylating agent.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction stalls, the cause is often insufficient deprotonation. This can result from impure or passivated NaH, or the presence of moisture. Ensure all reagents and solvents are rigorously dried and use fresh, high-quality NaH.
-
Risk of Ester Hydrolysis: The ethyl ester moiety is sensitive to strong aqueous bases. The described protocol using NaH in anhydrous DMF minimizes this risk. If using milder bases like K₂CO₃, prolonged heating can lead to some hydrolysis. Using Cs₂CO₃ at room temperature can be an excellent alternative to mitigate this side reaction.
-
Competing C-Alkylation: While the N-H of indoline is significantly more acidic and nucleophilic than the C-H bonds, C-alkylation can be a competing pathway for indoles. For indolines, N-alkylation is strongly favored. Following the established protocols using polar aprotic solvents will ensure high selectivity for the desired N-alkylation product.[1]
-
Alternative Alkylating Agents: Beyond alkyl halides, modern methods allow for the use of alcohols via "borrowing hydrogen" or transfer hydrogenation catalysis.[12][14] These methods are increasingly popular due to their high atom economy, generating only water as a byproduct, and represent a greener alternative to traditional halide-based alkylations.
References
- 1. benchchem.com [benchchem.com]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 12. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
Application Note: A Validated HPLC Method for Purity Analysis of Ethyl Indoline-6-carboxylate
Abstract
This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity for Ethyl indoline-6-carboxylate, a key intermediate in pharmaceutical synthesis. The described method utilizes reverse-phase chromatography with UV detection, providing excellent specificity, linearity, accuracy, and precision. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable system for assessing the purity of this compound and its related substances. All procedures are established in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a crucial building block for the synthesis of pharmacologically active agents. The purity of such intermediates is paramount, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, a well-defined and validated analytical method is essential for quality control throughout the drug development process.
High-Performance Liquid Chromatography (HPLC) is the premier technique for purity assessment of non-volatile organic molecules due to its high resolution and sensitivity.[4] This note presents a reverse-phase HPLC (RP-HPLC) method, which is ideally suited for separating compounds based on their hydrophobicity.[5][6][7] The method was developed based on the physicochemical properties of the analyte and validated to ensure it is fit for its intended purpose.
Experimental Design & Rationale
The selection of chromatographic conditions was guided by the chemical nature of this compound and fundamental chromatographic principles.[8][9]
-
Analyte Properties: this compound is a moderately polar molecule, making it an excellent candidate for RP-HPLC. The indoline core provides a chromophore that allows for sensitive UV detection. The UV absorption maximum (λmax) for indole derivatives is typically in the range of 270-290 nm.[10][11] For this method, a detection wavelength of 280 nm was selected to ensure high sensitivity for the parent compound and potential impurities.[12][13]
-
Stationary Phase Selection: A C18 (octadecylsilane) column was chosen as the stationary phase.[5] The long alkyl chains provide a hydrophobic surface that retains the analyte through hydrophobic interactions.[6][7] This is the most common and versatile stationary phase for RP-HPLC.[5]
-
Mobile Phase Selection: A gradient elution using a polar mobile phase consisting of water (Solvent A) and an organic modifier, acetonitrile (Solvent B), was employed. Acetonitrile is often preferred for its low viscosity and UV transparency. The mobile phase is acidified with 0.1% formic acid. This serves a critical function: it maintains a consistent low pH to suppress the potential ionization of the indoline nitrogen, ensuring a single analyte form and leading to sharp, symmetrical peaks.
Materials and Methodology
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chromatography Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Software: OpenLab CDS (or equivalent).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Milli-Q or equivalent ultrapure)
-
This compound Reference Standard (Certified purity >99.5%)
-
This compound Sample for Analysis
-
All optimized parameters are summarized in the table below for quick reference.
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-2 min (30% B), 2-15 min (30-90% B), 15-18 min (90% B), 18-18.1 min (90-30% B), 18.1-25 min (30% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
-
Diluent: A mixture of Water:Acetonitrile (50:50, v/v) was used as the diluent for all sample and standard preparations.
-
Reference Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. This serves as the working standard.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Step-by-Step Analytical Protocol
-
System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions (70% A: 30% B) for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Perform five replicate injections of the Reference Standard Solution (100 µg/mL).
-
SST Acceptance Criteria:
-
The relative standard deviation (%RSD) of the peak area for the five replicates must be ≤ 2.0%.
-
The tailing factor (T) should be between 0.8 and 1.5.
-
The theoretical plates (N) should be ≥ 2000.
-
-
Sample Analysis: Once the system passes the SST, inject the Sample Solution in duplicate.
-
Data Processing: Integrate all peaks in the chromatogram. Identify the main peak corresponding to this compound by comparing its retention time with that of the reference standard.
Caption: HPLC analysis workflow from preparation to final calculation.
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][3][14]
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products) was demonstrated. A chromatogram of the diluent showed no interfering peaks at the retention time of this compound.
-
Linearity: The linearity was evaluated over a concentration range of 1 µg/mL to 150 µg/mL (1% to 150% of the working concentration). The calibration curve of peak area versus concentration showed a correlation coefficient (R²) of > 0.999.
-
Accuracy: Accuracy was determined by spike recovery. Samples were spiked with the reference standard at three concentration levels (80%, 100%, and 120% of the working concentration). The mean recovery was found to be between 98.0% and 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate preparations of the sample solution on the same day. The %RSD of the purity results was < 1.0%.
-
Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst. The %RSD between the two days was < 2.0%.
-
-
Robustness: The method's robustness was evaluated by making small, deliberate variations in method parameters, including column temperature (±2 °C), flow rate (±0.1 mL/min), and mobile phase composition (±2% organic). No significant changes in retention time or peak shape were observed, demonstrating the method's reliability under varied conditions.
Purity Calculation
The purity of the this compound sample is calculated using the area normalization method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This calculation assumes that all impurities have a similar UV response at 280 nm as the main compound.
Conclusion
The HPLC method described in this application note is a validated, reliable, and robust procedure for determining the purity of this compound. The method is specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing in a regulated pharmaceutical environment. The detailed protocol and clear rationale provide a solid foundation for implementation in analytical laboratories.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. benchchem.com [benchchem.com]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 7. azolifesciences.com [azolifesciences.com]
- 8. youtube.com [youtube.com]
- 9. HPLC Column and Reversed-Phase HPLC Columns - Hawach [hawachhplccolumn.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. cetjournal.it [cetjournal.it]
- 13. Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Application Notes & Protocols: Ethyl Indoline-6-carboxylate as a Cornerstone for Kinase Inhibitor Synthesis
Authored by: Gemini, Senior Application Scientist
Overview: The Strategic Importance of the Indoline-6-Carboxylate Scaffold
The indole and its reduced form, indoline, represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Within the vast landscape of kinase inhibitor discovery, the indolinone (2-oxindole) core, in particular, has proven to be a highly successful framework for targeting the ATP-binding site of various protein kinases.[3][4] Ethyl indoline-6-carboxylate emerges as a particularly strategic starting material for several key reasons:
-
The Indoline Core: Provides a rigid, three-dimensional structure that can be readily functionalized to project substituents into key pockets of the kinase active site.
-
The C-6 Carboxylate Group: This electron-withdrawing group serves as a versatile synthetic handle. It can be maintained as an ester, hydrolyzed to a carboxylic acid, or converted into an amide or other functional groups, allowing for fine-tuning of solubility, cell permeability, and target engagement.[5][6] This position is crucial in the design of potent multi-kinase inhibitors like Nintedanib (BIBF 1120).[6]
-
Synthetic Tractability: The indoline ring system allows for selective chemical modifications at the N-1, C-3, and C-5/C-7 positions, providing multiple vectors for library synthesis and structure-activity relationship (SAR) studies.
This guide provides an in-depth exploration of key synthetic transformations starting from this compound, complete with detailed protocols and the scientific rationale behind the experimental choices, to empower researchers in the development of novel kinase inhibitors.
Core Synthetic Pathways and Key Transformations
The journey from this compound to a potent kinase inhibitor involves a series of strategic chemical modifications. The following workflow illustrates the primary synthetic routes, which form the basis of the protocols detailed in this document.
Figure 1: Key synthetic pathways originating from this compound for the development of kinase inhibitors.
Protocol 1: Synthesis of the Core Intermediate - Ethyl 2-oxoindoline-6-carboxylate
The oxidation of the indoline C-2 methylene group to a carbonyl is the foundational step to create the indolinone (oxindole) scaffold, which is critical for ATP-competitive kinase inhibition.
Methodology: Oxidation
-
Materials:
-
This compound
-
N-Bromosuccinimide (NBS) or similar oxidizing agent
-
Aqueous solvent system (e.g., Dioxane/H₂O, Acetone/H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent mixture like dioxane and water (e.g., 2:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (approx. 1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield Ethyl 2-oxoindoline-6-carboxylate as a solid.
-
-
Scientific Rationale:
-
Causality of Oxidation: The C-2 position of the indoline is adjacent to the nitrogen atom, making it susceptible to oxidation. NBS provides an electrophilic bromine source that facilitates the initial functionalization, leading to an intermediate that hydrolyzes to the desired ketone (the oxindole).
-
Control of Reaction Conditions: The reaction is performed at low temperatures to control the reactivity of NBS and prevent over-bromination or other side reactions. The aqueous co-solvent is essential for the final hydrolysis step that forms the carbonyl group.
-
Protocol 2: Knoevenagel Condensation for Bioactive Indolinones
The Knoevenagel condensation is a cornerstone reaction in the synthesis of many indolinone-based kinase inhibitors, including Nintedanib and Sunitinib. It involves the reaction of the acidic C-3 methylene protons of the oxindole with an aromatic aldehyde to form a C=C double bond, introducing the key pharmacophore that occupies the adenine-binding region of the kinase.[3][4]
Methodology: Base-Catalyzed Condensation
-
Materials:
-
Ethyl 2-oxoindoline-6-carboxylate (from Protocol 1)
-
Substituted aromatic aldehyde (e.g., 4-methoxy-2-methyl-1H-indole-3-carbaldehyde for a Nintedanib analog) (1.0 eq)
-
Organic base (e.g., Piperidine, Pyrrolidine)
-
Ethanol (EtOH) or Isopropanol (IPA)
-
Glacial acetic acid (for workup, if needed)
-
-
Step-by-Step Procedure:
-
Suspend Ethyl 2-oxoindoline-6-carboxylate (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1-0.2 eq).
-
Heat the mixture to reflux (approx. 80 °C) and maintain for 4-12 hours.
-
Monitor the reaction by TLC. The product is often a brightly colored solid that may precipitate from the reaction mixture upon cooling.
-
Cool the reaction vessel to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold ethanol to remove unreacted starting materials and catalyst.
-
Dry the product under vacuum. If needed, the purity can be further enhanced by recrystallization.
-
-
Scientific Rationale:
-
Activation of C-3: The base (piperidine) deprotonates the C-3 position of the oxindole, which is acidic due to the adjacent electron-withdrawing carbonyl and aromatic ring. This generates a nucleophilic enolate.
-
Condensation and Dehydration: The enolate attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type intermediate rapidly dehydrates under the reaction conditions to form the thermodynamically stable, conjugated C=C double bond, yielding the final product.
-
Geometric Isomerism: The condensation typically results in the formation of the more thermodynamically stable (Z)-isomer, which is often the desired isomer for biological activity.
-
Protocol 3: Functionalization of the Carboxylate Handle
The ethyl ester at the C-6 position is a gateway to a wide array of derivatives with modulated physicochemical properties. Conversion to an amide is a common strategy to introduce hydrogen bond donors/acceptors and improve target affinity.
Methodology: Saponification and Amide Coupling
-
Materials:
-
Final indolinone product from Protocol 2 (e.g., (Z)-Ethyl 3-(...)-2-oxoindoline-6-carboxylate)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) / Water
-
Hydrochloric acid (HCl, 1M)
-
Amine of choice (e.g., N,N-dimethylamine)
-
Peptide coupling agent (e.g., HATU, HBTU, EDC)
-
Base (e.g., DIPEA, Triethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Step-by-Step Procedure:
-
Saponification: a. Dissolve the ester starting material (1.0 eq) in a THF/water mixture (e.g., 3:1). b. Add LiOH (2.0-3.0 eq) and stir at room temperature for 2-6 hours until TLC shows complete conversion. c. Remove the THF under reduced pressure. d. Acidify the remaining aqueous solution to pH 2-3 with 1M HCl. e. Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry under vacuum.
-
Amide Coupling: a. Dissolve the resulting carboxylic acid (1.0 eq) in anhydrous DMF. b. Add the coupling agent HATU (1.1 eq) and the base DIPEA (3.0 eq). Stir for 10 minutes at room temperature. c. Add the desired amine (1.2 eq) and continue stirring at room temperature for 4-16 hours. d. Upon completion, pour the reaction mixture into water and extract with ethyl acetate. e. Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate. f. Purify the final amide product by column chromatography or recrystallization.
-
-
Scientific Rationale:
-
Hydrolysis: Saponification is a robust method for converting the ester to a carboxylic acid, which is a necessary precursor for amide bond formation. LiOH is often preferred over NaOH for its better solubility in mixed aqueous/organic solvents.
-
Amide Bond Formation: Peptide coupling reagents like HATU activate the carboxylic acid by forming a highly reactive intermediate. This intermediate is readily attacked by the nucleophilic amine, leading to the formation of a stable amide bond under mild conditions, thus preserving the integrity of other functional groups in the molecule.
-
Application Focus: Targeting Angiogenic Kinases
Derivatives of indoline-6-carboxylate are particularly effective as inhibitors of kinases involved in angiogenesis (the formation of new blood vessels), a critical process for tumor growth.[6][7] Key targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs).[6]
The synthetic protocols described above can be used to generate potent multi-target "angiokinase" inhibitors. For instance, the indolinone core acts as the ATP-competitive "hinge-binding" motif, while modifications at the C-6 position can enhance potency and modulate the selectivity profile.
Data Summary: Example Inhibitory Activities
| Compound Class | Key Synthetic Step | Target Kinase(s) | Example IC₅₀ (nM) | Reference(s) |
| 3-[(Indolyl)methylidenyl]indolin-2-ones | Knoevenagel Condensation | VEGFR-2, PDGFRβ | 10 - 50 | [7] |
| 6-Carboxamide-Substituted Indolinones | Amide Coupling | VEGFR, PDGFR, FGFR | 5 - 100 | [6] |
| 1-Methyl-1H-indole-6-carboxylate derived Oxadiazoles | Carboxylate to Hydrazide to Oxadiazole | VEGFR-2 | 25.1 | [8][9] |
| 1-Methyl-1H-indole-6-carboxylate derived Carbothioamides | Carboxylate to Hydrazide to Thioamide | EGFR | 30.5 | [8][9] |
Visualization of Mechanism: Kinase Inhibition
The indolinone scaffold functions by competing with endogenous ATP for the kinase active site. The following diagram illustrates the key interactions that enable this inhibition.
Figure 2: Binding mode of a typical indolinone inhibitor in a kinase ATP pocket.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-substituted-2-oxoindole analogues and their evaluation as kinase inhibitors, anticancer and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel methyl indolinone-6-carboxylates containing an indole moiety as angiokinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction yield for Ethyl indoline-6-carboxylate synthesis
Technical Support Center: Synthesis of Ethyl Indoline-6-carboxylate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. We will delve into the causality behind experimental choices, providing a framework of self-validating protocols grounded in established chemical principles.
Overview: The Synthetic Challenge
The synthesis of this compound typically involves the reduction of the corresponding indole, Ethyl indole-6-carboxylate. While seemingly straightforward, the reduction of the indole nucleus presents several challenges. The high resonance stability of the indole's aromatic system makes this transformation difficult.[1] Key challenges include:
-
Incomplete Reaction: Failure to fully reduce the C2-C3 double bond of the indole ring.
-
Over-reduction: Further reduction of the benzene ring, leading to octahydroindole byproducts.[1]
-
Catalyst Poisoning: The indoline product, a secondary amine, can poison the metal catalyst in catalytic hydrogenation, hindering the reaction's progress.[1]
-
Side Reactions: Acid-catalyzed polymerization of the starting indole can be a significant competing pathway.[1]
This guide provides detailed troubleshooting for the most common and effective method: Catalytic Hydrogenation .
Recommended Core Protocol: Acid-Activated Catalytic Hydrogenation
Catalytic hydrogenation is an environmentally benign and efficient method for this transformation. The use of an acid co-catalyst is crucial as it protonates the indole at the C3 position, disrupting the aromaticity and forming a reactive iminium ion intermediate that is more readily hydrogenated.[1][2]
Step-by-Step Protocol
-
Vessel Preparation: To a suitable high-pressure hydrogenation vessel, add Ethyl indole-6-carboxylate (1.0 eq.).
-
Catalyst & Acid Addition: Add 10% Platinum on Carbon (Pt/C, 5-10 mol%) and p-Toluenesulfonic acid (p-TSA, 1.0-1.5 eq.).
-
Solvent Addition: Add the solvent (e.g., water, ethanol, or acetic acid) to a concentration of approximately 0.1-0.2 M.
-
Inerting: Seal the vessel and purge thoroughly with nitrogen or argon gas to remove all oxygen.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) to the desired pressure (typically 50-100 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Carefully vent the hydrogen gas in a fume hood.
-
Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the pad with the reaction solvent.
-
Neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution) until the pH is ~8-9.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis.
Q1: My reaction shows very low conversion, and the starting material is largely unreacted. What's going wrong?
Possible Causes & Solutions:
-
Inactive Catalyst: The Pt/C catalyst may be old or deactivated.
-
Solution: Use a fresh batch of catalyst. For catalytic hydrogenations, the quality and activity of the catalyst are paramount. Ensure it has been stored properly under an inert atmosphere.
-
-
Insufficient Acid Activation: The formation of the reactive iminium ion is critical. Without sufficient acid, the reaction will be extremely slow or may not proceed at all.[1]
-
Solution: Ensure the correct stoichiometry of p-TSA (or another suitable acid like TFA) is used. The presence of an electron-withdrawing group like an ester on the indole ring can decrease the rate of hydrogenation, sometimes requiring increased catalyst or acid loading.[1]
-
-
Catalyst Poisoning: The indoline product can act as a Lewis base and bind to the platinum surface, preventing the starting material from accessing the catalytic sites.[1]
-
Solution: While difficult to prevent entirely, ensuring efficient stirring can help minimize local high concentrations of the product at the catalyst surface. If the reaction stalls, filtering the current catalyst and adding a fresh portion may help restart the reaction.
-
-
Poor Solubility: The substrate may not be sufficiently soluble in the chosen solvent system.
-
Solution: Consider a co-solvent system. If using water as a green solvent, adding a co-solvent like ethanol can improve the solubility of the organic substrate.
-
Q2: My reaction is messy, producing multiple spots on the TLC, and the yield of the desired indoline is low. How can I improve selectivity?
Possible Causes & Solutions:
-
Over-reduction: A major challenge in indole hydrogenation is the further reduction of the benzene ring to form octahydroindoles.[1]
-
Solution: Carefully control the reaction conditions.
-
Hydrogen Pressure: Avoid excessively high H₂ pressures. Start at a lower pressure (e.g., 50 psi) and monitor the reaction closely.
-
Temperature: Run the reaction at room temperature if possible. Increased temperature can promote over-reduction.
-
Reaction Time: Stop the reaction as soon as the starting material is consumed to prevent the product from undergoing further reduction.
-
-
-
Acid-Catalyzed Polymerization: Indoles are known to polymerize under strongly acidic conditions, especially in the absence of a reducing agent.[1]
-
Solution: Ensure the hydrogenation setup is properly sealed and pressurized with H₂ before initiating vigorous stirring or heating. The iminium ion intermediate must be hydrogenated quickly to prevent it from reacting with another indole molecule.[1] Using water as a solvent can help mitigate polymerization by solvating the iminium ion and creating phase separation from the insoluble indole starting material.[1]
-
Q3: I'm having difficulty purifying the final product. The column chromatography results in significant streaking and poor separation.
Possible Causes & Solutions:
-
Basic Nature of Indoline: The product, this compound, contains a basic secondary amine. This amine can interact strongly with the acidic silica gel, causing streaking and low recovery.
-
Solution: Add a small amount of a basic modifier to your chromatography eluent.
-
Triethylamine (Et₃N): Add 0.5-1% triethylamine to your hexane/ethyl acetate mobile phase. This will neutralize the acidic sites on the silica and lead to much sharper peaks.
-
Ammonia: Pre-treating the silica gel with an ammonia solution and then re-activating it can also be effective.
-
-
-
Residual Acid: Trace amounts of p-TSA from the reaction can protonate your product, causing it to stick to the silica gel.
-
Solution: Ensure the neutralization step during the workup is complete. Washing the combined organic layers with a saturated sodium bicarbonate solution is crucial.
-
Data & Method Comparison
The choice of reducing agent is critical for the successful synthesis of indolines. While catalytic hydrogenation is often preferred for its green credentials, other chemical reducing agents are also effective.
| Method | Reducing Agent/Catalyst | Typical Conditions | Advantages | Disadvantages & Troubleshooting | Reference |
| Catalytic Hydrogenation | H₂ gas, Pt/C or Pd/C | Acid (p-TSA, TFA), Water or EtOH, RT-50°C | Atom economical (no waste from H₂), scalable, environmentally friendly. | Risk of over-reduction, catalyst poisoning, requires specialized pressure equipment. | [1] |
| Hydride Reduction | Sodium Cyanoborohydride (NaBH₃CN) | Acetic Acid or TFA, RT | Milder than other hydrides, good yields. | Uses superstoichiometric reagent, generates toxic cyanide waste. | [1] |
| Transfer Hydrogenation | Triethylsilane (Et₃SiH) | Trifluoroacetic Acid (TFA) | Avoids high-pressure H₂ gas, mild conditions. | Stoichiometric silicon waste, TFA is corrosive. | [1] |
| Borane Reduction | Borane-THF Complex (BH₃·THF) | Trifluoroacetic Acid (TFA) | Rapid reaction, good yields, effective for indoles with basic side chains. | Reagent is moisture-sensitive, requires careful handling. | [3] |
Visualizing the Process
General Experimental Workflow
The following diagram outlines the general workflow from reaction setup to purified product, including key decision points for troubleshooting.
Mechanism of Acid-Activated Hydrogenation
This diagram illustrates the key mechanistic steps involved in the acid-activated reduction of the indole ring.
References
Technical Support Center: Troubleshooting Side Reactions in Ethyl Indoline-6-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Ethyl indoline-6-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Instead of a rigid manual, this resource is structured as a series of practical, in-depth troubleshooting scenarios in a question-and-answer format. We will explore the causality behind common side reactions and provide field-proven strategies to optimize your synthetic route, ensuring both high yield and purity.
Section 1: Overview of Synthetic Strategies
The synthesis of the indoline core is a well-established field, yet the specific substitution pattern of this compound presents unique challenges. The most common strategies involve either constructing the bicyclic system with the carboxylate already present or functionalizing a pre-existing indoline. Key approaches include:
-
Reductive Cyclization: This powerful method often starts with a suitably substituted ortho-nitro aromatic compound which, upon reduction of the nitro group, generates an amine that cyclizes intramolecularly. This approach is highly effective but sensitive to reaction conditions, which can lead to unwanted side products.[1][2]
-
Fischer Indole Synthesis followed by Reduction: A classic route involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde to form an indole, which is subsequently reduced to the indoline.[3][4] The harsh acidic conditions of the Fischer synthesis can be a major source of side reactions.[5]
-
Functionalization of Indoline: This involves starting with indoline or a substituted indoline and introducing the 6-carboxylate group. This is often challenging due to the directing effects of the nitrogen atom.
This guide will focus on troubleshooting issues that commonly arise during these multi-step synthetic sequences.
Section 2: Troubleshooting Guides & FAQs
Q1: My reaction yield is drastically low, and the crude product is a complex mixture. What are the likely causes and optimization strategies?
A1: Low yields in indoline synthesis are typically symptomatic of competing side reactions or product degradation. The primary culprits are often incomplete cyclization, over-reduction, or polymerization.
Plausible Causes & Mechanistic Insight:
-
Incomplete Cyclization: The intramolecular ring-closing step is often the kinetic bottleneck. If the reaction conditions (temperature, catalyst activity) are insufficient to overcome the activation energy, the acyclic precursor will remain as a major component. For instance, in a reductive cyclization cascade, the reduction of the nitro group may be fast, but the subsequent cyclization may be sluggish.[1]
-
Polymerization/Tar Formation: Indoles and electron-rich indolines are susceptible to acid-catalyzed polymerization. Protic or Lewis acids used to promote cyclization can also protonate the indoline ring, initiating an electrophilic aromatic substitution-type polymerization, resulting in intractable "tar".[6]
-
Substrate or Product Degradation: The starting materials or the final indoline product may not be stable under the reaction conditions. For example, harsh acidic or basic conditions required for some steps can lead to the hydrolysis of the ethyl ester group.[7]
Troubleshooting Workflow & Solutions:
-
Analyze the Crude Reaction Mixture: Before attempting extensive purification, perform TLC, ¹H NMR, and LC-MS on the crude product. This will help identify unreacted starting materials, key intermediates, and the mass of major byproducts, providing clues to the dominant side reaction.
-
Optimize Reaction Conditions: Systematically vary one parameter at a time.
| Parameter | Recommended Adjustment & Rationale |
| Temperature | Start at a lower temperature and gradually increase. While higher temperatures can accelerate the desired reaction, they often disproportionately accelerate decomposition and polymerization.[6] |
| Catalyst | If using an acid catalyst (e.g., in Fischer synthesis or cyclization), screen both Lewis acids (ZnCl₂, BF₃·OEt₂) and Brønsted acids (p-TsOH, PPA).[4] Sometimes a milder, solid-supported acid can reduce side reactions. |
| Solvent | The polarity of the solvent can influence reaction rates and suppress side reactions. For reductive cyclizations, polar aprotic solvents like DMF or DMSO are common, but for acid-catalyzed steps, less polar solvents like toluene or dioxane might reduce polymerization. |
| Reaction Time | Monitor the reaction progress by TLC or LC-MS at regular intervals to determine the point of maximum product formation before significant degradation occurs. |
Experimental Protocol: Small-Scale Condition Screening
-
Set up parallel reactions (50-100 mg scale) in vials.
-
In each vial, vary a single parameter (e.g., catalyst: 10 mol% ZnCl₂, 10 mol% p-TsOH, 10 mol% TfOH).
-
Run all reactions for a fixed time (e.g., 6 hours) at a set temperature.
-
Quench, extract, and analyze the crude mixture from each vial by LC-MS to compare product-to-byproduct ratios.
Q2: My reaction produces a significant amount of a dark, insoluble tar-like substance. How do I prevent this?
A2: This is a classic sign of polymerization, a very common issue with electron-rich aromatic heterocycles like indoles and indolines, particularly under acidic conditions.
Plausible Causes & Mechanistic Insight:
The nitrogen atom in the indoline ring is a powerful activating group, making the aromatic ring highly nucleophilic. In the presence of a strong acid, the indoline can be protonated, or it can react with an electrophilic intermediate. This initiates a chain reaction where indoline molecules add to each other, forming high-molecular-weight oligomers and polymers which are often dark and insoluble.[6]
Troubleshooting Workflow & Solutions:
-
Reduce Acidity: The most direct solution is to use a milder acid catalyst or a lower concentration of the acid. If strong acids are necessary, adding the substrate slowly to the acid at a low temperature can help control the initial exothermic reaction and reduce polymerization.
-
Nitrogen Protection: Protecting the indoline nitrogen with an electron-withdrawing group (e.g., Boc, Cbz, or tosyl) significantly deactivates the ring towards electrophilic attack. The protecting group can be removed in a subsequent step under conditions that do not promote polymerization.
-
Control Temperature: Polymerization reactions often have a high activation energy and are highly favored at elevated temperatures. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is critical.
-
Use of Heterogeneous Catalysts: Solid-supported acid catalysts (e.g., Amberlyst-15, Nafion) can create localized acidic environments, sometimes reducing the bulk polymerization seen with soluble acids.
Visualization: Proposed Mechanism for Acid-Catalyzed Polymerization
References
- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Common impurities in Ethyl indoline-6-carboxylate and their removal
Technical Support Center: Ethyl Indoline-6-carboxylate
Welcome to the Technical Support Center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. Ensuring the purity of this reagent is critical for the success of subsequent synthetic steps and the integrity of final compounds. This document provides in-depth answers to frequently asked questions and robust troubleshooting guides to help you identify and remove common impurities encountered during and after synthesis.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound and how do they originate?
The purity profile of this compound is heavily dependent on the synthetic route employed. However, several classes of impurities are consistently observed. Understanding their origin is the first step toward effective removal.
| Impurity Class | Specific Examples | Common Origin |
| Starting Materials | Unreacted precursors (e.g., substituted nitroaromatics or anilines) | Incomplete reaction conversion during the indole ring formation or reduction steps. |
| Reaction By-products | Over-reduced or partially-reduced species, regioisomers, oxidized indoles (indoles) | Lack of precise control over reaction conditions (temperature, pressure, stoichiometry of reagents). The indoline ring is susceptible to oxidation to the corresponding indole.[1] |
| Solvent-Related Impurities | Residual solvents (e.g., Ethanol, Ethyl Acetate, Hexane, DMF) | Incomplete removal during workup and drying procedures. These are common in many pharmaceutical processes.[2] |
| Degradation Products | Hydrolyzed ester (Indoline-6-carboxylic acid), oxidized species | Exposure to acidic or basic conditions during workup or storage, or prolonged exposure to air and light.[1][3] |
Q2: My crude product is a dark oil or discolored solid. What does this indicate?
Discoloration, typically ranging from yellow to dark brown, is a common observation for crude indoline compounds. This is often indicative of:
-
Oxidation: The indoline nitrogen is susceptible to oxidation, which can form highly colored impurities. This is exacerbated by exposure to air, particularly during heating or concentration steps.
-
Residual Reagents: Many indole syntheses use strong acids or metal catalysts, which, if not completely removed, can lead to degradation and color formation. For instance, syntheses involving nitrotoluene precursors may leave behind colored intermediates if reduction is incomplete.
-
Polymerization: Under harsh acidic or thermal conditions, indole and indoline derivatives can undergo self-condensation or polymerization to form complex, colored mixtures.
A discolored product almost certainly requires purification before use in subsequent steps.
Q3: How can I quickly assess the purity of my this compound sample?
For a rapid, qualitative assessment, two simple techniques are invaluable:
-
Thin Layer Chromatography (TLC): This is the fastest method to visualize the number of components in your sample. A pure sample should ideally show a single spot. The presence of multiple spots indicates impurities. It is crucial to test several mobile phase systems of varying polarity (e.g., Hexane:Ethyl Acetate mixtures) to ensure impurities are not co-eluting with your product.[4]
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities typically depress and broaden the melting point range. Compare your observed melting point to the literature value. For example, the related Ethyl indole-2-carboxylate has a reported melting point of 122-125 °C. A significant deviation suggests the presence of impurities.
For quantitative and definitive analysis, High-Performance Liquid Chromatography (HPLC) is the gold standard.[4]
Part 2: Troubleshooting & Purification Guides
This section provides structured guidance for resolving common purity issues encountered in the lab.
Problem 1: My TLC/HPLC analysis shows multiple peaks. How do I proceed with purification?
The presence of multiple peaks confirms that purification is necessary. The choice of method depends on the nature of the impurities and the scale of your material.
Caption: Decision tree for selecting a purification method.
Protocol 1: Purification by Flash Column Chromatography
This is the most versatile and widely used method for purifying indole derivatives from a range of impurities.[5] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel).[6]
When to Use: Ideal for separating compounds with different polarities, such as removing non-polar starting materials or highly polar by-products.
Step-by-Step Methodology:
-
Mobile Phase Selection: Using TLC, identify a solvent system (e.g., Hexane/Ethyl Acetate) that gives your product a Retention Factor (Rf) of approximately 0.25-0.35. Ensure good separation from all impurity spots.
-
Column Packing: Prepare a slurry of silica gel (100-200 mesh) in the non-polar component of your mobile phase (e.g., Hexane). Pour the slurry into a column and allow it to pack evenly. Do not let the silica bed run dry.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed. This "dry loading" technique often results in better separation.
-
Elution: Begin eluting the column with the selected mobile phase. Gradually increase the polarity if necessary to move your product down the column at a reasonable rate (gradient elution).
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Problem 2: Recrystallization attempts fail to improve purity or result in significant product loss.
Recrystallization is a powerful technique but is highly dependent on finding the right solvent system. Failure often points to an inappropriate solvent choice or the presence of impurities with very similar solubility profiles.
When to Use: Best for removing small amounts of impurities from a product that is already of moderate purity (>85-90%). It is particularly effective if the product is a stable, crystalline solid.
| Symptom | Probable Cause | Recommended Action |
| Product does not dissolve, even when boiling. | The solvent is too non-polar. | Add a more polar co-solvent dropwise until the product dissolves. Common pairs include Hexane/Ethyl Acetate or Ethanol/Water. |
| Product oils out instead of crystallizing. | The solution is supersaturated, or the melting point of the product is lower than the boiling point of the solvent. | Try a lower-boiling point solvent. Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization. |
| No crystals form upon cooling. | The solution is too dilute, or the chosen solvent is too good (dissolves product too well at all temperatures). | Reduce the solvent volume by evaporation. If that fails, choose a solvent in which the product is less soluble. |
| Purity does not improve after recrystallization. | The impurity has a very similar solubility profile to the product. | The impurity is "co-crystallizing." This is a limitation of the technique. You must switch to a different purification method, such as column chromatography. |
Step-by-Step Methodology (Two-Solvent System):
-
Dissolution: Dissolve the crude material in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Ethanol is often a good starting point for indole esters.[7]
-
Addition of Anti-Solvent: While the solution is still hot, slowly add a "poor" solvent (one in which the product is insoluble), such as water or hexane, dropwise until the solution becomes faintly cloudy (the saturation point).
-
Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them thoroughly.
Protocol 2: Purification via Acid-Base Extraction
This technique is highly effective for removing acidic or basic impurities. For this compound, it is particularly useful for removing the hydrolyzed by-product, indoline-6-carboxylic acid.[8]
When to Use: When you have identified the presence of an acidic impurity (like a carboxylic acid) or a basic impurity (like an unreacted amine starting material).
Caption: Workflow for removing acidic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
-
Base Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will convert any acidic impurities (like indoline-6-carboxylic acid) into their water-soluble sodium salts.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer. Repeat the wash if necessary.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water.
-
Drying and Isolation: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation to yield the purified ester.
Part 3: References
-
Roberts, J., & Caserio, M. (1977). Basic Principles of Organic Chemistry. W. A. Benjamin, Inc.
-
Almutairi, M. S., Ali, A. A., & Soliman, S. M. (2017). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 22(3), 333. --INVALID-LINK--
-
Der Pharma Chemica. (2016). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 8(1), 259-270. --INVALID-LINK--
-
Gassman, P. G., & van Bergen, T. J. (1974). Ethyl 2-methylindole-5-carboxylate. Organic Syntheses, 54, 93. --INVALID-LINK--
-
Almutairi, M. S. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. ResearchGate. --INVALID-LINK--
-
MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. --INVALID-LINK--
-
SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. SIELC. --INVALID-LINK--
-
ResearchGate. (2017). Isolation And Purification Of Substance By Column Chromatography. ResearchGate. --INVALID-LINK--
-
Longdom Publishing. (2023). Column Chromatography for the Separation of Complex Mixtures. Journal of Analytical & Bioanalytical Techniques, 14(3). --INVALID-LINK--
-
Esteves, A. P., et al. (2005). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. Molecules, 10(1), 1445-1464. --INVALID-LINK--
-
HETEROCYCLES. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES, 51(12), 2823-2836. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Ethyl 2-oxoindoline-6-carboxylate. Sigma-Aldrich. --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound(350683-40-8) 1H NMR spectrum. ChemicalBook. --INVALID-LINK--
-
KMN Chemical. (2024). Certificate of Analysis - Ethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate. KMN Chemical. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purification of 6-Nitroindoline-2-carboxylic Acid. BenchChem. --INVALID-LINK--
-
BenchChem. (2025). Stability and degradation pathways of Methyl 7-methoxy-1H-indole-4-carboxylate. BenchChem. --INVALID-LINK--
-
Dallocchio, F., et al. (2019). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Molecules, 24(9), 1795. --INVALID-LINK--
-
PubChem. (n.d.). Ethyl indole-5-carboxylate. National Center for Biotechnology Information. --INVALID-LINK--
-
PubChem. (n.d.). Ethyl Indole-3-carboxylate. National Center for Biotechnology Information. --INVALID-LINK--
-
Strauss, C. R., & Trainor, R. W. (1998). Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. Australian Journal of Chemistry, 51(8), 703-706. --INVALID-LINK--
-
Axon Scientific. (n.d.). Ethyl 6-bromo-1H-indole-3-carboxylate. Axon Scientific. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Ethyl indole-3-carboxylate EP Reference Standard. Sigma-Aldrich. --INVALID-LINK--
-
Lynch, W. E., Whitlock, C. R., & Clifford, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. --INVALID-LINK--
-
Lynch, W. E., Whitlock, C. R., & Clifford, C. W. (2020). Ethyl 1H-indole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 9), 1431–1434. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 6-Cyanoindole via HPLC. BenchChem. --INVALID-LINK--
-
European Medicines Agency. (2019). ICH guideline Q3C (R6) on impurities: guideline for residual solvents. EMA. --INVALID-LINK--
-
Zhang, Y., et al. (2021). Development and Application of a Selective Analytical Method for Indole Metabolites in Urine: Dietary Exposure Biomarkers for Broccoli Consumption. Journal of Agricultural and Food Chemistry, 69(4), 1357–1366. --INVALID-LINK--
-
Esteves, A. P., et al. (2005). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. Molecules, 10(12), 1445-1464. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Ethyl indole-2-carboxylate. Sigma-Aldrich. --INVALID-LINK--
-
NTA. (2025). Syllabus for Chemistry (SCQP08). National Testing Agency. --INVALID-LINK--
References
Section 1: Frequently Asked Questions - Understanding Core Stability Issues
Answering the user's request.## Technical Support Center: Enhancing the Stability of Ethyl Indoline-6-Carboxylate Derivatives
Welcome to the technical support center for this compound derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who work with this important class of compounds. The inherent reactivity of the indoline scaffold, coupled with the lability of the ester functional group, presents unique stability challenges. This document provides in-depth, experience-driven answers to common questions, troubleshooting workflows, and validated protocols to help you understand, identify, and mitigate degradation, ensuring the integrity and reproducibility of your experimental results.
This section addresses the fundamental chemical liabilities of this compound derivatives. Understanding these principles is the first step toward effective troubleshooting.
Q1: What are the primary chemical degradation pathways for this compound derivatives?
There are two principal degradation pathways you must consider: oxidation of the indoline ring and hydrolysis of the ethyl ester.
-
Oxidation: The 2,3-dihydroindole (indoline) ring is susceptible to oxidation, which results in the formation of the corresponding aromatic indole derivative.[1][2] This dehydrogenation leads to a significant change in the molecule's electronic properties, planarity, and pharmacological profile. This process can be catalyzed by atmospheric oxygen, trace metal ions, or light.
-
Hydrolysis: The ethyl carboxylate group is an ester, making it susceptible to hydrolysis under both acidic and basic conditions.[3][4] This reaction cleaves the ester bond, yielding the corresponding indoline-6-carboxylic acid and ethanol. The rate of hydrolysis is highly dependent on the pH of the solution.[5]
Q2: My solution of an this compound derivative is developing a yellow or brown tint. What is causing this color change?
This is a classic indicator of oxidation. The conversion of the saturated indoline ring to the fully aromatic and highly conjugated indole ring system often creates a chromophore that absorbs visible light, resulting in a colored solution.[6] If your experimental protocol does not require the oxidized form, this color change is a clear sign of compound degradation and a compromised sample.
Q3: Why is controlling the pH of my aqueous solutions so critical for these compounds?
The pH is arguably the most critical factor for the stability of these derivatives in aqueous media due to its profound effect on the rate of ester hydrolysis.[4][5]
-
Under basic conditions (pH > 8): The ester is highly susceptible to base-catalyzed hydrolysis (saponification). The hydroxide ion acts as a potent nucleophile, directly attacking the electrophilic carbonyl carbon of the ester.
-
Under strongly acidic conditions (pH < 4): Acid-catalyzed hydrolysis can occur. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. For most applications, maintaining a pH in the slightly acidic to neutral range (pH 5-7) is optimal for minimizing hydrolysis. The use of a suitable buffer system is highly recommended.[7]
Section 2: Visualizing Degradation and Troubleshooting
Understanding the potential pathways and having a logical workflow for diagnosing issues are key to resolving stability problems efficiently.
Primary Degradation Pathways
Caption: Key degradation routes for this compound.
Troubleshooting Workflow for Compound Instability
If you observe unexpected results, such as new peaks in an HPLC analysis, decreased potency in a biological assay, or physical changes in your sample, use the following workflow to diagnose the issue.
Caption: A decision tree for troubleshooting common stability issues.
Section 3: Experimental Protocols for Stability Assessment
To properly understand your derivative's stability profile, a forced degradation (or stress testing) study is essential.[8][9] This involves subjecting the compound to harsh conditions to intentionally produce degradants, which helps in identifying potential degradation products and developing stability-indicating analytical methods.[10]
Protocol 1: Forced Degradation Study
Objective: To identify the likely degradation products of an this compound derivative under various stress conditions.
Materials:
-
This compound derivative
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid or Trifluoroacetic acid (TFA) for mobile phase
-
1 M HCl, 1 M NaOH, 30% Hydrogen Peroxide (H₂O₂)
-
Class A volumetric flasks, pipettes
-
HPLC system with UV or PDA detector, preferably coupled with a Mass Spectrometer (LC-MS)
-
pH meter
-
Photostability chamber (ICH Q1B compliant)
-
Heating block or oven
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of your compound in ACN or a suitable solvent.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear vial. A control sample is prepared by mixing 1 mL of stock with 1 mL of water. The target degradation is typically 5-20%.[11] If degradation is too rapid, reduce the stressor concentration, temperature, or time.
| Stress Condition | Procedure | Typical Duration | Quenching Step |
| Acid Hydrolysis | Add 1 mL of 0.1 M HCl. Incubate at 60°C. | 2 - 8 hours | Neutralize with an equimolar amount of 0.1 M NaOH. |
| Base Hydrolysis | Add 1 mL of 0.1 M NaOH. Incubate at room temp. | 30 mins - 2 hours | Neutralize with an equimolar amount of 0.1 M HCl. |
| Oxidation | Add 1 mL of 3% H₂O₂. Incubate at room temp. | 2 - 24 hours | No quenching needed, but analyze promptly. |
| Thermal | Dilute with 1 mL of water. Incubate at 80°C in the dark. | 24 - 72 hours | Cool to room temperature before analysis. |
| Photostability | Dilute with 1 mL of water. Expose to ICH Q1B light conditions. | Per ICH Q1B | Analyze directly. Run a dark control in parallel. |
-
Analysis:
-
After the specified time, quench the reaction as described in the table.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze by a validated stability-indicating HPLC or LC-MS method. Compare the chromatograms of the stressed samples to the control sample.
-
Interpretation: Look for a decrease in the peak area of the parent compound and the appearance of new peaks. Use MS data to identify the mass of the degradants. A mass loss of 2 Da suggests oxidation, while a mass loss of 28 Da (C₂H₄) suggests hydrolysis of the ethyl ester.
-
Section 4: Strategies for Improving Stability
Once you understand the liabilities of your compound, you can implement strategies to mitigate degradation during storage and in your experiments.
Q4: How can I protect my solid-state (powder) sample during long-term storage?
For solid samples, the primary concerns are ambient moisture, which can facilitate hydrolysis, and oxygen, which promotes oxidation.
-
Storage Conditions: Store the compound in a tightly sealed container at low temperatures (-20°C or -80°C).
-
Inert Atmosphere: For highly sensitive compounds, store under an inert atmosphere (argon or nitrogen) to displace oxygen.
-
Desiccant: Store vials inside a desiccator or a sealed bag containing a desiccant pouch to minimize exposure to humidity.
Q5: What are the best practices for preparing and storing solutions of these derivatives?
Solution-state stability is more challenging. The choice of solvent and storage conditions is paramount.
-
Solvent Choice: Whenever possible, use aprotic, anhydrous solvents like DMSO or DMF for stock solutions. These solvents prevent hydrolysis. Minimize the amount of aqueous buffer added to your final assay solution.
-
pH Buffering: If you must use an aqueous solution, use a buffer to maintain the pH in the most stable range (typically 5-7).[7]
-
Protection from Light: Prepare and store solutions in amber vials or vials wrapped in aluminum foil to prevent photodegradation.[12]
-
Degassing/Inert Atmosphere: For solutions, especially in protic solvents, oxygen is a major threat. Degas the solvent by sparging with nitrogen or argon before preparing the solution. You can also overlay the headspace of the vial with an inert gas before sealing.
-
Use of Additives/Excipients: In formulated products, certain excipients can enhance stability.[13]
-
Antioxidants: Add a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or ascorbic acid.
-
Chelating Agents: Incorporate a chelator like Ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions that can catalyze oxidative degradation.[7]
-
Q6: I need to perform an experiment over 24 hours in an aqueous buffer. How can I ensure my compound remains stable?
This is a common challenge. A pilot stability study is highly recommended.
-
Prepare your compound in the final buffered solution at the intended concentration.
-
Take aliquots at time zero and at several intermediate time points (e.g., 2, 4, 8, 24 hours) under the exact experimental conditions (temperature, lighting).
-
Analyze these aliquots by HPLC to quantify the remaining parent compound.
-
If degradation is greater than 5-10% over the experimental timeframe, you must adjust your protocol. This could involve adding a co-solvent (like DMSO, up to a concentration tolerated by your assay), including an antioxidant, or rigorously excluding oxygen. If stability cannot be achieved, the experimental design may need to be modified (e.g., shorter incubation times).
By systematically applying these principles, troubleshooting workflows, and stabilization strategies, you can significantly improve the reliability of your experiments and the overall quality of your research involving this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxidation of Indoline with Ruthenium(III) Chloride [ucur.org]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. rjptonline.org [rjptonline.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. jocpr.com [jocpr.com]
Technical Support Center: Enhancing Regioselectivity of Reactions Involving Ethyl Indoline-6-carboxylate
Introduction
Welcome to the dedicated technical support guide for Ethyl indoline-6-carboxylate. This document is crafted for researchers, medicinal chemists, and process development scientists who are working with this versatile synthetic intermediate. This compound presents a unique regiochemical challenge in electrophilic aromatic substitution (EAS) and other functionalization reactions. The indoline scaffold contains a strongly activating, ortho, para-directing amino group and a deactivating, meta-directing ethyl carboxylate group on the benzene ring. This interplay governs the reactivity and selectivity of substitution, primarily at the C5 and C7 positions. This guide provides in-depth, practical solutions to common regioselectivity issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of electrophilic aromatic substitution on the this compound ring and why?
The primary sites for electrophilic aromatic substitution are the C5 and C7 positions. The indoline nitrogen is a powerful electron-donating group (EDG) that directs incoming electrophiles to the ortho (C7) and para (C5) positions relative to itself. The ethyl carboxylate group at C6 is an electron-withdrawing group (EWG), which deactivates the ring and directs incoming electrophiles to the meta positions (C5 and C7) relative to itself.[1][2] Since both groups direct to the same positions, C5 and C7 are highly activated and are the most probable sites of reaction.
Q2: I am observing a mixture of C5 and C7 substituted products. What is the most common reason for this lack of selectivity?
A mixture of C5 and C7 isomers is the most common outcome in many electrophilic substitution reactions with this substrate. The electronic activation at both sites is often comparable. The final product ratio is a delicate balance of several factors:
-
Steric Hindrance: The C7 position is sterically more hindered due to its proximity to the fused five-membered ring. This often favors substitution at the C5 position.
-
Reaction Conditions: Lewis acids, Brønsted acids, solvent polarity, and temperature can all influence the C5/C7 ratio.
-
Nature of the Electrophile: Larger, more sterically demanding electrophiles will preferentially react at the less hindered C5 position.
Q3: How does N-protection of the indoline nitrogen affect regioselectivity?
Protection of the indoline nitrogen is a critical strategy for modulating regioselectivity.[3] An N-acyl or N-sulfonyl group significantly reduces the electron-donating ability of the nitrogen, thereby deactivating the aromatic ring towards electrophilic substitution. This can be advantageous for preventing unwanted side reactions. Furthermore, a bulky N-protecting group can enhance steric hindrance around the C7 position, thereby increasing selectivity for substitution at C5. Conversely, certain directing groups can be installed on the nitrogen to specifically favor C7 functionalization, often through a metal-catalyzed, directed C-H activation mechanism.[4]
Q4: Can I achieve substitution at the C4 position?
Substitution at the C4 position is generally difficult to achieve via standard electrophilic aromatic substitution due to electronic and steric factors. However, transition-metal-catalyzed C-H functionalization reactions using a directing group strategy have shown promise for accessing less conventional positions on the indole and indoline scaffold.[5][6]
Troubleshooting Guides for Specific Reactions
Scenario 1: Friedel-Crafts Acylation
Problem: "I am attempting a Friedel-Crafts acylation of this compound with acetyl chloride and AlCl₃, but I am getting a low yield and a mixture of C5 and C7 acylated products, with the C5 isomer predominating. How can I improve the yield and selectivity for the C7 isomer?"
Causality Analysis: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution.[7][8][9] The low yield is likely due to the complexation of the Lewis acid (AlCl₃) with the basic indoline nitrogen, which deactivates the substrate. The preference for C5 acylation is due to the lower steric hindrance at this position compared to C7.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting Friedel-Crafts acylation.
Detailed Protocols & Recommendations:
1. N-Protection Strategy (Recommended for C5 Selectivity): Protecting the indoline nitrogen is the most robust method to prevent Lewis acid complexation and improve yields.
-
Protocol 1: N-Acetylation
-
Dissolution: Dissolve this compound (1.0 equiv) in dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.2 equiv).
-
Acylation: Cool the mixture to 0 °C and add acetic anhydride (1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).
-
Work-up: Quench with water, extract with DCM, dry the organic layer over Na₂SO₄, and concentrate to yield N-acetyl-ethyl indoline-6-carboxylate.
-
Friedel-Crafts Reaction: Use the N-acetylated product in your standard Friedel-Crafts reaction. The acetyl group is deactivating but strongly directs acylation to the C5 position due to steric hindrance.
-
2. Modifying Lewis Acid and Acylating Agent: For cases where N-protection is not desirable, milder conditions can be explored.
-
Recommendation: Switch from AlCl₃ to a milder Lewis acid like ZnCl₂ or FeBr₃.[10] These are less prone to strong complexation. Additionally, consider using an acid anhydride instead of an acyl chloride, which can be less reactive and offer better control.
Table 1: Effect of Reaction Conditions on Acylation Regioselectivity
| N-Protecting Group | Lewis Acid | Acylating Agent | Predominant Isomer | Reference |
| None | AlCl₃ | Acetyl Chloride | C5 (with C7 mixture) | General Knowledge |
| Acetyl (-COCH₃) | AlCl₃ | Acetyl Chloride | C5 (>95%) | [11] |
| None | ZnCl₂ | Acetic Anhydride | C5 (improved ratio) | [10] |
| Pyrimidyl | [RhCp*Cl₂]₂ | N/A (C-H activation) | C7 | [4] |
Scenario 2: Halogenation
Problem: "I am trying to brominate this compound using N-Bromosuccinimide (NBS) in acetonitrile and I'm getting an inseparable mixture of 5-bromo and 7-bromo isomers. How can I selectively obtain the 7-bromo isomer?"
Causality Analysis: Direct bromination with NBS often yields a mixture of isomers because the electronic activation at C5 and C5 is similar. While C5 is sterically favored, specific conditions can be employed to direct the halogenation to the more hindered C7 position. Recent advances in directed C-H activation have provided powerful tools for this transformation.[4]
Troubleshooting Workflow:
Caption: Strategies for achieving C7-selective halogenation.
Detailed Protocols & Recommendations:
1. Directed C-H Halogenation (Recommended for C7 Selectivity): This is the most effective modern method for achieving high C7 selectivity. It involves temporarily installing a directing group on the indoline nitrogen that coordinates to a metal catalyst, bringing it into close proximity to the C7 C-H bond.
-
Protocol 2: Rh(III)-Catalyzed C7 Bromination [4]
-
Directing Group Installation: Synthesize the N-pyrimidyl protected this compound. (This typically involves a nucleophilic aromatic substitution reaction between the indoline and 2-chloropyrimidine).
-
Reaction Setup: In a sealed tube, combine the N-pyrimidyl indoline (1.0 equiv), [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (20 mol%), and NBS (1.2 equiv) in 1,2-dichloroethane (DCE).
-
Reaction: Heat the mixture at 80 °C for 12-24 hours.
-
Work-up and Purification: Cool the reaction, filter through celite, concentrate, and purify by column chromatography to yield the 7-bromo product.
-
Deprotection: The pyrimidyl group can be removed under appropriate conditions if the free N-H is required.
-
2. Optimization of Conventional Halogenation: While less selective, some optimization of standard NBS halogenation is possible.
-
Recommendation: Try running the reaction at a lower temperature (e.g., -20 °C to 0 °C). In some systems, kinetic control at lower temperatures can favor the more hindered C7 position. Experiment with different solvents, such as shifting from polar (acetonitrile) to non-polar (e.g., CCl₄ or hexane) solvents, which can alter the reactivity profile of the halogenating agent.
Conclusion
Enhancing the regioselectivity of reactions involving this compound requires a careful consideration of the competing electronic and steric effects at play. For C5-selective reactions, a strategy involving N-protection with a bulky group is often effective. For the more challenging C7-selective functionalization, modern techniques such as transition-metal-catalyzed directed C-H activation offer powerful and highly selective solutions. By understanding the underlying principles and applying the troubleshooting strategies outlined in this guide, researchers can effectively control the outcome of their synthetic transformations.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Guide to the Storage and Handling of Ethyl indoline-6-carboxylate
Welcome to the technical support guide for Ethyl indoline-6-carboxylate. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. As a compound featuring both an indoline ring and an ethyl ester functional group, it is susceptible to specific degradation pathways that can compromise experimental outcomes. This guide provides in-depth, field-proven insights into the causes of degradation, preventative storage strategies, and robust troubleshooting protocols.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common user queries.
Q1: What are the primary causes of this compound degradation? A1: The degradation of this compound is primarily driven by two chemical processes:
-
Oxidation: The indoline ring is susceptible to oxidation (dehydrogenation), which converts it into the corresponding Ethyl indole-6-carboxylate. This process is accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.[1][2][3]
-
Hydrolysis: The ethyl ester group can be hydrolyzed to form indoline-6-carboxylic acid and ethanol. This reaction is catalyzed by the presence of water (moisture) and is accelerated under either acidic or basic conditions.[4][5][6]
Q2: What are the visible signs of degradation? A2: A visible color change is a key indicator of degradation. Pure this compound is typically a light-colored solid or oil. The development of a yellow, brown, or reddish hue often suggests oxidation and the formation of chromophoric degradation products.[3] For definitive assessment, analytical techniques like HPLC or TLC are necessary to detect impurities that may not be visible.[7]
Q3: What are the ideal storage conditions for solid this compound? A3: To ensure maximum stability, the solid compound should be stored according to the conditions summarized in the table below. The core principle is to mitigate exposure to oxygen, moisture, light, and heat.
Q4: How should I prepare and store solutions of this compound? A4: Prepare solutions using high-purity, anhydrous, and degassed solvents. For highly sensitive applications, working in a glovebox or under a stream of inert gas is recommended.[3] Stock solutions should be stored in amber vials with tight-fitting caps at -20°C or -80°C for long-term stability.[7] Avoid repeated freeze-thaw cycles.
Q5: My recent batch shows a small impurity peak in the HPLC that wasn't there before. Can I still use it? A5: This depends on the sensitivity of your application. The new peak likely corresponds to the oxidized indole or the hydrolyzed carboxylic acid. While a minor impurity (<1-2%) may not affect some screening assays, it could be detrimental to applications requiring high purity, such as quantitative assays, kinetic studies, or GMP synthesis. It is crucial to identify the impurity and assess its potential impact on your specific experimental goals. A forced degradation study (see Protocol 3) can help in identifying these peaks.
Section 2: Understanding the Degradation Pathways
A fundamental understanding of the degradation mechanisms is critical for designing effective storage and handling protocols.
Pathway 1: Oxidation of the Indoline Ring
The indoline moiety is an electron-rich heterocycle, making it prone to dehydrogenation to form the more stable aromatic indole ring system.[2] This is a common metabolic pathway for indoline derivatives and can also occur during storage.[1] The reaction is an oxidative process that involves the loss of two hydrogen atoms from the 2- and 3-positions of the indoline ring.
-
Causality: This reaction is primarily driven by atmospheric oxygen and can be catalyzed by exposure to UV light, elevated temperatures, and trace metal ions.[3] The formation of the fully aromatic indole structure is thermodynamically favorable.
Caption: Oxidation of this compound.
Pathway 2: Hydrolysis of the Ethyl Ester
The ester functional group is susceptible to nucleophilic attack by water, leading to its cleavage. This reaction, known as hydrolysis, can be catalyzed by either acid or base.[8]
-
Causality:
-
Base-catalyzed hydrolysis (Saponification): This is typically faster and irreversible, as the resulting carboxylic acid is deprotonated to form a carboxylate salt, driving the reaction to completion.[5][8]
-
Acid-catalyzed hydrolysis: This is a reversible equilibrium process. The presence of excess water will shift the equilibrium towards the products (carboxylic acid and alcohol).[4][6]
-
Caption: Hydrolysis of this compound.
Section 3: Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues related to compound stability.
| Symptom | Potential Cause(s) | Recommended Actions & Troubleshooting Steps |
| Compound has darkened or changed color (e.g., yellow to brown). | Oxidation: The indoline ring has likely been oxidized to the corresponding indole.[3] | 1. Confirm Purity: Analyze the sample via HPLC, LC-MS, or TLC to quantify the level of impurity. 2. Review Storage: Ensure the compound has been stored under an inert atmosphere, protected from light, and at the recommended temperature. 3. Future Prevention: Repackage the material under argon or nitrogen if the container has been opened multiple times. Use opaque or amber vials. |
| Unexpected peaks appear in HPLC/LC-MS analysis of a newly prepared solution. | 1. Hydrolysis: If using aqueous or protic solvents (e.g., methanol), ester hydrolysis may have occurred.[5] 2. Solvent Contamination: The solvent may contain acidic or basic impurities catalyzing degradation. 3. Photodegradation: Exposure to ambient lab light during preparation can induce oxidation.[7] | 1. Check Solvent: Use fresh, high-purity, anhydrous solvents. If an aqueous mobile phase is used for HPLC, check its pH.[7] 2. Work Quickly & Protect from Light: Prepare solutions promptly and use amber glassware or foil-wrapped vials. 3. Analyze Immediately: Analyze solutions as soon as possible after preparation. If storage is needed, store aliquots at -80°C. |
| Low or inconsistent yields in a reaction using the compound as a starting material. | Degradation of Starting Material: The purity of the starting material may be compromised. The reaction conditions themselves (e.g., use of strong oxidants, acids, or bases) may be degrading the compound.[7] | 1. Verify Purity: Always run a purity check (e.g., NMR, HPLC) on the starting material before beginning a synthesis. 2. Evaluate Reaction Conditions: If your reaction involves strong oxidizing agents, the indoline ring may be reacting.[7] If using strong acids or bases, both the ring and the ester are at risk. 3. Run a Control: Perform a "blank" reaction by stirring the starting material in the reaction solvent with all reagents except the key coupling partner to see if degradation occurs under the reaction conditions. |
Section 4: Protocols for Stability and Purity Assessment
These protocols provide a framework for maintaining and validating the quality of your this compound.
Protocol 1: Recommended Storage and Handling
-
Receiving: Upon receipt, inspect the container for an intact seal. Note the date of receipt on the vial.
-
Inert Atmosphere Blanketing: If the compound is not packaged under an inert atmosphere, or if you will be opening it frequently, it is best to transfer it to a new, clean, amber vial inside a glovebox or to flush the existing vial's headspace with argon or nitrogen.
-
Sealing: Use a vial with a PTFE-lined cap to ensure an airtight and moisture-proof seal. For added protection, wrap the cap-vial interface with Parafilm®.
-
Storage Location: Store the vial in a desiccator cabinet at the recommended temperature. For long-term storage, -20°C is preferred.[3] Ensure the location is dark.
-
Dispensing: When weighing out the compound, do so quickly to minimize exposure to air and moisture. If possible, perform this task in an environment with controlled humidity or under an inert gas stream. Reseal and re-flush the container immediately after use.
Protocol 2: Purity Assessment by HPLC
This protocol provides a general method for assessing purity. Method optimization may be required.
| Parameter | Recommendation |
| Column | C18 reverse-phase, 3.5-5 µm, e.g., 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 95% B over 15 min, hold for 2 min, return to 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5-10 µL |
| Detection | UV at 254 nm and 280 nm |
| Sample Prep | Dissolve sample in Acetonitrile or DMSO at ~1 mg/mL |
Protocol 3: Performing a Forced Degradation Study
This study helps identify the retention times of potential degradation products, which is invaluable for troubleshooting.[7]
-
Prepare Stock Solution: Create a ~1 mg/mL stock solution of this compound in acetonitrile.
-
Set Up Stress Conditions: Aliquot the stock solution into separate amber HPLC vials for each condition:
-
Acid Hydrolysis: Add 0.1 M HCl to a final concentration of 0.05 M. Incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH to a final concentration of 0.05 M. Incubate at 60°C.
-
Oxidation: Add 3% H₂O₂ to a final concentration of 1.5%. Incubate at room temperature.
-
Photolytic: Expose a vial (in clear glass) to direct UV light (e.g., 254 nm) or strong broad-spectrum light at room temperature.
-
Control: Keep one vial of the stock solution at 4°C, protected from light.
-
-
Time Points: At intervals (e.g., 2, 6, 12, 24 hours), take an aliquot from each stressed sample.
-
Analysis: Neutralize the acid and base samples with an equimolar amount of base/acid, respectively, before injecting into the HPLC system described in Protocol 2.
-
Interpretation: Compare the chromatograms from the stressed samples to the control. The new peaks that appear are your potential degradation products. The peak from the oxidative stress sample likely corresponds to Ethyl indole-6-carboxylate, while the peak from the hydrolytic stress samples corresponds to indoline-6-carboxylic acid.
References
- 1. Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 7. benchchem.com [benchchem.com]
- 8. Ester hydrolysis - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to Ethyl Indoline-6-carboxylate: A Guide for Researchers
Abstract
Ethyl indoline-6-carboxylate is a key building block in the synthesis of a variety of pharmacologically active compounds. Its bicyclic structure, featuring a fused benzene and pyrrolidine ring with an ester functionality, makes it a versatile scaffold in medicinal chemistry. This guide provides a comparative analysis of three distinct synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a thorough evaluation of each approach's strengths and weaknesses. The routes discussed are: 1) the classic Fischer Indole Synthesis followed by reduction, 2) a direct Reductive Cyclization of a nitroaryl precursor, and 3) a novel approach involving the dehydrogenation of a pre-existing cyclohexylamine derivative. This in-depth comparison is intended to assist researchers in selecting the most suitable and efficient method for their specific laboratory scale and developmental needs.
Introduction
The indoline scaffold is a privileged structure in drug discovery, present in numerous natural products and synthetic molecules with a wide range of biological activities. This compound, in particular, serves as a crucial intermediate for the synthesis of compounds targeting various therapeutic areas. The strategic placement of the carboxylate group on the benzene ring allows for further functionalization and elaboration into more complex molecular architectures.
The selection of a synthetic route to this valuable intermediate is a critical decision in any research and development program. Factors such as starting material availability and cost, overall yield, scalability, safety, and the environmental impact of the process must be carefully considered. This guide aims to provide a comprehensive and objective comparison of three plausible synthetic pathways to this compound, empowering researchers to make informed decisions based on their specific project requirements.
Route 1: Fischer Indole Synthesis and Subsequent Reduction
The Fischer indole synthesis is a classic and widely used method for the construction of the indole ring system. This approach involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone. For the synthesis of this compound, this route is a two-stage process: first, the synthesis of Ethyl indole-6-carboxylate, followed by the reduction of the indole's pyrrole ring.
Mechanistic Pathway
The Fischer indole synthesis proceeds through a-sigmatropic rearrangement of the enamine tautomer of the arylhydrazone. The subsequent reduction of the indole to an indoline is a straightforward hydrogenation reaction.
Experimental Protocols
Step 1a: Synthesis of Ethyl 4-hydrazineylbenzoate hydrochloride
This procedure is adapted from the synthesis of related hydrazines from their corresponding anilines.
-
Materials: Ethyl 4-aminobenzoate, Sodium nitrite, Hydrochloric acid, Tin(II) chloride dihydrate, Diethyl ether.
-
Procedure:
-
Dissolve Ethyl 4-aminobenzoate (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0°C.
-
Add a solution of sodium nitrite (1.1 equivalents) in water dropwise while maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution at 0°C for 30 minutes.
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (3 equivalents) in concentrated hydrochloric acid at 0°C.
-
Slowly add the diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Collect the precipitated solid by filtration, wash with diethyl ether, and dry under vacuum to yield Ethyl 4-hydrazineylbenzoate hydrochloride.
-
Step 1b: Synthesis of Ethyl indole-6-carboxylate (Fischer Indole Synthesis)
-
Materials: Ethyl 4-hydrazineylbenzoate hydrochloride, Ethyl glyoxylate (50% solution in toluene), Polyphosphoric acid (PPA), Ethanol.
-
Procedure:
-
To a mixture of Ethyl 4-hydrazineylbenzoate hydrochloride (1 equivalent) and Ethyl glyoxylate (1.2 equivalents) in ethanol, add polyphosphoric acid (10 equivalents by weight).
-
Heat the reaction mixture to 80-90°C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the hot mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Ethyl indole-6-carboxylate.
-
Step 1c: Reduction of Ethyl indole-6-carboxylate to this compound
This protocol is based on the reduction of indoles using sodium borohydride in a carboxylic acid medium.
-
Materials: Ethyl indole-6-carboxylate, Sodium borohydride, Acetic acid, Sodium bicarbonate, Ethyl acetate.
-
Procedure:
-
Dissolve Ethyl indole-6-carboxylate (1 equivalent) in glacial acetic acid.
-
Cool the solution to 0°C and add sodium borohydride (3-4 equivalents) portion-wise over 30 minutes, maintaining the temperature below 10°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
-
Workflow Diagram
Caption: Workflow for the synthesis of this compound via the Fischer Indole Synthesis route.
Route 2: Reductive Cyclization of a Nitroaryl Precursor
This route offers a more convergent approach, constructing the indoline ring in a single reductive cyclization step from a suitably substituted nitroaromatic precursor. The key intermediate is diethyl (4-ethoxycarbonyl-2-nitrophenyl)malonate.
Mechanistic Pathway
The reaction proceeds via the reduction of the nitro group to an amine, which then undergoes an intramolecular condensation with one of the malonate ester groups to form the pyrrolidinone ring, followed by reduction of the amide and tautomerization to the indoline.
Experimental Protocols
Step 2a: Synthesis of Ethyl 4-chloro-3-nitrobenzoate
-
Materials: 4-Chloro-3-nitrobenzoic acid, Ethanol, Sulfuric acid.
-
Procedure:
-
Suspend 4-chloro-3-nitrobenzoic acid (1 equivalent) in ethanol.
-
Cool the suspension to 0°C and slowly add concentrated sulfuric acid (catalytic amount).
-
Heat the mixture to reflux and maintain for 12-16 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Pour the residue into ice-water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give Ethyl 4-chloro-3-nitrobenzoate.
-
Step 2b: Synthesis of Diethyl (4-ethoxycarbonyl-2-nitrophenyl)malonate
This procedure is an adaptation of the synthesis of related nitrophenyl malonates.
-
Materials: Ethyl 4-chloro-3-nitrobenzoate, Diethyl malonate, Sodium hydride, N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0°C, add diethyl malonate (1.2 equivalents) dropwise.
-
Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen ceases.
-
Add a solution of Ethyl 4-chloro-3-nitrobenzoate (1 equivalent) in DMF dropwise at 0°C.
-
Allow the reaction to warm to room temperature and then heat to 80-90°C for 8-12 hours.
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Diethyl (4-ethoxycarbonyl-2-nitrophenyl)malonate.
-
Step 2c: Reductive Cyclization to this compound
-
Materials: Diethyl (4-ethoxycarbonyl-2-nitrophenyl)malonate, Palladium on carbon (10% Pd/C), Hydrogen gas or Ammonium formate, Ethanol.
-
Procedure:
-
Dissolve Diethyl (4-ethoxycarbonyl-2-nitrophenyl)malonate (1 equivalent) in ethanol.
-
Add 10% Palladium on carbon (5-10 mol%).
-
For catalytic hydrogenation, place the mixture in a hydrogenation apparatus and apply hydrogen gas (50 psi). Stir at room temperature until the uptake of hydrogen ceases.
-
Alternatively, for transfer hydrogenation, add ammonium formate (5 equivalents) and reflux the mixture for 2-4 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
-
Workflow Diagram
A Comparative Guide to the Spectroscopic Validation of Ethyl Indoline-6-carboxylate Synthesis
For researchers and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is paramount. Ethyl indoline-6-carboxylate is a valuable heterocyclic building block, and its purity is critical for subsequent reactions. This guide provides an in-depth, comparative analysis of standard spectroscopic methods used to validate its synthesis, focusing not just on identifying the product but also on confirming the absence of starting materials and potential byproducts.
Synthesis Pathway: From Indole to Indoline
The most common and efficient synthesis of this compound involves the reduction of its aromatic precursor, Ethyl indole-6-carboxylate. Catalytic hydrogenation is a preferred method due to its high yield and clean reaction profile.[1] This process involves the saturation of the C2-C3 double bond within the indole's pyrrole ring.
A typical reaction involves subjecting Ethyl indole-6-carboxylate to a hydrogen atmosphere in the presence of a metal catalyst, such as Platinum on Carbon (Pt/C), often in an acidic medium to facilitate the reaction.[1]
Caption: Synthesis of this compound via catalytic hydrogenation.
The primary validation challenge is to confirm the complete reduction of the indole ring, distinguishing the final indoline product from the indole starting material.
The Spectroscopic Toolkit: A Multi-Faceted Approach
No single technique is sufficient for complete validation. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy is essential to build a comprehensive and trustworthy structural proof.[2][3][4]
Proton NMR (¹H NMR): The Fingerprint of Transformation
¹H NMR spectroscopy is arguably the most powerful tool for this specific validation. It provides detailed information about the electronic environment of each proton, allowing for a direct comparison between the aromatic starting material and the saturated product. The key diagnostic region is between 2.5 and 4.0 ppm, where the new aliphatic protons of the indoline ring appear.
Comparative Analysis:
The most telling evidence of a successful synthesis is the disappearance of the characteristic aromatic proton signals of the indole's pyrrole ring and the appearance of two new aliphatic signals corresponding to the protons at the C2 and C3 positions of the indoline ring. These new signals, typically triplets, arise from the saturation of the C2-C3 double bond.
Carbon NMR (¹³C NMR): Confirming the Saturated Core
While ¹H NMR provides information on the proton environment, ¹³C NMR confirms changes in the carbon skeleton. The conversion of two sp²-hybridized (aromatic) carbons in the starting material to two sp³-hybridized (aliphatic) carbons in the product results in a significant upfield shift (to a lower ppm value) for these carbon signals.
Comparative Analysis:
The validation hinges on observing the two new aliphatic carbon signals at approximately 29 ppm and 47 ppm and the disappearance of the corresponding olefinic/aromatic signals from the indole precursor.
Mass Spectrometry (MS): The Molecular Weight Verdict
Mass spectrometry provides the definitive molecular weight of the synthesized compound. For this compound (C₁₁H₁₃NO₂), the expected molecular weight is approximately 191.23 g/mol . The observation of a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass is a critical piece of evidence.
Comparative Analysis:
The starting material, Ethyl indole-6-carboxylate (C₁₁H₁₁NO₂), has a molecular weight of approximately 189.21 g/mol .[5][6] A successful hydrogenation will result in a mass spectrum where the base peak or molecular ion peak is shifted up by two mass units, reflecting the addition of two hydrogen atoms.
Infrared (IR) Spectroscopy: Functional Group Confirmation
IR spectroscopy is excellent for identifying the presence and persistence of key functional groups. In this synthesis, the most important observations are the N-H and C=O (ester) stretches.
Comparative Analysis:
The IR spectrum is particularly useful for confirming that the ester functional group remains intact. However, the most significant change is in the N-H stretching region. The N-H bond in the indoline product (a secondary amine) typically produces a sharp absorption band that is distinct from the N-H stretch in the starting indole. The disappearance of C=C aromatic stretches also indicates a successful reduction.
Comparative Data Summary
The following tables summarize the expected spectroscopic data for both the starting material and the final product, providing a clear guide for validation.
Table 1: Comparative ¹H NMR Data (Approximate Chemical Shifts δ in ppm)
| Assignment | Ethyl indole-6-carboxylate (Precursor) | This compound (Product) | Rationale for Validation |
| Indole H-2/H-3 | ~6.5-7.5 ppm (aromatic) | N/A | Disappearance confirms reduction of the pyrrole ring. |
| Indoline H-2/H-3 | N/A | ~3.0-3.6 ppm (aliphatic, triplets) | Appearance of these two upfield signals is the strongest evidence of synthesis success. |
| Aromatic Protons | ~7.0-8.0 ppm | ~6.7-7.5 ppm | Shift and change in splitting patterns of the benzene ring protons. |
| -CH₂- (Ester) | ~4.3 ppm (quartet) | ~4.2 ppm (quartet) | Signal remains, confirming the ester group is intact. |
| -CH₃ (Ester) | ~1.4 ppm (triplet) | ~1.3 ppm (triplet) | Signal remains, confirming the ester group is intact. |
Table 2: Comparative ¹³C NMR Data (Approximate Chemical Shifts δ in ppm)
| Assignment | Ethyl indole-6-carboxylate (Precursor) | This compound (Product) | Rationale for Validation |
| Indole C-2/C-3 | ~100-130 ppm (sp²) | N/A | Disappearance of sp² signals from the pyrrole ring. |
| Indoline C-2/C-3 | N/A | ~29 & ~47 ppm (sp³) | Appearance of two new upfield aliphatic signals confirms saturation. |
| Carbonyl C=O | ~165 ppm | ~167 ppm | Signal remains, confirming the ester group is intact. |
Table 3: Comparative IR and MS Data
| Technique | Parameter | Ethyl indole-6-carboxylate (Precursor) | This compound (Product) | Rationale for Validation |
| IR | N-H Stretch (cm⁻¹) | ~3300-3400 (broader) | ~3350 (sharper) | Change in peak shape and position indicates conversion from indole to a secondary amine. |
| IR | C=O Stretch (cm⁻¹) | ~1680-1700 | ~1690 | Peak should remain present and largely unchanged. |
| MS | Molecular Ion (m/z) | ~189 | ~191 | A mass shift of +2 amu is definitive proof of hydrogenation. |
Integrated Validation Workflow
A logical workflow ensures that all necessary data is collected and interpreted correctly for a robust validation.
Caption: Logical workflow for the spectroscopic validation of the synthesis.
Detailed Experimental Protocols
5.1 NMR Sample Preparation
-
Accurately weigh 5-10 mg of the dried sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) according to standard instrument parameters.
5.2 Mass Spectrometry Sample Preparation (ESI-MS)
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for electrospray ionization (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the sample directly into the mass spectrometer or use a liquid chromatography (LC) system for introduction.
-
Acquire data in positive ion mode to observe the [M+H]⁺ ion.
5.3 IR Spectroscopy Sample Preparation (ATR)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Collect the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
Conclusion
The validation of this compound synthesis is a clear-cut process when a multi-technique spectroscopic approach is employed. While each method provides valuable information, it is the comparative analysis of the data against the known spectra of the starting material that builds an irrefutable case for a successful synthesis. The appearance of aliphatic signals in NMR and the +2 mass unit shift in the mass spectrum are the most definitive indicators of the desired transformation. This rigorous, evidence-based workflow is essential for ensuring the quality and reliability of synthetic products in research and development.
References
- 1. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 5. Ethyl indole-2-carboxylate | C11H11NO2 | CID 73125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl Indole-3-carboxylate | C11H11NO2 | CID 247965 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Indole Carboxylate Isomers and Derivatives in Drug Discovery
In the landscape of medicinal chemistry, the indole scaffold stands as a privileged structure, forming the backbone of numerous natural products and synthetic compounds with significant therapeutic applications.[1][2][3] Among the vast array of indole-containing molecules, indole carboxylate esters and their derivatives have garnered considerable attention due to their diverse biological activities, including anticancer, antihypertensive, and neuroprotective properties.[4][5][6] This guide provides an in-depth, objective comparison of the biological activities of various isomers and derivatives of indole carboxylates, supported by experimental data, to aid researchers and drug development professionals in navigating the structure-activity relationships within this important class of compounds.
The Significance of Isomerism in Indole Carboxylate Bioactivity
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the spatial arrangement of its functional groups. Isomers, compounds with the same molecular formula but different structural arrangements, can exhibit remarkably different pharmacological profiles. This principle is particularly pertinent to indole carboxylates, where subtle changes in the position of a substituent on the indole ring (positional isomerism) or the stereochemistry of a chiral center (stereoisomerism) can lead to profound differences in target binding affinity, efficacy, and selectivity.
Comparative Analysis of Biological Activity
The following sections delve into specific examples from the literature that highlight the impact of isomerism on the biological activity of indole carboxylate derivatives.
Anticancer Activity: Targeting Receptor Tyrosine Kinases
Several studies have explored indole carboxylate derivatives as inhibitors of receptor tyrosine kinases (RTKs) like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), which are crucial targets in cancer therapy.[6][7][8]
A study by Ibrahim et al. (2024) synthesized and evaluated a series of indole-6-carboxylate ester derivatives.[6][7][8] Their findings underscore the importance of the substituent's nature and position on the biological activity. For instance, compound 4a , a hydrazine-1-carbothioamide derivative of indole-6-carboxylate, was identified as a potent cytotoxic agent targeting EGFR. In contrast, compound 6c , an oxadiazole derivative, demonstrated significant inhibitory activity against VEGFR-2.[6][7][8] This highlights how modifications to the ester group can direct the molecule's selectivity towards different RTKs.
Another study on thiazolyl-indole-2-carboxamide derivatives further illustrates the impact of substituent positioning. Compounds with a methoxy group at the 5-position of the indole ring (e.g., 6m-6z ) showed different cytotoxicity profiles compared to their unsubstituted counterparts.[9] Specifically, compounds 6i and 6v emerged as highly potent multitarget anticancer agents, inhibiting EGFR, HER2, VEGFR-2, and CDK2.[9]
Table 1: Comparative in vitro cytotoxicity (IC50, µM) of selected indole carboxylate derivatives against various cancer cell lines.
| Compound | Target(s) | HCT-116 (Colon) | HepG2 (Liver) | MCF-7 (Breast) |
| Doxorubicin | DNA Intercalator | 5.23 | - | - |
| Dasatinib | Multi-kinase | 46.83 - 60.84 | - | - |
| Compound 6a | - | 37.25 - 65.37 | - | - |
| Compound 6i | EGFR, HER2, VEGFR-2, CDK2 | - | - | 6.10 ± 0.4 |
| Compound 6v | EGFR, HER2, VEGFR-2, CDK2 | 67.51 | - | 6.49 ± 0.3 |
Data synthesized from Ibrahim et al. (2024) and another study on thiazolyl-indole-2-carboxamide derivatives.[6][9]
Antihypertensive Activity: Angiotensin-Converting Enzyme (ACE) Inhibition
The stereochemistry of indole carboxylate derivatives plays a critical role in their activity as ACE inhibitors. A study on 1-(3-mercapto-2-methyl-1-oxopropyl)indoline-2-carboxylic acids demonstrated a clear stereoselective inhibition of ACE.[4] The four possible stereoisomers of the precursor, 1-[3-(benzoylthio)-2-methyl-1-oxopropyl]indoline-2-carboxylic acid (6b ), were synthesized and evaluated.
The in vitro ACE inhibitory activity followed the order: 6b(S,S) > 6b(S,R) > 6b(R,S) , with the (R,R) isomer being essentially inactive.[4] The most potent ACE inhibitor synthesized was the mercaptan derivative 7b(S,S) , which was three times more potent than captopril in vitro and 27 times more potent in vivo in spontaneously hypertensive rats.[4] This stark difference in activity among stereoisomers underscores the importance of a precise three-dimensional fit within the ACE active site.
Table 2: Comparative ACE inhibitory activity of indoline-2-carboxylic acid stereoisomers.
| Compound | Configuration | In Vitro ACE Inhibitory Activity (Relative to Captopril) |
| 6b(S,S) | S,S | Most Active |
| 6b(S,R) | S,R | Moderately Active |
| 6b(R,S) | R,S | Less Active |
| 6b(R,R) | R,R | Inactive |
| 7b(S,S) | S,S | 3x more potent than Captopril |
Data from a study on indoline-2-carboxylic acid derivatives as ACE inhibitors.[4]
Dopamine Receptor Ligands: Probing the Role of Positional Isomers
The position of substituents on the indole ring significantly influences the binding affinity and selectivity of indole carboxylic amide analogues for dopamine receptors. A study comparing compounds with a methoxy group at the 5-position versus the 6-position of the indole-3-carboxylic acid moiety found similar affinities for D2 and D3 receptors.[5]
However, within a series of indole-2-carboxylic acid derivatives, moving a substituent from the 5-position to other positions had a more dramatic effect. For instance, comparing compounds 15a (unsubstituted at position 5), 15b (5-OH), and 15c (5-OCH3), the D3 binding affinities showed the trend: OH < OCH3 < H, while the D2 binding affinities displayed a different trend: OCH3 < H < OH.[5] This demonstrates that subtle positional changes can be exploited to fine-tune the selectivity of ligands for different dopamine receptor subtypes.
Table 3: Comparative binding affinities (Ki, nM) of indole-2-carboxylic acid amides for dopamine D2 and D3 receptors.
| Compound | 5-Position Substituent | D3 Ki (nM) | D2 Ki (nM) | D2/D3 Selectivity |
| 15a | H | 2.0 | 44.4 | 22.2 |
| 15b | OH | 4.0 | 33.6 | 8.4 |
| 15c | OCH3 | 3.1 | 66.3 | 21.4 |
Data from a study on indolyl carboxylic amide analogues as dopamine receptor ligands.[5]
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental methodologies are crucial. The following are representative protocols for assays commonly used to evaluate the biological activity of indole carboxylate derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is widely used to assess the anti-proliferative effects of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, HepG2, MCF-7) in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours to allow for cell attachment.[9][10]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., indole carboxylate derivatives) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Receptor Tyrosine Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific tyrosine kinase.
Principle: This is often a fluorescence-based assay that measures the phosphorylation of a substrate by the kinase. Inhibition of the kinase results in a decrease in the fluorescent signal.
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the recombinant human EGFR or VEGFR-2 enzyme, the test compound at various concentrations, and a fluorescently labeled substrate peptide.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution.
-
Signal Detection: Measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizing the Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Caption: A generalized workflow for the synthesis and biological evaluation of indole carboxylate isomers.
Caption: Simplified signaling pathway of RTKs and the point of inhibition by indole carboxylate derivatives.
Conclusion
The evidence presented in this guide clearly demonstrates that the biological activity of indole carboxylate derivatives is highly sensitive to isomeric variations. Both positional isomerism and stereoisomerism are critical determinants of potency, target selectivity, and overall pharmacological profile. For researchers in drug discovery and development, a thorough understanding of these structure-activity relationships is paramount for the rational design of novel therapeutics with improved efficacy and reduced side effects. The comparative data and experimental protocols provided herein serve as a valuable resource to guide future research in this promising area of medicinal chemistry.
References
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (Mercaptopropanoyl)indoline-2-carboxylic acids and related compounds as potent angiotensin converting enzyme inhibitors and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro Comparative Analysis of Novel Compounds Derived from Ethyl indoline-6-carboxylate
Introduction: The Strategic Importance of the Indoline Scaffold
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic value.[1] Its unique conformational flexibility and rich electronic properties make it an ideal starting point for the synthesis of novel drug candidates targeting a wide array of biological pathways.[2][3] Ethyl indoline-6-carboxylate, in particular, serves as a versatile precursor, offering multiple reaction sites for chemical modification to generate diverse compound libraries.[4][5] The rationale for synthesizing new derivatives from this scaffold is rooted in the pursuit of enhanced potency, improved selectivity, and novel mechanisms of action against diseases ranging from cancer to neurodegenerative disorders.[1][6]
This guide provides a comprehensive framework for the in vitro evaluation of two novel, hypothetical indoline derivatives, IND-K1 (a putative kinase inhibitor) and IND-A1 (a potential acetylcholinesterase inhibitor), synthesized from this compound. We will objectively compare their performance against established drugs—Sunitinib (a multi-kinase inhibitor) and Donepezil (an acetylcholinesterase inhibitor)—using robust, validated experimental protocols. Our focus is on the causality behind experimental choices, ensuring that each protocol is a self-validating system that delivers trustworthy and reproducible data for drug development professionals.
Part 1: In Vitro Profiling of a Novel Kinase Inhibitor (IND-K1)
Kinase inhibitors are a cornerstone of modern oncology.[7][8] The indoline structure is a well-established pharmacophore for targeting the ATP-binding pocket of various kinases.[6] Our novel compound, IND-K1, was designed to exhibit potent and selective inhibition of key kinases implicated in tumor angiogenesis and proliferation.
Comparative Cytotoxicity Screening
The initial step in evaluating a potential anti-cancer agent is to determine its effect on cell viability.[9] A cytotoxicity assay provides a quantitative measure of a compound's ability to inhibit cell growth or induce cell death, with the half-maximal inhibitory concentration (IC50) being a critical parameter for comparing potency.[9]
Experimental Rationale: We selected the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay due to its reliability, high-throughput compatibility, and its basis in measuring metabolic activity, which is a direct indicator of cell viability.[10] The assay relies on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product. We will compare IND-K1 against Sunitinib, a clinically approved multi-kinase inhibitor, using the MCF-7 breast adenocarcinoma cell line, a well-characterized model in cancer research.
-
Cell Seeding: Culture MCF-7 cells in DMEM with 10% FBS. Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO2 to allow for attachment.[9]
-
Compound Treatment: Prepare serial dilutions of IND-K1 and Sunitinib (e.g., from 0.01 µM to 100 µM) in complete medium. Replace the existing medium in the wells with 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with vehicle (e.g., 0.1% DMSO) as a solvent control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[9]
-
MTT Addition: Add 10 µL of a 5 mg/mL sterile MTT solution in PBS to each well. Incubate for an additional 4 hours, allowing formazan crystals to form.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to generate a dose-response curve and determine the IC50 value.
| Compound | Target Class | Cell Line | IC50 (µM) |
| IND-K1 (Novel) | Kinase Inhibitor | MCF-7 | 8.5 |
| Sunitinib | Kinase Inhibitor | MCF-7 | 12.2 |
Target Engagement & Selectivity
While cytotoxicity data is essential, it doesn't confirm that the compound acts on the intended target. A biochemical kinase assay is necessary to measure direct enzyme inhibition.[7] Furthermore, assessing activity in a cell-based assay that measures downstream signaling provides a more physiologically relevant picture of the compound's efficacy.[11]
Experimental Rationale: We will use a two-tiered approach. First, an in vitro biochemical assay (ADP-Glo™) will be used to measure the direct inhibition of a target kinase (e.g., VEGFR2) by quantifying ATP consumption.[12] Second, a cell-based phosphorylation assay (Western Blot) will determine if IND-K1 can inhibit the phosphorylation of a key downstream substrate of the target kinase within intact cells, confirming target engagement in a biological context.
Caption: Workflow for evaluating the novel kinase inhibitor IND-K1.
Part 2: In Vitro Profiling of a Novel Acetylcholinesterase Inhibitor (IND-A1)
Inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease.[13][14][15] The indoline scaffold has been explored for its potential to generate new AChE inhibitors.[4] Our novel compound, IND-A1, is designed for this purpose.
Comparative Enzymatic Inhibition Assay
The foundational test for an AChE inhibitor is a direct enzymatic assay to quantify its ability to block the enzyme's activity.
Experimental Rationale: We will employ the Ellman method, a rapid and reliable colorimetric assay suitable for high-throughput screening.[13][14] This method uses acetylthiocholine as a substrate. When hydrolyzed by AChE, it produces thiocholine, which reacts with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow product measured at 412 nm.[13][15] The intensity of the color is proportional to the enzyme's activity, allowing for precise measurement of inhibition. We will compare IND-A1 to the standard drug Donepezil.
-
Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide, and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add 25 µL of varying concentrations of IND-A1 or Donepezil. Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.
-
Reaction Initiation: Add 50 µL of DTNB solution to each well. Initiate the reaction by adding 25 µL of acetylthiocholine iodide.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings every minute for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control (no inhibitor). Plot the data to generate a dose-response curve and determine the IC50 value.
| Compound | Target Class | Target Enzyme | IC50 (nM) |
| IND-A1 (Novel) | AChE Inhibitor | Acetylcholinesterase | 75.4 |
| Donepezil | AChE Inhibitor | Acetylcholinesterase | 5.7 |
Cell-Based Validation
While an enzymatic assay confirms direct inhibition, a cell-based assay is crucial to assess the compound's activity in a more complex biological environment, accounting for factors like cell permeability.[16]
Experimental Rationale: A human neuroblastoma cell line (e.g., SH-SY5Y), which endogenously expresses AChE, provides an excellent model for this purpose.[16] The assay principle remains similar to the biochemical test but is performed on cell lysates after they have been treated with the compound, providing a more physiologically relevant measure of target engagement.
Caption: A two-step validation process for AChE inhibitors.
Discussion and Conclusion
This guide outlines a systematic approach to the in vitro comparison of novel compounds derived from this compound. For the putative kinase inhibitor IND-K1 , the initial cytotoxicity screen showed superior potency (IC50 of 8.5 µM) compared to the established drug Sunitinib (12.2 µM) in MCF-7 cells. This promising result warrants further investigation through biochemical and cell-based phosphorylation assays to confirm its mechanism of action and selectivity profile.
For the potential acetylcholinesterase inhibitor IND-A1 , the enzymatic assay revealed an IC50 of 75.4 nM. While less potent than Donepezil (5.7 nM), this still represents a significant level of activity for a novel compound. The next critical step is to validate this activity in a cell-based model to ensure the compound can effectively reach its target within a cellular environment.
By employing this structured, multi-tiered approach—moving from broad phenotypic screens to specific target-based assays—researchers can efficiently and accurately characterize novel compounds. The use of established comparators and self-validating protocols ensures the generation of high-quality, trustworthy data essential for advancing promising candidates in the drug discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]
- 3. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. attogene.com [attogene.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. Acetylcholinesterase Inhibitor Screening Kit, MAK324, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]
- 16. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Ethyl Indoline-6-carboxylate Analogs as Kinase Inhibitors
In the landscape of modern medicinal chemistry, the indoline scaffold stands out as a "privileged structure," a core molecular framework that serves as a versatile template for designing potent and selective therapeutic agents.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of ethyl indoline-6-carboxylate analogs, with a primary focus on their potential as kinase inhibitors in oncology. We will explore the synthetic rationale, compare the biological activities of key analogs, and provide detailed experimental protocols to support further research and development in this promising area.
The Indoline-6-Carboxylate Scaffold: A Promising Starting Point
The indole nucleus and its reduced form, indoline, are prevalent in a vast array of natural products and FDA-approved drugs, including several prominent anticancer agents like sunitinib and nintedanib.[2] Their ability to mimic peptide structures and interact with various enzymatic targets makes them a focal point of drug discovery.[3] The this compound core, in particular, offers a strategic platform for derivatization. The ester group at the 6-position can be readily modified into amides, hydrazides, and other functional groups, allowing for the exploration of diverse chemical space and the optimization of interactions with biological targets.
This guide will focus on the derivatization of the indole-6-carboxylate core into hydrazine-1-carbothioamides and oxadiazoles, which have shown significant potential as inhibitors of key receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] These RTKs are critical regulators of cell proliferation and angiogenesis, and their dysregulation is a hallmark of many cancers.[2]
Synthesis of this compound Analogs
The journey from the parent heterocycle to a library of active analogs involves a multi-step synthetic sequence. The following protocols provide a comprehensive overview of the synthesis of the this compound starting material and its subsequent derivatization.
Experimental Protocol: Synthesis of Ethyl Indole-6-Carboxylate
The synthesis of the core indole structure can be achieved through various established methods, such as the Fischer indole synthesis. This protocol outlines a general procedure.
Step 1: Fischer Indole Synthesis
-
React 4-hydrazinobenzoic acid with a suitable ketone (e.g., pyruvic acid) in the presence of an acid catalyst (e.g., sulfuric acid or polyphosphoric acid).
-
Heat the reaction mixture to induce cyclization, forming the indole ring.
-
Esterify the resulting indole-6-carboxylic acid by refluxing with ethanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) to yield ethyl indole-6-carboxylate.
Experimental Protocol: Reduction to this compound
The reduction of the indole to the indoline scaffold is a critical step to explore the SAR of the saturated heterocyclic core.
-
Dissolve ethyl indole-6-carboxylate in a suitable solvent such as trifluoroacetic acid.
-
Add a borane complex reagent, for example, borane-tetrahydrofuran complex, to the solution.[5]
-
Stir the reaction at room temperature until the reduction is complete, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction carefully with water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.
Experimental Protocol: Synthesis of Hydrazine-1-carbothioamide and Oxadiazole Analogs
The following is a generalized protocol based on the synthesis of methyl indole-6-carboxylate derivatives, which can be adapted for the ethyl ester.
Step 1: Synthesis of 1-Methyl-1H-indole-6-carbohydrazide
-
Methylate the nitrogen of ethyl indole-6-carboxylate using methyl iodide in the presence of a base like potassium hydroxide in acetone.
-
Purify the resulting ethyl 1-methyl-1H-indole-6-carboxylate by column chromatography.
-
Add excess hydrazine hydrate to a methanolic solution of the N-methylated ester and reflux for several hours.
-
Cool the reaction mixture to allow the precipitation of 1-methyl-1H-indole-6-carbohydrazide, which is then filtered and recrystallized.
Step 2a: Synthesis of Hydrazine-1-carbothioamide Analogs (Targeting EGFR)
-
React the 1-methyl-1H-indole-6-carbohydrazide with various isothiocyanates (e.g., phenyl isothiocyanate) in a suitable solvent like ethanol.
-
Reflux the mixture to yield the corresponding 2-(1-methyl-1H-indole-6-carbonyl)-N-substituted-hydrazine-1-carbothioamide derivatives.
Step 2b: Synthesis of Oxadiazole Analogs (Targeting VEGFR-2)
-
First, synthesize 5-(1-methyl-1H-indol-6-yl)-1,3,4-oxadiazole-2-thione by reacting the carbohydrazide with carbon disulfide in the presence of potassium hydroxide.
-
Alkylate the resulting thione with various substituted phenacyl bromides in a solvent like N,N-dimethylformamide (DMF) to obtain the final 2-((5-(substituted)-1,3,4-oxadiazol-2-yl)thio)-1-(1-methyl-1H-indol-6-yl)ethan-1-one derivatives.
Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of the synthesized analogs are highly dependent on the nature and position of various substituents. The following analysis is based on published data for methyl indole-6-carboxylate derivatives, which serves as a strong surrogate for the ethyl analogs.[4]
Key SAR Insights:
-
Core Scaffold: The indole-6-carboxylate core provides the essential framework for interaction with the kinase active site.
-
Linker Group: The choice of the linker between the indole core and the terminal phenyl ring is crucial for targeting specific kinases.
-
A hydrazine-1-carbothioamide linker appears to favor EGFR inhibition.
-
An oxadiazole-2-thione linker directs the molecule towards VEGFR-2 inhibition.
-
-
Terminal Phenyl Ring Substituents (for EGFR inhibitors):
-
An unsubstituted phenyl ring on the hydrazine-1-carbothioamide linker (Analog 4a ) shows the highest potency against EGFR.
-
-
Terminal Phenyl Ring Substituents (for VEGFR-2 inhibitors):
-
Electron-withdrawing groups on the terminal phenyl ring of the oxadiazole analogs are favorable for VEGFR-2 inhibition.
-
A chloro-substituent at the 4-position of the phenyl ring (Analog 6c ) demonstrates the most potent VEGFR-2 inhibitory activity.
-
The following diagram illustrates the key SAR findings for these indole-6-carboxylate analogs.
Caption: Key SAR findings for indole-6-carboxylate analogs.
Comparative Performance Analysis
To contextualize the performance of these novel analogs, their biological activity is compared with established kinase inhibitors, Erlotinib (an EGFR inhibitor) and Sorafenib (a multi-kinase inhibitor including VEGFR-2).
| Compound | Target Kinase | IC₅₀ (µM) [Enzymatic Assay] | Antiproliferative IC₅₀ (µM) [HepG2 Cells] | Antiproliferative IC₅₀ (µM) [HCT-116 Cells] | Antiproliferative IC₅₀ (µM) [A549 Cells] |
| Analog 4a | EGFR | 0.09 | 0.78 | 0.95 | 1.12 |
| Analog 6c | VEGFR-2 | 0.11 | 0.88 | 1.05 | 1.25 |
| Erlotinib | EGFR | 0.07 | 0.65 | 0.82 | 0.98 |
| Sorafenib | VEGFR-2 | 0.09 | 0.72 | 0.89 | 1.08 |
| Data for analogs 4a and 6c and the reference drugs are sourced from Al-Warhi et al., 2024. |
As the data indicates, the novel indole-6-carboxylate analogs 4a and 6c exhibit potent enzymatic inhibition and antiproliferative activity, with IC₅₀ values comparable to the clinically used drugs Erlotinib and Sorafenib. This underscores the potential of this scaffold for the development of new anticancer agents.
Biological Evaluation Protocols
The following are standardized protocols for assessing the biological activity of kinase inhibitors.
Experimental Workflow for SAR Studies
The following diagram outlines a typical workflow for conducting SAR studies on novel kinase inhibitors.
Caption: Experimental workflow for SAR studies of kinase inhibitors.
Protocol: In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)
This luminescence-based assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.
-
Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound to obtain a range of concentrations. Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA), ATP solution, and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).[6]
-
Assay Setup: In a 96-well plate, add the kinase buffer, the respective kinase (recombinant human EGFR or VEGFR-2), and the peptide substrate. Add the serially diluted test compound to the wells. Include a DMSO-only control (100% activity) and a no-enzyme control (background).[6]
-
Kinase Reaction: Initiate the reaction by adding ATP to a final concentration of approximately 10 µM. Incubate the plate at 30°C for 60 minutes.[6]
-
Signal Detection: Stop the reaction and measure the remaining ATP using a luminescent kinase assay kit (e.g., Kinase-Glo®) according to the manufacturer's instructions. Measure the luminescence using a microplate reader.[6]
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol: MTT Cell Proliferation Assay
This colorimetric assay assesses the effect of a compound on the viability and proliferation of cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., HepG2, HCT-116, or A549) into a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells/well) in 100 µL of culture medium. Allow the cells to attach and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24-72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO₂).
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell proliferation.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The straightforward synthetic accessibility and the potential for derivatization at the 6-position allow for the fine-tuning of biological activity and selectivity. The hydrazine-1-carbothioamide and oxadiazole analogs discussed in this guide demonstrate potent inhibition of EGFR and VEGFR-2, respectively, with activities comparable to established drugs.
Future research should focus on several key areas:
-
Exploration of the Indoline Core: A thorough investigation into how the saturation of the indole ring to an indoline affects the binding affinity and selectivity for various kinases is warranted.
-
Diversification of Linkers and Terminal Groups: Expanding the library of linkers and terminal substituents will be crucial for discovering analogs with improved potency, selectivity, and pharmacokinetic properties.
-
In Vivo Evaluation: Promising candidates identified from in vitro studies should be advanced to in vivo models to assess their efficacy, toxicity, and overall therapeutic potential.
By leveraging the insights from SAR studies and employing the robust experimental protocols outlined in this guide, researchers can continue to unlock the therapeutic potential of the this compound scaffold in the ongoing quest for more effective and selective cancer therapies.
References
- 1. US4485241A - Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia - Google Patents [patents.google.com]
- 2. promega.com [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. atcc.org [atcc.org]
- 5. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Ethyl Indoline-6-Carboxylate
In the landscape of pharmaceutical development and chemical research, the integrity of our data is paramount. For a compound like Ethyl indoline-6-carboxylate, a key intermediate in the synthesis of various pharmacologically active molecules, the ability to accurately and reliably measure its purity, concentration, and stability is not just a matter of good science—it's a prerequisite for progress. This guide provides an in-depth, objective comparison of two workhorse analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound.
This document moves beyond a simple recitation of protocols. It is designed to provide you, my fellow researchers and drug development professionals, with the strategic rationale behind method selection, the nuances of protocol design, and a robust framework for cross-validation, all grounded in established scientific principles and regulatory expectations.
The Analytical Challenge: Understanding this compound
Before comparing analytical methods, we must consider the physicochemical properties of our analyte. This compound possesses a saturated indoline ring system, an ester functional group, and a molecular weight of 191.23 g/mol . Unlike its aromatic analog, ethyl indole-6-carboxylate, the indoline structure lacks the fully conjugated ring system, which influences its UV absorbance properties. However, the benzene ring will still provide significant UV chromophores, making UV-based detection a viable strategy. Its ester group suggests susceptibility to hydrolysis, a critical consideration for sample preparation and stability studies. The compound's predicted LogP (a measure of lipophilicity) and molecular weight suggest it is amenable to both liquid and gas chromatography, provided it has sufficient volatility and thermal stability for GC analysis.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the cornerstone of pharmaceutical analysis, prized for its versatility with a wide range of compounds, including those that are non-volatile or thermally labile.[1][2] For routine quality control, purity assessment, and quantification, an HPLC-UV method offers a balance of speed, robustness, and cost-effectiveness.
The Rationale Behind the HPLC-UV Protocol
Our goal is to develop a stability-indicating reversed-phase HPLC method. The C18 stationary phase is selected for its hydrophobic nature, which will effectively retain the moderately nonpolar this compound. The mobile phase, a mixture of acetonitrile and a phosphate buffer, provides the necessary polarity gradient to elute the analyte with a good peak shape. The buffer is crucial for maintaining a consistent pH, which ensures reproducible retention times, especially if any acidic or basic impurities are present. A UV detector is chosen due to the presence of the benzene chromophore in the molecule. Based on the UV spectra of similar indole and indoline compounds, a detection wavelength in the range of 220-280 nm is expected to provide good sensitivity.[3][4]
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.
-
Prepare working standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Dissolve test samples in the same diluent to an expected concentration of 50 µg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.02 M potassium phosphate buffer (pH 3.0) and acetonitrile (40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 265 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Visualizing the HPLC Workflow
Caption: A typical experimental workflow for HPLC-UV analysis.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the superior separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.[2] It is the gold standard for the analysis of volatile and thermally stable compounds and is invaluable for identifying unknown impurities.
The Rationale Behind the GC-MS Protocol
For GC-MS to be successful, this compound must be sufficiently volatile and thermally stable to be vaporized in the GC inlet without degradation. Given its molecular weight and structure, this is highly probable. A non-polar capillary column (like a DB-5ms) is chosen because it separates compounds primarily based on their boiling points, which is a good starting point for method development. The temperature program is designed to ensure the analyte is eluted efficiently without excessive peak broadening. The mass spectrometer will be operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns for library matching and structural elucidation. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and quantitative analysis.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in ethyl acetate.
-
Prepare working standards by serial dilution to concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Dissolve test samples in ethyl acetate to an expected concentration of 10 µg/mL.
-
-
GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification (e.g., monitoring ions m/z 191, 146, 118).
-
Visualizing the GC-MS Workflow
Caption: A typical experimental workflow for GC-MS analysis.
The Core of Scientific Integrity: Cross-Validation
Cross-validation is the process of demonstrating that two distinct analytical methods provide equivalent results, which adds a significant layer of confidence in the data generated. The framework for this validation is rigorously defined by regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7][8]
Our cross-validation protocol will compare the HPLC-UV and GC-MS methods based on the following key parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Cross-Validation Experimental Design
-
Sample Selection: A minimum of five independent batches of this compound with varying levels of purity should be analyzed.
-
Specificity Analysis: Spike a sample of this compound with known, related impurities (if available) or perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress). Analyze the stressed samples by both methods to ensure that the main peak is free from co-eluting peaks.
-
Linearity, Accuracy, and Precision: Analyze the same set of calibration standards and quality control samples (at low, medium, and high concentrations) using both methods on three different days.
-
Data Comparison: The results obtained from both methods will be statistically compared, for instance, using a Student's t-test or an F-test to evaluate the significance of any differences in the mean values and variances.
Visualizing the Cross-Validation Process
Caption: Logical flow of the cross-validation process.
Comparative Performance Data (Hypothetical)
The following table summarizes the expected performance characteristics of the two methods based on typical results for similar compounds.
| Parameter | HPLC-UV | GC-MS (SIM Mode) | Acceptance Criteria (Typical) |
| Linearity (r²) | > 0.999 | > 0.998 | r² ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | Method-dependent |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | 98.0% - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | < 2.5% | ≤ 3.0% |
| Specificity | Demonstrated | Demonstrated | No interference at analyte retention time |
| LOQ (µg/mL) | 0.5 | 0.05 | S/N ≥ 10 |
Discussion: Choosing the Right Tool for the Job
Neither method is universally superior; the optimal choice is dictated by the analytical objective.[9]
HPLC-UV is the method of choice when:
-
High-throughput routine analysis is required for quality control or release testing. Its simpler sample preparation and faster run times (potentially) make it more cost-effective for large numbers of samples.[10][11]
-
The primary goal is accurate quantification of the main component in a relatively clean matrix.
-
There is a concern about thermally labile impurities that would not be detectable by GC.
GC-MS is the ideal choice when:
-
Unambiguous identification of the analyte and any unknown impurities is critical. The mass spectrum provides a structural fingerprint that is far more specific than a UV response.
-
High sensitivity is paramount for detecting trace-level impurities or for analyzing samples with very low concentrations of the analyte.[2]
-
Analysis of volatile or semi-volatile process impurities (e.g., residual solvents) is also required.
For a comprehensive characterization of this compound, these two techniques are best used as complementary methods . HPLC-UV can provide robust quantitative data for purity and stability assays, while GC-MS offers definitive identification and the ability to characterize trace-level volatile impurities. The successful cross-validation of these methods ensures that data generated by either technique is reliable and interchangeable, providing a robust analytical foundation for any research or development program.
References
- 1. Ethyl indole-2-carboxylate, N-methyl- - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl indole-2-carboxylate | SIELC Technologies [sielc.com]
- 6. Ethyl indole-2-carboxylate | C11H11NO2 | CID 73125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. longdom.org [longdom.org]
- 9. Separation of Ethyl indole-2-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]
- 11. chemsynthesis.com [chemsynthesis.com]
A Comparative Guide to Catalytic Systems for the Synthesis of Ethyl Indoline-6-carboxylate
This guide provides a comprehensive performance benchmark of catalytic systems for the synthesis of Ethyl indoline-6-carboxylate, a crucial intermediate in the development of pharmaceuticals and advanced materials. We will delve into the mechanistic underpinnings of the primary synthetic route—catalytic hydrogenation of ethyl indole-6-carboxylate—and offer a comparative analysis of leading heterogeneous and homogeneous catalysts. This document is intended for researchers, chemists, and drug development professionals seeking to optimize this critical transformation through an informed selection of catalytic technology.
Introduction: The Significance of this compound
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This compound serves as a versatile building block for accessing a wide array of functionalized indolines. Its synthesis, primarily achieved through the selective hydrogenation of the corresponding indole, is a foundational step in many synthetic campaigns. However, the inherent aromatic stability of the indole ring presents a significant challenge, often requiring forcing conditions or sophisticated catalytic systems to achieve high yields and selectivities.
The primary challenge in the hydrogenation of indoles is controlling the reaction to selectively reduce the C2-C3 double bond of the pyrrole ring without over-reducing the benzene ring, which would lead to octahydroindoles.[1][2] Furthermore, under the acidic conditions often required for activation, indoles are prone to polymerization, leading to significant byproduct formation and reduced yields.[1][2] This guide will compare different catalytic strategies designed to overcome these hurdles.
Mechanistic Overview: Activating the Indole Core
The direct hydrogenation of the electron-rich indole ring is energetically unfavorable due to its aromaticity. The most effective strategy to facilitate this reduction is through temporary disruption of the aromatic system. This is typically achieved by protonating the indole at the C-3 position using a Brønsted or Lewis acid.[1][2] This protonation event generates a reactive iminium ion intermediate, which contains a localized C=N double bond that is far more susceptible to hydrogenation than the aromatic precursor.
The generalized mechanism is a two-step process:
-
Acid-Catalyzed Tautomerization: A proton source activates the indole substrate, forming a resonance-stabilized iminium ion.
-
Catalytic Hydrogenation: The catalyst (either heterogeneous or homogeneous) facilitates the addition of hydrogen across the C=N bond of the iminium intermediate to yield the final indoline product.
A critical aspect of a successful protocol is managing the reactivity of the iminium ion to prevent nucleophilic attack by another indole molecule, a pathway that leads to undesirable polymerization.[1]
Caption: General mechanism for the acid-activated catalytic hydrogenation of indoles.
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount and is broadly divided into two categories: heterogeneous and homogeneous. Each class offers distinct advantages regarding activity, selectivity, cost, and operational ease.
Heterogeneous Catalysis: Robust and Recyclable Systems
Heterogeneous catalysts are prized in industrial settings for their ease of separation from the reaction mixture, potential for recycling, and general robustness.
Featured Catalyst: Platinum on Carbon (Pt/C)
A widely adopted and environmentally benign methodology employs a platinum-on-carbon catalyst in conjunction with a Brønsted acid in an aqueous medium.[2][3] This system is highly effective for the hydrogenation of a broad range of unprotected indoles, offering excellent yields under moderate conditions.[1]
-
Mechanism of Action: In this system, an acid such as p-toluenesulfonic acid (p-TSA) protonates the indole. When water is used as the solvent, the resulting iminium ion becomes solvated and dissolves in the aqueous phase. This phase separation from the unreacted, water-insoluble indole starting material effectively prevents polymerization.[1] The dissolved iminium ion is then readily hydrogenated on the surface of the Pt/C catalyst.
-
Performance: This method consistently delivers high yields and excellent selectivity for the indoline product. It avoids the need for protecting groups on the indole nitrogen and utilizes an inexpensive, commercially available catalyst.[2] While Pt/C is highly active, other supports like Pt/Al₂O₃ or alternative metals such as Pd/C have been shown to be less active, resulting in incomplete conversions for this specific transformation.[1][2]
Homogeneous Catalysis: High Activity and Tunability
Homogeneous catalysts operate in the same phase as the reactants, often leading to higher activity and selectivity under milder conditions due to the well-defined nature of the active catalytic species.
Featured Catalysts: Rhodium and Ruthenium Complexes
Organometallic complexes of rhodium and ruthenium modified with phosphine ligands are powerful homogeneous catalysts for indole hydrogenation.
-
Rhodium-Triphos System: Complexes such as [Rh(DMAD)(triphos)]PF₆ have proven to be highly effective catalysts.[4] Similar to heterogeneous systems, their activity is dependent on the presence of a strong protic acid (e.g., triflic acid) to generate the reactive indolium cation.[4] The rhodium-based catalysts are particularly efficient, capable of achieving high turnover frequencies at relatively low temperatures (60 °C).[4]
-
Iridium-ZhaoPhos System: For asymmetric synthesis, where the creation of a specific stereoisomer is desired, chiral iridium catalysts are state-of-the-art. The Ir/bisphosphine-thiourea ligand (ZhaoPhos) system, for instance, has been successfully developed for the asymmetric hydrogenation of challenging aryl-substituted unprotected indoles, delivering high yields and excellent enantioselectivities (>99% ee).[5] This level of stereocontrol is a key advantage of homogeneous catalysis.
-
Dual-Function Ru-NHC Catalysts: Recent advances have introduced ruthenium N-heterocyclic carbene (Ru-NHC) complexes that can perform a dual role.[6][7] These catalysts can initially act as a homogeneous species to perform an enantioselective partial hydrogenation, and then transform in situ into a heterogeneous catalyst to hydrogenate the more challenging aromatic rings.[7] While this is typically aimed at complete hydrogenation to octahydroindoles, it highlights the sophisticated control achievable with modern homogeneous systems.[6]
Performance Benchmark Data
The following table summarizes the performance of representative catalytic systems for the hydrogenation of indole derivatives, providing a basis for comparison.
| Catalyst System | Co-catalyst/Acid | Solvent | Temp. (°C) | H₂ Pressure (bar) | Time (h) | Yield (%) | Selectivity | Key Advantages | Key Disadvantages |
| Heterogeneous | |||||||||
| 5% Pt/C[1][2] | p-TSA | Water | Room Temp. | 30 | 2-4 | >95% | >99% for indoline | Green solvent, high yield, catalyst recyclable, low cost. | May require higher pressure/loading for substituted indoles. |
| 10% Pd/C[1] | p-TSA | Water | Room Temp. | 30 | 4 | Incomplete | High | Commercially available. | Lower activity compared to Pt/C for this reaction. |
| Homogeneous | |||||||||
| [Rh(DMAD)(triphos)]PF₆[4] | Triflic Acid | THF | 60 | 30 | ~2 | High | High | High turnover frequency, mild temperature. | Requires expensive metal/ligand, product separation is complex. |
| [Ru(MeCN)₃(triphos)]²⁺[4] | Triflic Acid | THF | 80 | 30 | >12 | Moderate | High | Utilizes a less expensive metal than Rhodium. | Lower activity and requires higher temperature than Rhodium catalyst. |
| Ir/(S,R)-ZhaoPhos[5] | MsOH | CHCl₃ | 70 | 50 | 48 | 75-99% | >20:1 dr, 86-99% ee | Excellent enantioselectivity for chiral products. | High catalyst cost, long reaction time, high pressure. |
Detailed Experimental Protocols
To ensure reproducibility and provide a practical resource, we present detailed step-by-step methodologies for two leading protocols.
Protocol 1: Heterogeneous Hydrogenation with Pt/C in Water
This protocol is adapted from the environmentally benign procedure developed for unprotected indoles.[1][2]
Caption: Experimental workflow for heterogeneous catalytic hydrogenation.
Methodology:
-
Reactor Setup: To a high-pressure autoclave reactor, add Ethyl indole-6-carboxylate (1.0 equivalent), 5 wt% Platinum on Carbon (1-5 mol %), and p-toluenesulfonic acid monohydrate (1.1 equivalents).
-
Solvent Addition: Add deionized water as the solvent (concentration approx. 0.1 M).
-
Inerting: Seal the reactor and purge the headspace three times with nitrogen gas, followed by three purges with hydrogen gas.
-
Reaction: Pressurize the reactor to 30 bar with hydrogen. Stir the reaction mixture vigorously at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Catalyst Removal: Dilute the reaction mixture with ethyl acetate and filter the suspension through a pad of Celite® to remove the Pt/C catalyst. Wash the Celite® pad with additional ethyl acetate.
-
Extraction & Neutralization: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the p-TSA, followed by a wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Protocol 2: Homogeneous Hydrogenation with a Rhodium-Triphos Catalyst
This protocol is based on the homogeneous system reported for selective indole hydrogenation.[4]
Caption: Experimental workflow for homogeneous catalytic hydrogenation.
Methodology:
-
Reactor Setup: In a glovebox or under an inert nitrogen atmosphere, charge a high-pressure autoclave reactor with the rhodium catalyst precursor [Rh(DMAD)(triphos)]PF₆ (1 mol %) and Ethyl indole-6-carboxylate (1.0 equivalent).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via cannula.
-
Acid Addition: Add triflic acid (1.1 equivalents) to the solution.
-
Inerting: Seal the reactor, remove from the glovebox, and purge with hydrogen gas.
-
Reaction: Pressurize the reactor to 30 bar with hydrogen and heat the mixture to 60 °C with stirring. Maintain these conditions for approximately 2 hours or until the reaction is complete.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Isolation: Remove the solvent under reduced pressure.
-
Purification: The crude residue, containing the product and the catalyst, must be purified by column chromatography on silica gel to isolate the pure this compound.
Conclusion and Recommendations
The synthesis of this compound via catalytic hydrogenation is a well-established but nuanced transformation. The choice of catalyst fundamentally dictates the process efficiency, cost, and environmental impact.
-
For large-scale production and general-purpose synthesis , the heterogeneous Pt/C system in water is highly recommended.[1][2] Its operational simplicity, use of a green solvent, high yields, and the ease of catalyst removal and recycling make it an economically and environmentally superior choice.
-
For specialty applications requiring high stereoselectivity , such as the synthesis of chiral drug candidates, homogeneous catalysts like the Iridium-ZhaoPhos system are indispensable.[5] While the cost of the catalyst and the complexity of the work-up are higher, the ability to control stereochemistry provides immense value that justifies the expense.
Ultimately, the optimal catalyst is application-dependent. Researchers should consider factors of cost, scale, desired purity, and stereochemical requirements when designing their synthetic strategy. This guide provides the foundational data and protocols to make an informed decision, enabling the efficient and effective synthesis of this valuable chemical intermediate.
References
- 1. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Comparative Docking Studies of Ethyl Indoline-6-carboxylate Derivatives as Tyrosine Kinase Inhibitors
Introduction: The Rationale for In Silico Screening of Indoline Scaffolds
The indole ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and clinically approved drugs.[1][2] Its rigid bicyclic structure provides a versatile scaffold for designing molecules that can interact with a wide array of biological targets. The reduced form, indoline, offers greater conformational flexibility, which can be advantageous for optimizing binding to protein active sites. Specifically, derivatives of indole-6-carboxylate esters have recently been identified as promising receptor tyrosine kinase (RTK) inhibitors, a class of enzymes pivotal in cancer cell signaling.[3]
Receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical targets in oncology.[4][5] Their aberrant activation can lead to uncontrolled cell proliferation and angiogenesis, hallmarks of cancer. Consequently, the development of small-molecule inhibitors for these kinases is a major focus of anticancer drug discovery.[4]
Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. This in silico method is indispensable in modern drug discovery, offering a cost-effective and rapid approach to screen large libraries of compounds and prioritize candidates for synthesis and experimental testing.[6][7] By simulating the molecular interactions at an atomic level, docking provides invaluable insights into the structure-activity relationship (SAR), guiding the rational design of more potent and selective inhibitors.[8]
This guide provides a comprehensive, step-by-step protocol for conducting a comparative molecular docking study of novel Ethyl indoline-6-carboxylate derivatives against EGFR and VEGFR-2. We will delve into the causality behind each experimental choice, from target selection and preparation to the interpretation of docking results and preliminary ADMET profiling, equipping researchers with a robust framework for their own drug discovery efforts.
Experimental Design & Workflow
The logical flow of a comparative docking study is designed to systematically evaluate a series of candidate molecules against validated biological targets. The process begins with the careful preparation of both the target proteins and the small-molecule ligands, followed by the core docking simulation, and concludes with a multi-faceted analysis of the results.
Caption: Workflow for the comparative in silico analysis of this compound derivatives.
Detailed Experimental Protocols
This section details the step-by-step methodology for the comparative docking study. The protocol is designed to be self-validating by including reference compounds and standardized procedures.
Part 1: Target and Ligand Preparation
1.1. Target Protein Selection and Retrieval
-
Rationale: EGFR and VEGFR-2 are selected as they are well-validated targets in oncology, and related indole structures have shown inhibitory activity against them.[3][5] Using high-resolution crystal structures from the Protein Data Bank (PDB) is crucial for accuracy.
-
Protocol:
-
Navigate to the RCSB PDB database (rcsb.org).
-
Download the 3D crystal structures of the target proteins. For this study, we will use:
-
Save the structures in PDB (.pdb) format.
-
1.2. Ligand Set Design
-
Rationale: To conduct a comparative study, a parent compound (EIC-0) and several derivatives with varying electronic and steric properties (EIC-1 to EIC-3) are designed. A known inhibitor for each target (Erlotinib for EGFR, Axitinib for VEGFR-2) is included as a positive control to validate the docking protocol.
-
Ligands:
-
EIC-0 (Parent): this compound
-
EIC-1: Ethyl 1-acetyl-indoline-6-carboxylate (introduces a hydrogen bond acceptor)
-
EIC-2: Ethyl 1-methyl-5-nitroindoline-6-carboxylate (introduces electron-withdrawing group)
-
EIC-3: Ethyl 5-bromo-1-(cyclopropylmethyl)indoline-6-carboxylate (introduces halogen and steric bulk)
-
Reference Ligands: Erlotinib (EGFR), Axitinib (VEGFR-2)
-
-
Protocol:
-
Draw the 2D structures of the ligands using chemical drawing software (e.g., ChemDraw or MarvinSketch).
-
Convert the 2D structures to 3D structures and perform an initial energy minimization using a suitable force field (e.g., MMFF94).
-
Save each ligand structure in a standard format like MOL2 (.mol2) or SDF (.sdf).
-
Part 2: Molecular Docking Simulation (Using AutoDock Tools & Vina)
2.1. Protein Structure Preparation
-
Rationale: Raw PDB files often contain non-essential molecules (water, co-factors) and lack hydrogen atoms, which are critical for calculating interactions. This preparation step "cleans" the protein structure for docking.[11]
-
Protocol (using AutoDockTools):
-
Launch AutoDockTools (ADT).
-
Open the downloaded PDB file for the target protein (e.g., 6JZ0.pdb).
-
Remove water molecules ('Edit' -> 'Delete Water').
-
Remove the co-crystallized ligand and any other heteroatoms not essential for the active site.
-
Add polar hydrogen atoms ('Edit' -> 'Hydrogens' -> 'Add' -> 'Polar Only').
-
Compute Gasteiger charges ('Edit' -> 'Charges' -> 'Compute Gasteiger').
-
Save the prepared protein in the PDBQT format ('File' -> 'Save' -> 'Write PDBQT'). This format includes charge and atom type information required by AutoDock Vina.
-
2.2. Ligand Structure Preparation
-
Rationale: Ligands must also be converted to the PDBQT format. This step defines rotatable bonds, which allows the docking software to explore different conformations of the ligand within the binding site.
-
Protocol (using ADT):
-
Launch ADT.
-
Open the ligand file (e.g., EIC-1.mol2).
-
ADT will automatically detect the root and define rotatable bonds. Verify these are correct.
-
Save the prepared ligand in the PDBQT format.
-
2.3. Grid Box Definition
-
Rationale: The docking simulation needs to be focused on the region of interest, which is the ATP-binding site of the kinase. A "grid box" defines this search space. The box should be large enough to accommodate the ligands and allow them to rotate freely but small enough to avoid unnecessary computational expense.[12]
-
Protocol (using ADT):
-
With the prepared protein loaded, select 'Grid' -> 'Grid Box'.
-
A box will appear around the protein. Center this box on the active site. A reliable way to do this is to center it on the position of the original co-crystallized ligand.
-
Adjust the dimensions of the box (e.g., 25 x 25 x 25 Å) to ensure it fully encloses the binding pocket.
-
Note the coordinates for the center of the box and its dimensions. These will be used in the Vina configuration file.
-
2.4. Docking Execution with AutoDock Vina
-
Rationale: AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.[12][13] It uses a sophisticated scoring function to estimate the binding affinity (in kcal/mol).
-
Protocol:
-
Create a configuration text file (e.g., conf.txt) for each docking run. This file specifies the input protein, the input ligand, the grid box parameters, and the output file name.
-
Run the docking simulation from the command line:
-
Repeat this process for all designed ligands against both protein targets.
-
Part 3: Analysis and Interpretation
3.1. Analysis of Binding Affinity
-
Rationale: The primary quantitative output from Vina is the binding affinity, an estimate of the Gibbs free energy of binding (ΔG). More negative values indicate a stronger predicted interaction.[11] Comparing these values across the derivatives provides a first-pass assessment of their relative potential.
-
Protocol:
-
Open the log file (.txt) for each docking run. The top-ranked binding affinity (Mode 1) is the most important value.
-
Tabulate these values for all ligands against both targets for easy comparison.
-
3.2. Visualization of Binding Poses
-
Rationale: A low binding energy is meaningless unless the ligand adopts a physically and chemically plausible orientation in the active site. Visualization is essential to understand the specific interactions (hydrogen bonds, hydrophobic contacts) that stabilize the complex.
-
Protocol (using PyMOL or UCSF Chimera):
-
Load the prepared protein PDBQT file.
-
Load the output PDBQT file containing the docked ligand poses.
-
Analyze the top-ranked pose. Identify key amino acid residues in the binding pocket that interact with the ligand.
-
Look for hydrogen bonds, pi-pi stacking, and hydrophobic interactions. For kinase inhibitors, a key interaction is often a hydrogen bond to the "hinge region" of the kinase.
-
Compare the binding mode of your derivatives to that of the co-crystallized ligand or the reference compound (Erlotinib/Axitinib).
-
3.3. In Silico ADMET Prediction
-
Rationale: A potent compound is not a good drug candidate if it has poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[7] Early in silico prediction of these properties helps to identify potential liabilities long before costly experiments are performed.[13][14]
-
Protocol (using a web server like SwissADME or ADMET-AI):
-
Input the SMILES string for each of the top-performing derivatives.
-
Run the prediction.
-
Analyze key parameters such as Lipinski's Rule of Five compliance (drug-likeness), predicted aqueous solubility, blood-brain barrier permeability, and potential for CYP enzyme inhibition.
Results and Data Presentation
The results from a comparative docking study should be presented clearly to allow for straightforward interpretation. This includes a quantitative summary of binding energies and a qualitative description of binding interactions, supported by ADMET predictions.
Comparative Docking Performance
The table below summarizes the predicted binding affinities of the this compound derivatives and reference compounds against the EGFR and VEGFR-2 kinase domains.
| Compound ID | Target Protein | Binding Affinity (kcal/mol) | Key H-Bond Interactions (Residue, Atom) | Other Key Interactions |
| EIC-0 | EGFR | -7.2 | Met793 (Hinge) | Hydrophobic interactions with Leu718, Val726 |
| VEGFR-2 | -6.9 | Cys919 (Hinge) | Interactions with Leu840, Val848 | |
| EIC-1 | EGFR | -7.9 | Met793 (Hinge), Thr790 | Acetyl oxygen forms H-bond |
| VEGFR-2 | -7.5 | Cys919 (Hinge), Asp1046 | Salt bridge with Asp1046 | |
| EIC-2 | EGFR | -8.5 | Met793 (Hinge), Lys745 | Nitro group interacts with Lys745 |
| VEGFR-2 | -8.1 | Cys919 (Hinge) | Hydrophobic pocket engagement | |
| EIC-3 | EGFR | -8.3 | Met793 (Hinge) | Bromine in halogen pocket, cyclopropyl group |
| VEGFR-2 | -8.8 | Cys919 (Hinge), Glu885 | Hydrophobic interactions with Val916, Leu1035 | |
| Erlotinib | EGFR | -9.1 | Met793 (Hinge) | Validates hinge interaction |
| Axitinib | VEGFR-2 | -9.5 | Cys919 (Hinge), Asp1046 | Validates hinge and DFG-out pocket interactions |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Interpretation of Results
-
Validation: The reference compounds, Erlotinib and Axitinib, show strong binding affinities and interact with the critical hinge region residues (Met793 in EGFR, Cys919 in VEGFR-2), confirming the validity of the docking protocol.
-
Structure-Activity Relationship (SAR):
-
The parent compound EIC-0 shows moderate affinity.
-
Adding an acetyl group (EIC-1 ) improves affinity, likely by forming an additional hydrogen bond.
-
The nitro-substituted derivative EIC-2 demonstrates a significant increase in binding energy, suggesting a favorable interaction with a charged residue like Lys745 in the EGFR active site.
-
EIC-3 shows the highest affinity for VEGFR-2. The combination of the bromo-substituent and the cyclopropylmethyl group appears to optimize interactions within the larger and more hydrophobic pocket of VEGFR-2.
-
ADMET Profile Summary
A preliminary ADMET analysis of the most promising candidate, EIC-3 , is crucial for its progression.
Caption: Predicted ADMET profile for the lead candidate EIC-3.
This profile suggests that EIC-3 has favorable drug-like properties, making it a strong candidate for synthesis and in vitro biological evaluation.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous workflow for the comparative molecular docking of this compound derivatives. By systematically evaluating a series of rationally designed compounds against key oncological targets, this in silico approach enables the efficient identification and prioritization of promising lead candidates. The hypothetical results for derivative EIC-3 highlight its potential as a dual inhibitor with a favorable ADMET profile, marking it as a prime candidate for further investigation.
The next logical steps would involve the chemical synthesis of EIC-3, followed by in vitro kinase inhibition assays to validate the docking predictions experimentally. Subsequent cell-based assays would then be required to assess its anti-proliferative activity in relevant cancer cell lines. This iterative cycle of computational design, synthesis, and biological testing is the cornerstone of modern, structure-based drug discovery.
References
- 1. ethyl 2-amino-1H-indole-6-carboxylate | Benchchem [benchchem.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]
- 5. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 7. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 8. researchgate.net [researchgate.net]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 14. rcsb.org [rcsb.org]
- 15. portal.valencelabs.com [portal.valencelabs.com]
- 16. ADMET-AI [admet.ai.greenstonebio.com]
Safety Operating Guide
Ethyl indoline-6-carboxylate proper disposal procedures
An Expert Guide to the Proper Disposal of Ethyl Indoline-6-Carboxylate
For laboratory professionals engaged in research, development, and scientific discovery, the responsible management of chemical waste is a cornerstone of a safe and ethical research environment. This guide provides a detailed operational plan for the proper disposal of this compound, a heterocyclic compound often used as a building block in medicinal chemistry and materials science.
Hazard Profile and Risk Assessment
Given the lack of specific toxicological data for this compound, a conservative approach is warranted. We must infer its potential hazards based on structurally related compounds. Indole and indoline derivatives are often classified as irritants and can be harmful if ingested or inhaled.[1][2] Therefore, all chemical waste containing this compound should be treated as hazardous until a formal risk assessment proves otherwise.[1]
Table 1: Postulated Hazard Profile for this compound
| Hazard Category | Potential Hazard Description | GHS Hazard Statement (Inferred) |
| Skin Irritation | May cause skin irritation upon contact.[3][4] | H315: Causes skin irritation |
| Eye Irritation | May cause serious eye irritation.[3][5] | H319: Causes serious eye irritation |
| Acute Toxicity (Oral) | May be harmful if swallowed.[6][7] | H302: Harmful if swallowed |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust or aerosol.[2] | H335: May cause respiratory irritation |
Essential Safety: PPE and Engineering Controls
Before beginning any work that will generate this compound waste, it is imperative to establish proper safety protocols. This involves a combination of personal protective equipment (PPE) and engineering controls to minimize exposure.
Table 2: Required Personal Protective Equipment and Engineering Controls
| Protective Measure | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1] | Protects against splashes of liquids or airborne particles from contacting the eyes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1] | Prevents direct skin contact and potential irritation. |
| Body Protection | Standard laboratory coat and closed-toe shoes. | Minimizes the risk of contamination to personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area. A chemical fume hood is required when handling the solid powder or creating aerosols.[6][7] | Prevents the inhalation of potentially irritating dust or vapors. |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a systematic process involving segregation, containment, labeling, and transfer. Adherence to these steps is critical for regulatory compliance and safety.
Step 1: Waste Segregation
Proper segregation at the point of generation is the most critical step to prevent dangerous chemical reactions and ensure proper disposal routing.[8]
-
Solid Waste: Collect unused or expired solid this compound, along with contaminated items like weighing papers, gloves, and pipette tips, in a designated solid hazardous waste container.[1]
-
Liquid Waste: If the compound is in a solvent, collect it in a separate, compatible liquid waste container. Do not mix with incompatible waste streams (e.g., strong acids, bases, or oxidizing agents).[1][8] Segregate halogenated and non-halogenated solvent waste if required by your institution's policies.
-
Sharps Waste: Needles, syringes, or broken glass contaminated with the compound must be placed in a designated, puncture-proof sharps container.
Step 2: Waste Containment
The integrity of the waste container is essential to prevent leaks and spills.
-
Container Selection: Use containers that are in good condition, compatible with the chemical waste, and have a secure, leak-proof lid.[9] Often, the original container of the main component can be used.[9] Do not use food-grade containers like milk jugs.[10]
-
Filling Level: For liquid waste, never fill a container beyond 80% of its capacity. This headspace allows for vapor expansion and helps prevent spills during movement.[1]
-
Container Integrity: Ensure the exterior of the waste container remains clean and free of contamination. Keep containers closed at all times except when adding waste.[9][10]
Step 3: Comprehensive Waste Labeling
Accurate and clear labeling is a regulatory requirement and provides critical safety information. As soon as the first drop of waste is added, the container must be labeled.[8]
The label must include:
-
The words "HAZARDOUS WASTE" .[9]
-
The full chemical name: "this compound" . Avoid using abbreviations or chemical formulas.[1]
-
All constituents by percentage.
-
The specific hazard characteristics (e.g., "Irritant").[8]
-
The accumulation start date (the date the first waste was added).[8]
-
The name and contact information of the Principal Investigator or laboratory manager.
Step 4: Temporary Storage (Satellite Accumulation Area)
Designate a specific location within the laboratory, at or near the point of waste generation, as a Satellite Accumulation Area (SAA).[8][9]
-
The SAA must be under the control of the laboratory personnel.
-
Waste containers must be stored in secondary containment, such as a chemical-resistant tray, to contain any potential leaks.[1]
-
Follow institutional limits on the volume of waste that can be accumulated (e.g., never exceed 55 gallons of chemical waste).[9]
Figure 1. Disposal workflow for this compound waste.
Spill Management Protocol
In the event of a small spill, immediate and correct action can prevent a wider contamination issue.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Ensure you are wearing the appropriate PPE as outlined in Table 2.
-
Containment: For liquid spills, absorb the material with an inert absorbent such as vermiculite, sand, or diatomaceous earth.[6] For solid spills, carefully sweep up the material, avoiding dust generation.[3][7]
-
Collection: Place all contaminated absorbent and cleaning materials into a designated hazardous waste container and label it accordingly.
-
Decontamination: Clean the spill area with an appropriate solvent or detergent and water.
-
Reporting: Report the incident to your laboratory supervisor and institutional Environmental Health and Safety (EHS) office. For large spills, evacuate the area and contact EHS or emergency services immediately.
Final Waste Pickup and Disposal
The final step is the transfer of waste to your institution's EHS department for compliant disposal.
-
Schedule Pickup: Once your waste container is nearing its capacity or has reached the institutional time limit for storage in an SAA, schedule a waste pickup with your EHS office.[1]
-
Documentation: Complete any required waste pickup forms, ensuring that all information is accurate and matches the container label.
-
Professional Disposal: EHS will then transport the waste to a licensed professional waste disposal company, ensuring it is managed in accordance with all local, state, and federal regulations.[2] Under no circumstances should this chemical waste be disposed of in the regular trash or down the drain. [1][8]
By adhering to this comprehensive disposal plan, you contribute to a culture of safety, protect our environment, and ensure that your research activities remain compliant with the highest standards of laboratory practice.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. Ethyl indole-2-carboxylate | C11H11NO2 | CID 73125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. pfw.edu [pfw.edu]
A Researcher's Guide to Safe Handling: Personal Protective Equipment for Ethyl indoline-6-carboxylate
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for handling Ethyl indoline-6-carboxylate. As a niche chemical intermediate, specific hazard data is not extensively documented. Therefore, this guidance is synthesized from the safety profiles of structurally analogous compounds, including Indoline-6-carboxylic acid and various isomers of Ethyl indole-carboxylate, grounded in established laboratory safety standards from regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the European Chemicals Agency (ECHA).
Hazard Identification & Risk Assessment: A Proactive Approach
Before any laboratory work commences, a thorough risk assessment is mandatory. This compound belongs to a family of compounds (indoline derivatives) that, based on available data for similar structures, should be handled as a hazardous substance. The primary risks are associated with irritation and potential toxicity.
The hazard profile, extrapolated from analogous compounds, is summarized below. This assessment forms the basis for all subsequent PPE and handling recommendations.
| Hazard Classification | Potential Health Effects | Authoritative Source for Analogue |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | [1] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation upon contact. | [1][2][3][4][5] |
| Serious Eye Damage/Irritation (Category 2) | Causes serious eye irritation. | [1][2][3][4][5] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation. | [1][2] |
This information is derived from Safety Data Sheets (SDS) for compounds like Indole-3-carboxylic acid and Ethyl indole-3-carboxylate, which are considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200).[5][6] Every laboratory is required to develop a written Chemical Hygiene Plan (CHP) that outlines procedures for protecting workers from chemical hazards.[7][8]
Core Directive: Your Personal Protective Equipment (PPE) Ensemble
PPE is the final barrier between you and the chemical. It must be selected and used correctly. Do not treat this as a checklist, but as an integrated system of protection.
Eye and Face Protection: The Non-Negotiable First Line
Given the high risk of serious eye irritation, robust eye protection is mandatory.[1][4]
-
Minimum Requirement: Chemical splash goggles that comply with OSHA's Eye and Face Protection Standard (29 CFR 1910.133).
-
Recommended for High-Volume Operations: When handling larger quantities (>5 g) or when there is a significant splash risk (e.g., during transfers or heating), a face shield should be worn in addition to chemical splash goggles.[9]
Hand Protection: Selecting the Right Glove Material
Choosing the correct glove is critical and depends on the chemical's structure—an aromatic amine and an ester. Standard nitrile gloves may not provide sufficient protection for prolonged contact.
-
Primary Recommendation (Butyl Rubber): Butyl rubber gloves are highly recommended as they provide excellent chemical resistance to both esters and amines.[10][11][12] They are the preferred choice for any task involving more than incidental contact.
-
Secondary Option (Thick Nitrile for Short-Term Use): For tasks with minimal contact risk (e.g., handling a sealed container), nitrile gloves may be used. However, be aware that nitrile offers poor resistance to certain aromatic compounds and esters.[12][13] Always double-glove and change gloves immediately upon any sign of contamination or degradation.
-
Actionable Protocol:
-
Always inspect gloves for tears or punctures before use.
-
Practice double-gloving for enhanced protection during transfers and weighing.
-
Remove gloves using the proper technique (e.g., skin-to-skin, glove-to-glove) to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Skin and Body Protection: A Barrier Against Spills
-
Laboratory Coat: A chemically-resistant lab coat is required to protect your skin and clothing from spills.[7][14]
-
Full Coverage: Ensure you are wearing long pants and closed-toe shoes to protect your lower body from accidental splashes.[15]
Respiratory Protection: Engineering Controls First
The potential for respiratory irritation necessitates strict control of airborne exposure.[1][2]
-
Primary Control (Chemical Fume Hood): All operations involving the handling of solid this compound or its solutions must be conducted inside a certified chemical fume hood.[14] This is the most effective way to prevent inhalation of dust or vapors.
-
Secondary Control (Respirator): A respirator is generally not required when working within a properly functioning fume hood.[7] However, a risk assessment may determine that a NIOSH-approved respirator with organic vapor cartridges is necessary for specific non-routine operations or in the event of a significant spill or ventilation failure.[16]
Operational Workflow: From Bench to Disposal
A systematic approach ensures safety at every stage of handling.[15] The following workflow provides a step-by-step guide.
Step 1: Pre-Handling & Preparation
-
Verify Information: Ensure the Safety Data Sheet (SDS) for a relevant analogue is accessible and has been reviewed.[17]
-
Prepare Workspace: Confirm the chemical fume hood is operational. Clear the workspace of unnecessary items.
-
Assemble Materials: Gather all necessary equipment, including spill containment materials (e.g., absorbent pads, sand).
-
Don PPE: Put on your complete PPE ensemble as described in Section 2.
Step 2: Handling the Chemical
-
Weighing: Carefully weigh the solid compound within the fume hood. Use a draft shield if necessary to prevent dust from becoming airborne.
-
Transfers: Conduct all transfers of the solid or its solutions within the fume hood. Use a spatula for solids and appropriate glassware for liquids.
-
Work Practices: Keep containers closed when not in use. Avoid generating dust.
Step 3: Post-Handling & Decontamination
-
Decontaminate: Wipe down all surfaces, glassware, and equipment used with an appropriate solvent (e.g., ethanol), followed by soap and water. Place contaminated wipes in a designated hazardous waste container.
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, then eye protection).
-
Personal Hygiene: Wash hands and arms thoroughly with soap and water.
Step 4: Spill and Emergency Procedures
-
Evacuate: In case of a large spill, evacuate the immediate area and alert colleagues.
-
Control: If the spill is small and you are trained to handle it, use an appropriate absorbent material to contain it.
-
Report: Report all spills and exposures to your laboratory supervisor immediately, in line with your institution's emergency protocols.[14]
Step 5: Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including excess chemical, contaminated gloves, absorbent pads, and empty containers, must be treated as hazardous waste.
-
Containerization: Dispose of waste in a clearly labeled, sealed container compatible with the chemical.
-
Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal.[1][5]
Visual Workflow for Handling this compound
The following diagram illustrates the critical decision points and procedural flow for safely managing this chemical in a laboratory setting.
Caption: A flowchart detailing the procedural steps for safe handling of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Ethyl Indole-3-carboxylate | C11H11NO2 | CID 247965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl indole-2-carboxylate | C11H11NO2 | CID 73125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. labequipmentdirect.com [labequipmentdirect.com]
- 8. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 9. mcrsafety.com [mcrsafety.com]
- 10. certaslubricantsolutions.com [certaslubricantsolutions.com]
- 11. safeopedia.com [safeopedia.com]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. gloves.com [gloves.com]
- 14. ipgsf.com [ipgsf.com]
- 15. benchchem.com [benchchem.com]
- 16. hazmatschool.com [hazmatschool.com]
- 17. osha.gov [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
